molecular formula C32H33N5O2 B15579035 KT185

KT185

Numéro de catalogue: B15579035
Poids moléculaire: 519.6 g/mol
Clé InChI: SGQNTNACVSWXMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

KT185 is a useful research compound. Its molecular formula is C32H33N5O2 and its molecular weight is 519.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[3-[4-[1-(2-phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O2/c38-31(35-19-6-2-7-20-35)28-13-9-12-27(22-28)24-15-17-25(18-16-24)29-23-37(34-33-29)32(39)36-21-8-5-14-30(36)26-10-3-1-4-11-26/h1,3-4,9-13,15-18,22-23,30H,2,5-8,14,19-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQNTNACVSWXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)C4=CN(N=N4)C(=O)N5CCCCC5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

KT185 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of KPT-185

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-185 is a potent, orally bioavailable, and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is a crucial nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and other growth-regulating proteins from the nucleus to the cytoplasm.[1] In many malignancies, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs. KPT-185 covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of CRM1, effectively blocking the nuclear export of its cargo proteins.[1][3] This forced nuclear retention of TSPs reactivates their tumor-suppressing functions, leading to the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in a wide range of cancer cell types.[1][2][4] This document provides a comprehensive overview of the mechanism of action of KPT-185, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Core Mechanism of Action: Inhibition of CRM1/XPO1

KPT-185's primary mechanism of action is the selective and covalent inhibition of the nuclear export protein CRM1.[1] This inhibition is achieved through the formation of a covalent bond with the cysteine 528 residue in the cargo-binding site of CRM1.[1][3] By blocking this site, KPT-185 prevents the binding and subsequent export of a wide range of cargo proteins, including key tumor suppressors like p53, p21, and FOXO3a, from the nucleus to the cytoplasm.[4][5] The nuclear accumulation of these proteins leads to the reactivation of their anti-cancer functions.

The downstream effects of CRM1 inhibition by KPT-185 are pleiotropic and impact several critical cellular processes:

  • Induction of Apoptosis: By retaining pro-apoptotic proteins within the nucleus, KPT-185 triggers programmed cell death in cancer cells.[6][7] Notably, KPT-185 can induce apoptosis in a p53-independent manner through the upregulation of proteins like PUMA.[5][8]

  • Cell Cycle Arrest: KPT-185 causes a G1 phase arrest of the cell cycle.[2][8] This is mediated by the nuclear retention and subsequent activation of cell cycle inhibitors such as p21.[8]

  • Inhibition of Ribosomal Biogenesis: KPT-185 has been shown to inhibit the nuclear export of ribosomal subunits, leading to a disruption of ribosomal biogenesis, a process essential for rapidly proliferating cancer cells.[4][9]

  • Downregulation of Oncoproteins: The inhibition of CRM1 leads to a reduction in the levels of several oncoproteins, including c-Myc and cyclin D1.[4][9]

Quantitative Data: In Vitro Efficacy of KPT-185

The anti-proliferative activity of KPT-185 has been demonstrated across a variety of hematological and solid tumor cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values from preclinical studies.

Table 1: IC50 Values of KPT-185 in Various Cancer Cell Lines

Cancer TypeCell Linep53 StatusIC50 (nM)Reference
Mantle Cell Lymphoma (MCL)Z138Wild-type18[8]
Mantle Cell Lymphoma (MCL)JVM-2Wild-type141[8]
Mantle Cell Lymphoma (MCL)MINOMutant132[8]
Mantle Cell Lymphoma (MCL)Jeko-1Mutant103 - 144[8][9]
Non-Hodgkin Lymphoma (NHL)Panel of cell linesNot specified~25 (median)[6]
Acute Myeloid Leukemia (AML)Various cell linesNot specified100 - 500[2][6]
T-cell Acute Lymphoblastic Leukemia (T-ALL)14 T-ALL linesVarious16 - 395[2][7]
Glioblastoma (GBM)7 patient-derived linesNot specified6 - 354[10]
Colon CancerLoVoNot specified~500[11]
Colon CancerHT29Not specified1000 - 3000[11]

Table 2: ED50 Values of KPT-185 for Apoptosis Induction

Cancer TypeCell Linep53 StatusED50 (nM) at 72hReference
Mantle Cell Lymphoma (MCL)Z138Wild-type57 - 62[5][8]
Mantle Cell Lymphoma (MCL)JVM-2Wild-type770 - 910[5][8]
Mantle Cell Lymphoma (MCL)MINOMutant67 - 665[5][8]
Mantle Cell Lymphoma (MCL)Jeko-1Mutant511 - 618[5][8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of KPT-185.

Cell Viability Assays

Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • MTS Assay:

    • Seed cells (e.g., 2 x 10^5 cells/mL for MCL cell lines) in a 96-well plate.[8]

    • Treat cells with varying concentrations of KPT-185 or vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 72 hours).[8]

    • Add CellTiter 96 AQueous One Solution Reagent (Promega) to each well.[8]

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • MTT Assay:

    • Seed cells in a 96-well plate and treat with KPT-185.[1]

    • After incubation, add 50 µL of 0.15% MTT solution to each well.[1]

    • Incubate for 2 hours at 37°C.[1]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[1]

    • Measure the absorbance at 570 nm.[1]

  • Trypan Blue Exclusion Assay:

    • Treat cells with KPT-185 as described above.

    • Collect the cells and mix with an equal volume of 0.4% Trypan Blue stain.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[8]

Apoptosis Assays

Principle: These assays detect the biochemical and morphological changes characteristic of apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with KPT-185 in 6-well plates.[1]

    • Harvest both adherent and floating cells.[1]

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.[1] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

Principle: This method uses a fluorescent dye that binds to DNA to determine the distribution of cells in the different phases of the cell cycle.

  • Propidium Iodide (PI) Staining:

    • Treat cells with KPT-185.

    • Harvest the cells and wash with PBS.

    • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

    • Wash the cells to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.[8]

Immunoblotting (Western Blot)

Principle: This technique is used to detect specific proteins in a sample.

  • Treat cells with KPT-185 and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Determine the protein concentration using a BCA assay.[1]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.[1]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p21, PUMA, Cyclin D1, c-Myc, XPO1) overnight at 4°C.[8]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathways

KPT185_Mechanism_of_Action TSP Tumor Suppressor Proteins (p53, p21, FOXO3a) Apoptosis Induction of Apoptosis TSP->Apoptosis CellCycleArrest G1 Cell Cycle Arrest TSP->CellCycleArrest Oncogene_mRNA Oncogene mRNA (c-Myc, Cyclin D1) Ribosomal_Subunits Ribosomal Subunits CRM1_active CRM1/XPO1 (Active) TSP_inactive Inactive TSPs CRM1_active->TSP_inactive Nuclear Export Oncogene_Protein Oncogene Proteins CRM1_active->Oncogene_Protein Nuclear Export of mRNA Ribosome Ribosome Assembly CRM1_active->Ribosome Nuclear Export KPT185 KPT-185 KPT185->CRM1_active Ribosome_Inhibition Inhibition of Ribosomal Biogenesis Oncogene_Downregulation Downregulation of Oncogenes

Caption: Mechanism of action of KPT-185, a selective CRM1/XPO1 inhibitor.

Experimental Workflow

Experimental_Workflow cluster_assays Functional Assays start Cancer Cell Culture treatment Treatment with KPT-185 (Varying concentrations and time points) start->treatment viability Cell Viability (MTS, MTT, Trypan Blue) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein_analysis Protein Expression Analysis (Immunoblotting) treatment->protein_analysis data_analysis Data Analysis (IC50/ED50 Calculation, Statistical Analysis) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein_analysis->data_analysis

References

The Function of α/β-Hydrolase Domain-Containing 6 (ABHD6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

α/β-Hydrolase Domain-Containing 6 (ABHD6) is an integral membrane-bound serine hydrolase that has emerged as a critical multifunctional enzyme in cellular signaling and metabolism. Initially identified for its role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), its functions are now known to extend far beyond the endocannabinoid system. ABHD6 is a key regulator in metabolic processes, including insulin (B600854) secretion and the pathogenesis of metabolic syndrome.[1][2] It also plays significant roles in neurotransmission through both endocannabinoid-dependent and -independent mechanisms, such as modulating AMPA receptor trafficking.[3][4] Furthermore, ABHD6 is implicated in inflammation, immune response, and the pathophysiology of various cancers.[3][5][6] Its ubiquitous expression and involvement in numerous critical pathways make it a promising therapeutic target for a range of conditions, including type 2 diabetes, obesity, neurological disorders, and certain malignancies.[7][8][9] This guide provides an in-depth technical overview of the core functions of ABHD6, its associated signaling pathways, quantitative data, and key experimental methodologies for its study.

Molecular Profile of ABHD6

Structure and Catalytic Mechanism

ABHD6 is a member of the α/β-hydrolase fold superfamily, characterized by a conserved structural motif.[1] As a serine hydrolase, its catalytic activity relies on a canonical triad (B1167595) of amino acids within its active site, consisting of Serine-148, Aspartate-278, and Histidine-306.[4] The hydrolysis of lipid substrates occurs when the substrate enters the active site, where the serine residue initiates a nucleophilic attack on the ester bond, leading to the release of an acyl chain and glycerol (B35011) or a modified glycerol backbone.[4]

Substrate Specificity

ABHD6 displays promiscuity in its substrate selection but has a clear preference for certain monoacylglycerols (MAGs) and other lipids. Its known substrates include:

  • Endocannabinoid 2-arachidonoylglycerol (2-AG): ABHD6 is a primary metabolic enzyme for 2-AG, hydrolyzing it into arachidonic acid and glycerol.[3][10]

  • Other Monoacylglycerols (MAGs): It hydrolyzes a range of MAGs, particularly those with saturated acyl chains varying from 8 to 18 carbons.[4] Studies indicate a substrate preference of 1-arachidonoyl-glycerol (1-AG) > 2-AG > 2-lauroyl-glycerol (2-LG).[4]

  • Lysophospholipids: ABHD6 participates in the hydrolysis of various lysophospholipids, positioning it at the intersection of glycerophospholipid metabolism and signal transduction.[1][7]

  • Bis(monoacylglycero)phosphate (BMP): In the unique acidic environment of late endosomes and lysosomes, ABHD6 hydrolyzes BMP, a key cofactor for lysosomal enzymes, playing a role in lysosomal lipid sorting and degradation.[1][4][11]

Tissue and Subcellular Distribution

ABHD6 is ubiquitously expressed, with particularly high levels found in the brain, brown adipose tissue, liver, and intestine.[1][7] Its subcellular localization is critical to its function. In the central nervous system, ABHD6 is primarily located on the postsynaptic membrane of glutamatergic neurons, often in dendrites.[3][10][12] This strategic positioning is complementary to the presynaptic localization of monoacylglycerol lipase (B570770) (MAGL), the primary degrader of 2-AG, suggesting that these two enzymes regulate distinct spatial and temporal pools of 2-AG.[3][12] ABHD6 is also found in various cellular compartments, including the plasma membrane, mitochondria, and the membranes of lysosomes and late endosomes, reflecting its diverse functional roles.[13]

Core Functions and Signaling Pathways

Regulation of the Endocannabinoid System (ECS)

ABHD6 is a bona fide component of the endocannabinoid system.[4] In neurons, the synthesis of 2-AG is an "on-demand" process, often triggered by a rise in intracellular calcium. 2-AG then acts as a retrograde messenger, traveling from the postsynaptic neuron to the presynaptic terminal to activate cannabinoid type 1 receptors (CB1R), which in turn suppresses neurotransmitter release.[12] ABHD6, located at the postsynaptic site of 2-AG synthesis, terminates this signal by hydrolyzing 2-AG.[5] This precise spatial control allows ABHD6 to modulate synaptic plasticity, including long-term depression (LTD).[12] In immune cells like microglia, ABHD6 regulates 2-AG levels that signal through cannabinoid type 2 receptors (CB2R), thereby modulating neuroinflammatory responses.[4][5]

Caption: ABHD6 in postsynaptic endocannabinoid signaling.
Role in Metabolism and Metabolic Syndrome

ABHD6 is a critical negative regulator of insulin secretion and a key player in energy metabolism.

  • Insulin Secretion: In pancreatic β-cells, glucose metabolism leads to the generation of saturated MAGs, which act as crucial signaling molecules to amplify glucose-stimulated insulin secretion (GSIS).[14] These MAGs are thought to activate Munc13-1, a key protein in the insulin granule exocytosis machinery.[1][14] ABHD6 hydrolyzes these signaling MAGs, thereby dampening insulin release.[15] Consequently, the inhibition or genetic deletion of ABHD6 in β-cells leads to an accumulation of MAGs and enhanced GSIS in response to both fuel (e.g., glucose) and non-fuel (e.g., GLP-1) stimuli.[1][15]

  • Obesity and Hepatic Steatosis: Studies using antisense oligonucleotides (ASOs) to knock down ABHD6 in peripheral metabolic tissues (liver, adipose) have shown remarkable protective effects against high-fat diet-induced obesity, hepatic steatosis (fatty liver disease), and systemic insulin resistance.[7][8] This suggests that inhibiting ABHD6 could be a viable therapeutic strategy for metabolic syndrome and type 2 diabetes.[7][8]

ABHD6_Insulin_Secretion cluster_beta_cell Pancreatic β-Cell Glucose Glucose Metabolism Glycolysis & Metabolism Glucose->Metabolism MAGs Saturated MAGs (Signaling Molecules) Metabolism->MAGs Generates ABHD6 ABHD6 MAGs->ABHD6 Substrate Munc13 Munc13-1 MAGs->Munc13 Activates Inactive Inactive Products ABHD6->Inactive Hydrolyzes ABHD6->Munc13 Negative Regulation Exocytosis Insulin Granule Exocytosis Munc13->Exocytosis Promotes Insulin Insulin Secretion Exocytosis->Insulin

Caption: ABHD6 as a negative regulator of insulin secretion.
Neuromodulatory Functions

ABHD6 regulates neuronal activity through two distinct mechanisms:

  • eCB-Dependent Signaling: As described in section 2.1, ABHD6 controls the availability of 2-AG for retrograde signaling at synapses, thereby influencing synaptic strength and plasticity.[4][12]

  • eCB-Independent Receptor Trafficking: ABHD6 has a non-enzymatic role as a component of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptor complex.[3][5] In this capacity, it acts as a chaperone, negatively regulating the surface delivery and synaptic function of AMPA receptors.[3][5] This function directly modulates the postsynaptic response to glutamate, independent of its hydrolase activity.[5] Therefore, ABHD6's overall impact on synaptic transmission is a balance of these two competing roles.[4]

ABHD6_Neuronal_Functions Dual Neuronal Functions of ABHD6 cluster_dependent eCB-Dependent Function (Enzymatic) cluster_independent eCB-Independent Function (Chaperone) TwoAG_dep 2-AG ABHD6_dep ABHD6 TwoAG_dep->ABHD6_dep Hydrolysis CB1R_dep Presynaptic CB1R Activation TwoAG_dep->CB1R_dep Retrograde Signal Products_dep Inactive Products ABHD6_dep->Products_dep Neurotransmission_dep ↓ Neurotransmitter Release CB1R_dep->Neurotransmission_dep AMPAR_intra Intracellular AMPA Receptors AMPAR_surface Surface-Expressed AMPA Receptors AMPAR_intra->AMPAR_surface Inhibits Trafficking ABHD6_indep ABHD6 Glutamate_Signal ↓ Postsynaptic Glutamate Response AMPAR_surface->Glutamate_Signal

Caption: Dual enzymatic and non-enzymatic roles of ABHD6 in neurons.
Involvement in Inflammation and Oncology

  • Inflammation: ABHD6 plays a key role in modulating inflammation. By controlling 2-AG levels in macrophages and microglia, it can attenuate their activation and reduce the production of inflammatory mediators like prostaglandins.[5] Pharmacological blockade of ABHD6 has been shown to reduce neuroinflammation in models of traumatic brain injury and multiple sclerosis by inhibiting immune cell infiltration into the CNS.[10]

  • Oncology: The role of ABHD6 in cancer is complex and highly context-dependent. In non-small cell lung carcinoma (NSCLC), high ABHD6 expression is associated with a more aggressive phenotype and poor prognosis; its inhibition reduces cancer cell migration and invasion.[5][6] Conversely, in metabolic dysfunction-associated steatotic liver disease (MASLD)-related hepatocellular carcinoma (HCC), ABHD6 is also highly expressed, and its inhibition prevents tumor development and progression, possibly by altering lysosomal lipid homeostasis.[16][17]

Quantitative Analysis of ABHD6 Activity

Quantitative data is essential for understanding the relative contribution of ABHD6 to various metabolic pathways and for developing targeted inhibitors.

Table 1: Contribution of Serine Hydrolases to 2-AG Degradation in Mouse Brain

Enzyme Contribution to 2-AG Hydrolysis Primary Location
Monoacylglycerol Lipase (MAGL) ~85% Presynaptic
α/β-Hydrolase Domain 12 (ABHD12) ~9% Microglia
α/β-Hydrolase Domain 6 (ABHD6) ~4% Postsynaptic

Data sourced from references[12][13].

Table 2: Potency of Select ABHD6 Inhibitors

Inhibitor Type IC₅₀ for ABHD6 Off-Target Effects Noted
WWL70 Carbamate-based Selective Modulates COX-2 and PGE-1/2 activities[4]
UCM710 Fatty acid-based 2.4 µM Inhibits FAAH (IC₅₀ = 4.0 µM) and MGL (IC₅₀ = 30 µM)[4]
KT182 Carbamate-based Potent, irreversible High selectivity over MAGL and FAAH
MJN110 Carbamate-based Moderate Also inhibits MAGL[4]

Data sourced from reference[4]. IC₅₀ values can vary based on experimental conditions.

Key Experimental Methodologies

The functional characterization of ABHD6 has been enabled by a combination of genetic, pharmacological, and proteomic techniques.

Experimental Workflow: In Vivo Gene Knockdown using Antisense Oligonucleotides (ASOs)

This protocol outlines a general workflow for studying the metabolic effects of ABHD6 knockdown in peripheral tissues, based on methodologies described in the literature.[7][8]

ASO_Workflow cluster_analysis Downstream Analysis start Start: C57BL/6J Mice diet High-Fat Diet (HFD) Induction (e.g., 8 weeks) start->diet grouping Divide into Two Groups diet->grouping control Control Group: Saline or Control ASO Injection grouping->control Control treatment Treatment Group: ABHD6-Targeting ASO Injection grouping->treatment ABHD6 ASO monitoring Monitor Body Weight, Food Intake Weekly control->monitoring treatment->monitoring gtt Metabolic Phenotyping: Glucose Tolerance Test (GTT) Insulin Tolerance Test (ITT) monitoring->gtt collection Tissue Collection: Liver, Adipose, Muscle, Brain gtt->collection qRT_PCR qRT-PCR: Confirm ABHD6 Knockdown collection->qRT_PCR lipidomics Lipidomics (LC-MS/MS): Quantify Substrates (MAGs, BMPs) collection->lipidomics histology Histology (H&E, Oil Red O): Assess Hepatic Steatosis collection->histology analysis Analysis qRT_PCR->analysis lipidomics->analysis histology->analysis

Caption: Experimental workflow for an ASO-mediated knockdown study.

Protocol Details:

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Diet: Mice are placed on a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce a metabolic syndrome phenotype.

  • ASO Administration: Mice are treated with either a control ASO or an ASO specifically targeting ABHD6 mRNA. Administration is typically via intraperitoneal (IP) injection (e.g., 25-50 mg/kg) twice weekly.

  • Metabolic Phenotyping: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed near the end of the study period to assess systemic glucose homeostasis and insulin sensitivity.

  • Gene Expression Analysis: RNA is extracted from tissues, and quantitative real-time PCR (qRT-PCR) is used to confirm the specific knockdown of Abhd6 mRNA.

  • Lipidomic Analysis: Lipids are extracted from tissues and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in ABHD6 substrates (e.g., MAGs, lysophospholipids).

  • Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess overall morphology and Oil Red O to visualize and quantify lipid droplet accumulation (steatosis).

Protocol: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic method used to measure the activity of entire enzyme families directly in complex proteomes. It is ideal for assessing ABHD6 activity and inhibitor selectivity.[4]

  • Proteome Preparation: Mouse brain or other tissue is homogenized in a suitable buffer (e.g., PBS) and subjected to centrifugation to prepare a membrane fraction (proteome), as ABHD6 is membrane-associated. Protein concentration is quantified (e.g., via BCA assay).

  • Inhibitor Incubation (Optional): To test inhibitor potency or selectivity, proteomes are pre-incubated with varying concentrations of the test compound (e.g., WWL70) or a vehicle control for a set time (e.g., 30 minutes at 37°C).

  • Activity Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like rhodamine or a clickable alkyne) is added to the proteome. The probe covalently binds to the active site serine of active hydrolases.

  • Reaction Quenching and SDS-PAGE: The labeling reaction is quenched by adding a denaturing loading buffer. The proteins are then separated by size using SDS-PAGE.

  • Visualization and Quantification: The gel is scanned using a fluorescence scanner. Active enzymes appear as fluorescent bands. The intensity of the band corresponding to the molecular weight of ABHD6 is quantified using densitometry software. A reduction in band intensity in inhibitor-treated samples relative to the vehicle control indicates inhibition of enzyme activity.

Protocol: Measurement of Glucose-Stimulated Insulin Secretion (GSIS) in Islets

This ex vivo assay is the gold standard for assessing pancreatic β-cell function and the impact of ABHD6 on insulin secretion.[14][15]

  • Islet Isolation: Pancreatic islets are isolated from mice (e.g., wild-type vs. β-cell-specific ABHD6-KO mice) by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Islet Culture and Pre-incubation: Isolated islets are cultured overnight to recover. Before the assay, islets are pre-incubated for 1-2 hours in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Stimulation: Batches of size-matched islets (e.g., 5-10 islets per replicate) are transferred to wells containing either low-glucose (basal) or high-glucose (stimulatory, e.g., 16.7 mM) KRB buffer. To test inhibitors, the compound is included in both the pre-incubation and stimulation buffers.

  • Supernatant Collection: Islets are incubated for a defined period (e.g., 60 minutes) at 37°C. The supernatant containing the secreted insulin is then collected.

  • Insulin Quantification: The insulin concentration in the collected supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Secreted insulin levels are normalized to the total insulin content of the islets (measured after cell lysis) or to the islet DNA content. Results are typically expressed as a stimulation index (fold-increase of insulin secretion in high glucose over low glucose).

Therapeutic Potential and Drug Development

The diverse and critical functions of ABHD6 make it a highly attractive target for drug development.

  • Metabolic Diseases: ABHD6 inhibitors hold significant promise as therapeutics for type 2 diabetes, obesity, and nonalcoholic fatty liver disease by enhancing insulin secretion and protecting against diet-induced metabolic dysfunction.[7][8]

  • Neurological and Inflammatory Disorders: By modulating 2-AG signaling, ABHD6 inhibitors could offer therapeutic benefits for conditions involving neuroinflammation and synaptic dysfunction, such as multiple sclerosis, traumatic brain injury, epilepsy, and chronic pain.[3][5][10]

  • Oncology: Targeting ABHD6 may represent a novel strategy for specific cancers, such as NSCLC and MASLD-related HCC, by inhibiting tumor growth and metastasis.[5][16][17]

The primary challenge in developing ABHD6-targeted drugs is achieving high selectivity to avoid off-target effects, particularly on other serine hydrolases like MAGL and FAAH, which could lead to undesirable side effects.[4] The development of highly specific, potent, and bioavailable small molecule inhibitors remains a key focus for realizing the full therapeutic potential of targeting ABHD6.

References

The Role of α/β-Hydrolase Domain-Containing 6 (ABHD6) in the Endocannabinoid System: A Technical Guide for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

α/β-Hydrolase Domain-Containing 6 (ABHD6) is a transmembrane serine hydrolase that has emerged as a critical regulator within the endocannabinoid system (ECS) and beyond. Initially identified for its role in the metabolic breakdown of the primary endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), ABHD6 is now understood to be a multifaceted enzyme with significant implications for neurotransmission, neuroinflammation, and metabolic homeostasis.[1][2] It acts as a key gatekeeper of postsynaptic 2-AG signaling, modulating the activity of cannabinoid receptors CB1 and CB2.[3][4][5] Unlike the major 2-AG hydrolase, monoacylglycerol lipase (B570770) (MAGL), ABHD6 accounts for a smaller fraction of total 2-AG degradation in the brain, which allows for a more nuanced regulation of endocannabinoid tone without the profound side effects associated with complete MAGL inhibition.[6][7] Furthermore, ABHD6 exhibits endocannabinoid-independent functions, including the regulation of other lipid substrates and the trafficking of ionotropic receptors.[3][8] These diverse roles position ABHD6 as a promising therapeutic target for a range of pathologies, including epilepsy, metabolic syndrome, and inflammatory disorders.[1][3][9] This technical guide provides an in-depth overview of the core functions of ABHD6, quantitative data on its activity, detailed experimental protocols, and visualizations of its complex signaling pathways.

Introduction to the Endocannabinoid System (ECS)

The endocannabinoid system is a ubiquitous lipid signaling network that plays a crucial modulatory role in the central and peripheral nervous systems. Its primary function is to maintain homeostasis. The canonical ECS comprises cannabinoid receptors, their endogenous lipid ligands (endocannabinoids), and the enzymes responsible for endocannabinoid synthesis and degradation.[10]

  • Cannabinoid Receptors: The two principal receptors are the G-protein coupled receptors (GPCRs) CB1 and CB2. CB1 receptors are among the most abundant GPCRs in the brain and are primarily located on presynaptic terminals, where they mediate retrograde suppression of neurotransmitter release.[3] CB2 receptors are predominantly found on immune cells, modulating inflammatory responses.[4]

  • Endocannabinoids: The two major endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG). 2-AG is the most abundant endocannabinoid in the brain and acts as a full agonist at both CB1 and CB2 receptors.[4] It is synthesized "on-demand" from membrane phospholipids (B1166683) in response to neuronal depolarization and calcium influx.[4]

  • Metabolic Enzymes: The magnitude and duration of endocannabinoid signaling are tightly controlled by metabolic enzymes. While fatty acid amide hydrolase (FAAH) is the primary degrading enzyme for anandamide, 2-AG is metabolized by a group of serine hydrolases, including MAGL, ABHD12, and, as is the focus of this guide, ABHD6.[7]

ABHD6: A Multifaceted Serine Hydrolase

Discovery and Characterization

ABHD6 was identified as a novel 2-AG hydrolase through activity-based protein profiling (ABPP), a functional proteomic technique used to characterize enzyme activities in complex biological systems.[4][11] This discovery was pivotal in explaining the MAGL-independent hydrolysis of 2-AG observed in certain cell types, such as the BV-2 microglial cell line.[4][6][10] ABHD6 belongs to the α/β-hydrolase fold superfamily, characterized by a conserved catalytic triad (B1167595) of amino acids (Serine-148, Aspartate-278, and Histidine-306 in human ABHD6) essential for its hydrolytic activity.[3]

Tissue and Subcellular Distribution

ABHD6 is ubiquitously expressed, with notably high mRNA and protein levels found in the brain, liver, small intestine, and adipose tissue.[4][12] Within the brain, the highest enzymatic activity is detected in the frontal cortex, hippocampus, striatum, and cerebellum.[3][10]

A key feature distinguishing ABHD6 from MAGL is its subcellular localization. While MAGL is primarily found in presynaptic nerve terminals alongside CB1 receptors, ABHD6 is predominantly located on the postsynaptic membrane of neurons.[7][10][13] This spatial separation suggests that these enzymes regulate distinct subcellular pools of 2-AG. ABHD6 is positioned to control 2-AG levels at its site of synthesis, acting as a gatekeeper that shapes the retrograde signal before it reaches presynaptic CB1 receptors.[13]

The Role of ABHD6 in Endocannabinoid Signaling

Regulation of 2-AG Levels and Cannabinoid Receptor Activity

The primary role of ABHD6 in the ECS is the termination of 2-AG signaling through its hydrolysis into arachidonic acid and glycerol (B35011).[3] By controlling the availability of 2-AG, ABHD6 directly modulates the activation of CB1 and CB2 receptors.[5] Genetic knockdown or pharmacological inhibition of ABHD6 leads to an activity-dependent accumulation of 2-AG, thereby enhancing the magnitude and duration of cannabinoid receptor stimulation.[3][5][6] This makes ABHD6 a critical checkpoint in regulating synaptic and immune processes governed by 2-AG.

Impact on Synaptic Plasticity

In the central nervous system, 2-AG-mediated retrograde signaling is a fundamental mechanism for inducing synaptic plasticity. One such form is long-term depression (LTD) at excitatory synapses. Studies have shown that selective inhibition of ABHD6 can lower the threshold for inducing CB1-dependent LTD.[3][7] This indicates that under normal conditions, ABHD6 activity limits the extent of 2-AG signaling, and its inhibition permits an otherwise subthreshold stimulus to elicit a long-lasting change in synaptic strength. Notably, this modulation appears specific to long-term plasticity, as short-term forms of synaptic depression are generally unaffected by ABHD6 inhibition.[7][13]

G Figure 1: Postsynaptic Regulation of 2-AG Signaling by ABHD6 cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal CB1R CB1 Receptor VGCC Ca2+ Channel CB1R->VGCC Inhibits Vesicle Glutamate (B1630785) Vesicle VGCC->Vesicle Blocks Release mGluR mGluR Vesicle->mGluR Glutamate PLC PLC mGluR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PLC->DAG Produces DAGL DAGLα/β TwoAG 2-AG DAGL->TwoAG Synthesizes ABHD6 ABHD6 AA_Gly Arachidonic Acid + Glycerol ABHD6->AA_Gly Hydrolyzes to DAG->DAGL TwoAG->CB1R Retrograde Signal TwoAG->ABHD6 Substrate

Figure 1: Postsynaptic Regulation of 2-AG Signaling by ABHD6

Endocannabinoid-Independent Functions of ABHD6

While its role in the ECS is significant, ABHD6 also participates in critical cellular processes that are independent of cannabinoid receptor signaling.

  • Regulation of Other Lipid Substrates: ABHD6 exhibits promiscuous lipase activity, hydrolyzing several classes of lipids. Its substrates include various monoacylglycerols (MAGs), lysophospholipids, and bis(monoacylglycerol)phosphate (BMP), a key lipid involved in lysosomal function.[12][14][15] The ability of ABHD6 to metabolize BMP implicates it in the regulation of lysosomal lipid sorting and degradation.[4][16] These functions link ABHD6 to metabolic diseases, as its inhibition protects against diet-induced obesity and hepatic steatosis, effects that are not mediated by the ECS.[3][12]

  • AMPA Receptor Trafficking: Unbiased proteomic studies have revealed that ABHD6 is a component of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor complex.[3][10] It acts as a negative regulator of AMPA receptor trafficking, and reducing ABHD6 expression leads to decreased surface expression of these glutamate receptors and attenuated excitatory transmission.[3][10]

  • Modulation of GABA-A Receptors: Some of the therapeutic effects of ABHD6 inhibition, particularly its anti-seizure properties, appear to be mediated through the enhancement of GABA-A receptor activity rather than through cannabinoid receptors.[3][6] This suggests an allosteric modulatory role or an effect mediated by the accumulation of a non-cannabinoid lipid.

G Figure 2: The Multifunctional Hub of ABHD6 cluster_ecs ECS-Dependent Pathways cluster_ind ECS-Independent Pathways ABHD6 ABHD6 TwoAG 2-AG ABHD6->TwoAG Hydrolyzes AMPAR AMPA Receptor Trafficking ABHD6->AMPAR Interacts with & Regulates GABAAR GABA-A Receptor Modulation ABHD6->GABAAR Modulates BMP BMP / Lysosomal Function ABHD6->BMP Hydrolyzes CB1R CB1/CB2 Receptor Activation TwoAG->CB1R SynapticPlasticity Synaptic Plasticity (LTD) CB1R->SynapticPlasticity Neuroinflammation Neuroinflammation CB1R->Neuroinflammation GlutamatergicTx GlutamatergicTx AMPAR->GlutamatergicTx ↓ Transmission Seizures Seizures GABAAR->Seizures ↓ Seizure Activity Metabolism Lipid Metabolism (Obesity, Diabetes) BMP->Metabolism

Figure 2: The Multifunctional Hub of ABHD6

ABHD6 as a Therapeutic Target

The diverse biological functions of ABHD6 make it an attractive drug target for multiple diseases.[2][8]

  • Neurological Disorders: Inhibition of ABHD6 is a promising strategy for treating epilepsy, neuroinflammatory conditions like multiple sclerosis, and neuropathic pain.[6][10] A key advantage of targeting ABHD6 over MAGL is that its inhibition leads to a more modest, localized increase in 2-AG levels. This avoids the widespread CB1 receptor desensitization and tolerance that occurs with chronic, high-level 2-AG elevation caused by MAGL inhibitors.[6][10]

  • Metabolic Syndrome: Given its role in lipid metabolism independent of the ECS, ABHD6 inhibitors are being explored for the treatment of obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD).[9][12][17] Knockdown of ABHD6 in peripheral metabolic tissues protects against high-fat diet-induced obesity and insulin (B600854) resistance in animal models.[9][12]

Quantitative Analysis of ABHD6 Function

Quantitative data is essential for understanding the specific contribution of ABHD6 to endocannabinoid metabolism and for developing selective inhibitors.

Table 1: Relative Contribution to 2-AG Hydrolysis in Mouse Brain

Enzyme Relative Contribution (%) Primary Location
MAGL ~85% Presynaptic
ABHD12 ~9% Microglia
ABHD6 ~4% Postsynaptic

Data compiled from studies measuring 2-AG hydrolase activity in total brain homogenates.[7][18]

Table 2: Substrate Specificity of ABHD6

Substrate Class Specific Examples Relative Activity/Preference
Monoacylglycerols (MAGs) 1-arachidonoylglycerol (1-AG), 2-AG Hydrolyzes various MAGs, with preference for sn-1(3) isomers over sn-2.[14] The order of activity is often cited as 1-AG > 2-AG.[6][10]
Lysophospholipids Lysophosphatidylglycerol (LPG) Shows preference for LPG.[12][14]
Other Phospholipids Bis(monoacylglycerol)phosphate (BMP) Identified as a key substrate, linking ABHD6 to lysosomal function.[3][14][15]

ABHD6 hydrolyzes a range of lipid substrates, positioning it at the interface of glycerophospholipid metabolism and lipid signaling.[12]

Table 3: Potency of Select ABHD6 Inhibitors

Inhibitor Type IC₅₀ (Human ABHD6) Notes
WWL70 Irreversible Carbamate ~70 nM First-generation selective inhibitor, widely used experimentally.[3][4]
KT182 Irreversible Carbamate ~16 nM A potent and selective inhibitor with in vivo activity.[3]
WWL123 Irreversible Carbamate ~2 nM Exerts antiepileptic effects in mouse models.[4]
MAFP Irreversible Broad Spectrum General serine hydrolase inhibitor used in ABPP.[4]

IC₅₀ values can vary based on assay conditions. These values represent typical potencies reported in the literature.

Key Experimental Protocols

Measurement of ABHD6 Activity (Fluorescence-Based Assay)

This protocol describes a sensitive, high-throughput assay for measuring ABHD6 activity and screening inhibitors. The method relies on the hydrolysis of a monoacylglycerol substrate and the subsequent enzymatic coupling of the glycerol product to a fluorescent reporter.[19]

Principle: ABHD6 hydrolyzes 1(3)-arachidonoylglycerol (1-AG) to produce glycerol and arachidonic acid. The glycerol is then phosphorylated by glycerol kinase (GK). The resulting glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase (GPO), producing hydrogen peroxide (H₂O₂). Finally, horseradish peroxidase (HRP) uses H₂O₂ to oxidize a substrate (e.g., Amplex Red) into the highly fluorescent product, resorufin, which can be measured kinetically.

Methodology:

  • Enzyme Source: Prepare cell lysates from HEK293 cells transiently overexpressing human ABHD6. A mock-transfected cell lysate is used as a negative control.

  • Inhibitor Pre-incubation: In a 96-well plate, add the enzyme lysate. For inhibitor screening, add test compounds (e.g., WWL70 as a positive control) and pre-incubate for 30 minutes at room temperature.

  • Reaction Initiation: Prepare a reaction mixture containing the coupled enzyme system (GK, GPO, HRP), ATP, and the fluorescent substrate (Amplex Red) in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Substrate Addition: Initiate the reaction by adding the ABHD6 substrate, 1(3)-AG.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) over time (e.g., every 2 minutes for 1 hour).

  • Data Analysis: The rate of fluorescence increase is proportional to ABHD6 activity. For inhibitor studies, calculate the percent inhibition relative to a vehicle control and determine IC₅₀ values.

G Figure 3: Workflow for a Fluorescence-Coupled ABHD6 Activity Assay cluster_prep Preparation cluster_assay Assay Reaction cluster_read Measurement & Analysis Lysate Prepare ABHD6-expressing cell lysate Plate Aliquot lysate into 96-well plate Lysate->Plate Inhibitor Add test compounds/ inhibitors Plate->Inhibitor Mix Prepare coupled enzyme mix (GK, GPO, HRP, Amplex Red) Inhibitor->Mix Combine Start Initiate reaction by adding 1-AG substrate Mix->Start Read Measure fluorescence kinetically Start->Read Analyze Calculate reaction rates and determine IC50 values Read->Analyze

Figure 3: Workflow for a Fluorescence-Coupled ABHD6 Activity Assay
Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic method used to identify active enzymes in their native environment and to assess the selectivity of enzyme inhibitors on a proteome-wide scale.[3]

Principle: ABPP utilizes active site-directed chemical probes that covalently bind to the catalytic residues of an enzyme family (e.g., serine hydrolases). A common probe is a fluorophosphonate coupled to a reporter tag (e.g., a fluorophore or biotin). By competing a test inhibitor against the probe for binding to the enzyme's active site, one can quantify the inhibitor's potency and selectivity.

Methodology:

  • Proteome Preparation: Homogenize tissues or cells to create a proteome lysate.

  • Inhibitor Incubation: Treat aliquots of the proteome with varying concentrations of the test inhibitor (e.g., an ABHD6 inhibitor) for a set time. A vehicle-treated sample serves as the control.

  • Probe Labeling: Add a broad-spectrum serine hydrolase ABPP probe (e.g., FP-rhodamine) to all samples and incubate. The probe will label the active sites of all accessible serine hydrolases that were not blocked by the inhibitor.

  • Analysis by SDS-PAGE: Quench the reactions and separate the proteins by SDS-PAGE. Visualize the labeled enzymes using in-gel fluorescence scanning. A decrease in the fluorescence intensity of a specific protein band (e.g., the band corresponding to ABHD6's molecular weight) in the inhibitor-treated lanes indicates successful target engagement.

  • Proteomic Identification (for selectivity profiling): For unbiased selectivity analysis, use a biotinylated probe. After labeling, perform streptavidin enrichment of the probe-labeled proteins, digest them into peptides, and identify and quantify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data reveals all proteins that the inhibitor interacts with across the entire proteome.

Conclusion and Future Perspectives

ABHD6 has been firmly established as a bona fide member of the endocannabinoid system, acting as a crucial postsynaptic regulator of 2-AG signaling.[3][5] However, its functional repertoire extends far beyond the ECS, positioning it as a molecular hub that integrates lipid signaling, neurotransmission, and metabolic control.[3] This multifunctionality presents both opportunities and challenges for drug development.

Future research should focus on several key areas:

  • Deciphering Substrate Priority: In a physiological context, it remains unclear how ABHD6 prioritizes its diverse substrates (2-AG, BMP, etc.) and how this is regulated in different cell types and disease states.

  • Tissue-Selective Inhibition: Developing inhibitors with selectivity for peripheral versus central ABHD6 could help disentangle its metabolic and neurological effects, potentially leading to safer therapeutics.

  • Structural Biology: A deeper understanding of the crystal structure of ABHD6 in complex with various substrates and inhibitors will be crucial for designing next-generation therapeutics with improved potency and selectivity.[4]

The continued exploration of ABHD6 biology holds immense promise for uncovering novel regulatory mechanisms in health and disease and for developing innovative treatments for a host of challenging neurological and metabolic disorders.

References

An In-depth Technical Guide to KT185 (CAS 1472640-86-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of KT185, a potent and selective inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the experimental application and biochemical profile of this compound.

Core Properties and Data

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for ABHD6, an enzyme involved in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Its chemical and physical properties, along with its biological activity, are summarized in the tables below.

Chemical and Physical Properties
PropertyValueSource
CAS Number 1472640-86-0[1][2][3][4][5]
Molecular Formula C₃₂H₃₃N₅O₂[1][2][3][4]
Molecular Weight 519.64 g/mol [2][3]
Appearance White to beige powder[2][3]
Solubility DMSO: 20 mg/mL, clear[2][3]
Storage Temperature 2-8°C[2][3]
Purity ≥98% (HPLC)[2][3]
Biological Activity and Selectivity

This compound is a potent inhibitor of ABHD6 and has been shown to be orally bioavailable.[1][2] It effectively inhibits ABHD6 activity in both the brain and liver of mice.[2]

ParameterValueConditions
IC₅₀ (ABHD6) 0.21 nMCompetitive activity-based protein profiling assay (Neuro2A membranes)
IC₅₀ (ABHD6) 13.6 nM2-AG hydrolysis assay (mouse recombinant enzyme in HEK293T cells)[1]
Selectivity Selective for ABHD6 over diacylglycerol lipase (B570770) β (DAGLβ) at 1 µM.[1]
Off-target Activity Inhibits lysophospholipase 1 (LYPLA1) and LYPLA2 at 10 µM.[1]
In Vivo Efficacy Inhibits ABHD6 activity in mouse liver at 5-10 mg/kg.[1]
In Vivo Efficacy Inhibits ABHD6 activity in mouse brain at ~40 mg/kg.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of ABHD6. ABHD6 is a post-genomically identified serine hydrolase that plays a significant role in regulating the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), particularly in the brain. By hydrolyzing 2-AG, ABHD6 terminates its signaling. Inhibition of ABHD6 by this compound leads to an increase in the concentration of 2-AG, thereby enhancing endocannabinoid signaling.

The following diagram illustrates the role of ABHD6 in the endocannabinoid signaling pathway and the effect of this compound.

ABHD6_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inactivation Signal Termination NAPE_PLD NAPE-PLD Anandamide Anandamide NAPE_PLD->Anandamide Synthesizes CB1R CB1 Receptor Anandamide->CB1R Binds to DAGL DAGL Two_AG 2-AG DAGL->Two_AG Synthesizes Two_AG->CB1R Binds to G_protein G-protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to FAAH FAAH Anandamide_hydrolysis Hydrolysis FAAH->Anandamide_hydrolysis ABHD6 ABHD6 Two_AG_hydrolysis Hydrolysis ABHD6->Two_AG_hydrolysis This compound This compound This compound->ABHD6 Inhibits Inactive_metabolites Inactive_metabolites Anandamide_hydrolysis->Inactive_metabolites Two_AG_hydrolysis->Inactive_metabolites Inactive Metabolites

Endocannabinoid signaling pathway and the inhibitory action of this compound on ABHD6.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of this compound are proprietary to the developing laboratories, this section outlines the general methodologies that would be employed in its characterization, based on the available literature.

In Vitro ABHD6 Inhibition Assay (Competitive Activity-Based Protein Profiling)

This protocol provides a general workflow for assessing the inhibitory potency of this compound against ABHD6 in a competitive assay format.

ABHD6_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Neuro2A cell membranes B Incubate membranes with varying concentrations of this compound A->B C Add a fluorescently-labeled activity-based probe for serine hydrolases B->C D Allow probe to react with active ABHD6 C->D E Separate proteins by SDS-PAGE D->E F Visualize fluorescently labeled ABHD6 by in-gel fluorescence scanning E->F G Quantify band intensity to determine the extent of inhibition F->G H Calculate IC50 value G->H

Workflow for determining the IC₅₀ of this compound for ABHD6.

Methodology:

  • Membrane Preparation: Homogenize Neuro2A cells and isolate the membrane fraction by ultracentrifugation.

  • Inhibitor Incubation: Pre-incubate the membrane preparations with a range of this compound concentrations for a specified time to allow for inhibitor binding to ABHD6.

  • Probe Labeling: Add a fluorescently-labeled activity-based probe that covalently binds to the active site of serine hydrolases, including ABHD6.

  • SDS-PAGE: Separate the proteins in the membrane preparation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Scanning: Visualize the labeled ABHD6 using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to ABHD6 will be inversely proportional to the inhibitory activity of this compound.

  • Data Analysis: Quantify the fluorescence intensity of the ABHD6 bands at different this compound concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

In Vivo Assessment of ABHD6 Inhibition in Mice

This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in inhibiting ABHD6 activity in mouse tissues.

InVivo_ABHD6_Inhibition cluster_treatment Animal Treatment cluster_tissue Tissue Collection cluster_assay Ex Vivo Assay cluster_result Result Analysis A Administer this compound or vehicle to mice via oral gavage B Euthanize mice at a specified time point post-administration A->B C Collect brain and liver tissues B->C D Homogenize tissues C->D E Incubate homogenates with a fluorescently-labeled activity-based probe D->E F Analyze by SDS-PAGE and in-gel fluorescence scanning E->F G Quantify the remaining ABHD6 activity in treated vs. vehicle groups F->G

Workflow for in vivo evaluation of this compound.

Methodology:

  • Dosing: Administer this compound orally to a cohort of mice at various doses (e.g., 5, 10, 20, 40 mg/kg). A control group should receive the vehicle solution.

  • Tissue Harvest: After a predetermined time, humanely euthanize the mice and rapidly dissect the brain and liver.

  • Tissue Processing: Homogenize the tissues in an appropriate buffer.

  • Activity-Based Protein Profiling: Treat the tissue homogenates with a fluorescently-labeled serine hydrolase probe to label the active ABHD6 enzymes.

  • Analysis: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence scanner.

  • Quantification: Measure the fluorescence intensity of the band corresponding to ABHD6 in the treated groups relative to the vehicle control group to determine the degree of in vivo target inhibition.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of ABHD6 and the endocannabinoid system. Its high potency, selectivity, and in vivo activity make it a suitable compound for a range of preclinical studies. Researchers using this compound should carefully consider its off-target effects at higher concentrations and design experiments accordingly. The protocols and data presented in this guide provide a foundation for the effective application of this compound in a research setting.

References

Technical Guide: Discovery, Synthesis, and Activity of the Antimicrobial Peptide GV185

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic antimicrobial peptide GV185, a promising candidate for the development of new anti-infective agents. The document details its discovery through the modification of natural lytic peptides, outlines a standard methodology for its synthesis, presents its biological activity data, and illustrates its proposed mechanism of action.

Discovery and Rationale

GV185 was developed as part of a strategy to optimize synthetic antimicrobial peptides for enhanced and safe activity against a range of fungal and bacterial pathogens.[1] It is a modified derivative of tachyplesin 1, a lytic peptide.[1] The rationale behind its design was to fine-tune the balance of hydrophobic and cationic residues to achieve high lytic activity against pathogens while potentially reducing toxicity to host cells.[1] The discovery process involved the synthesis of a library of peptide variants and their subsequent screening for antimicrobial efficacy.

Synthesis of GV185

The synthesis of GV185 is achieved through solid-phase peptide synthesis (SPPS), a standard and efficient method for producing peptides of defined sequence.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol describes a general workflow for the synthesis of a peptide like GV185 using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

  • Resin Preparation: An appropriate solid support resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in a suitable solvent such as dimethylformamide (DMF).

  • Deprotection: The Fmoc protecting group on the resin is removed by treating it with a solution of 20% piperidine (B6355638) in DMF to expose the free amine.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test).

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Iterative Cycles: Steps 2-4 are repeated for each subsequent amino acid in the GV185 sequence until the full peptide chain is assembled.

  • Final Deprotection: The Fmoc group is removed from the N-terminal amino acid.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide is lyophilized to obtain a stable, dry powder.

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Experimental Workflow Diagram

experimental_workflow start Start: Swell Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) deprotection1->coupling wash1 Wash (DMF) coupling->wash1 repeat Repeat for Each Amino Acid wash1->repeat Next amino acid repeat->deprotection1 deprotection2 Final Fmoc Deprotection repeat->deprotection2 Final amino acid cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) deprotection2->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Lyophilized Peptide purification->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Biological Activity and Quantitative Data

GV185 has demonstrated broad-spectrum antimicrobial activity against a variety of fungal and bacterial pathogens.[1] Its efficacy is quantified by the 50% inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the growth of a microorganism by 50%.

MicroorganismTypeIC50 (µM)
Rhizopus stoloniferFungus8.1
Aspergillus flavusFungus3.1
Fusarium graminearumFungus2.2
Other Fungi (average)Fungus1.4
Bacteria (average)Bacteria0.1
Table 1: In vitro antimicrobial activity of GV185, data from[1].

Mechanism of Action

The antimicrobial activity of GV185 is attributed to its ability to lyse the plasma membranes of target pathogens.[1] This lytic action is a common mechanism for antimicrobial peptides derived from tachyplesin 1. The peptide's amphipathic structure, with distinct hydrophobic and cationic regions, facilitates its interaction with and disruption of the microbial cell membrane.

Proposed Signaling and Lytic Pathway
  • Electrostatic Attraction: The positively charged (cationic) residues of GV185 are electrostatically attracted to the negatively charged components of the microbial cell membrane (e.g., lipopolysaccharides in bacteria, phospholipids (B1166683) in fungi).

  • Membrane Insertion: The hydrophobic residues of the peptide then insert into the lipid bilayer of the cell membrane.

  • Pore Formation/Membrane Disruption: This insertion disrupts the integrity of the membrane, potentially through the formation of pores or channels.

  • Cell Lysis: The disruption of the membrane leads to the leakage of essential cytoplasmic contents and ultimately results in cell death.[1]

Diagram of Proposed Mechanism of Action

mechanism_of_action peptide GV185 Peptide (Cationic & Hydrophobic) attraction Electrostatic Attraction peptide->attraction membrane Microbial Cell Membrane (Negatively Charged) membrane->attraction insertion Hydrophobic Insertion into Lipid Bilayer attraction->insertion disruption Membrane Disruption & Pore Formation insertion->disruption lysis Leakage of Cytoplasmic Contents & Cell Lysis disruption->lysis

References

The Chemical Probe KT185: A Technical Guide for the Interrogation of α/β-Hydrolase Domain Containing 6 (ABHD6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α/β-Hydrolase domain containing 6 (ABHD6) is a transmembrane serine hydrolase critically involved in the regulation of the endocannabinoid system.[1][2] It primarily functions to hydrolyze the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid that modulates cannabinoid receptors CB1 and CB2.[3][4] This modulation impacts a wide array of physiological processes, including neurotransmission, inflammation, and energy metabolism.[1][2][5] Dysregulation of ABHD6 activity has been implicated in several pathological conditions, including metabolic syndrome, neuroinflammatory diseases, and certain cancers.[1][6][7]

KT185 has emerged as a potent, selective, and orally bioavailable chemical probe for ABHD6.[8][9][10] Its ability to irreversibly inhibit ABHD6 with high specificity makes it an invaluable tool for elucidating the biological functions of this enzyme and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental applications, and the signaling context of its target, ABHD6.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this chemical probe.

Parameter Value Assay Condition Reference
IC₅₀ 0.21 nMNeuro2A cells[10]
IC₅₀ ~10 nMIn vitro[8]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11]

Signaling Pathways and Experimental Workflows

To understand the functional context of this compound, it is essential to visualize the signaling pathway of its target, ABHD6, and the experimental workflows used to characterize this probe.

ABHD6 Signaling Pathway

ABHD6 is strategically located on the postsynaptic membrane where it regulates the levels of 2-AG synthesized from membrane phospholipids.[1][3] By hydrolyzing 2-AG, ABHD6 terminates its signaling, thereby modulating the activity of presynaptic cannabinoid receptors (CB1R).[3]

ABHD6_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca²⁺ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits release PLC PLC DAG DAG PLC->DAG DAGL DAGLα Two_AG 2-AG DAGL->Two_AG Synthesis PIP2 PIP₂ PIP2->PLC Cleavage DAG->DAGL Two_AG->CB1R Retrograde Signaling ABHD6 ABHD6 Two_AG->ABHD6 Hydrolysis AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol This compound This compound This compound->ABHD6 Inhibits

Caption: ABHD6-mediated regulation of 2-AG signaling at the synapse.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of enzymes in complex biological samples.[12][13][14] It has been instrumental in the discovery and characterization of this compound.[8][15] The general workflow for competitive ABPP to determine inhibitor selectivity is outlined below.

ABPP_Workflow Proteome Proteome (e.g., cell lysate, tissue homogenate) Inhibitor Incubate with This compound (or vehicle) Proteome->Inhibitor Probe Add broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine) Inhibitor->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Gel_Scan In-gel Fluorescence Scanning SDS_PAGE->Gel_Scan Analysis Analysis: Compare band intensities between this compound and vehicle Gel_Scan->Analysis

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. The following are generalized protocols for key experiments involving this chemical probe.

In Vitro ABHD6 Inhibition Assay (Competitive ABPP)

This protocol describes how to determine the in vitro potency and selectivity of this compound against ABHD6 in a complex proteome.

Materials:

  • Mouse brain membrane proteome

  • This compound stock solution (in DMSO)

  • Fluorophosphonate-rhodamine (FP-Rh) probe

  • Tris-HCl buffer (50 mM, pH 7.4)

  • SDS-PAGE materials and equipment

  • Fluorescence gel scanner

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine 50 µg of mouse brain membrane proteome with the desired concentration of this compound or vehicle (DMSO).

  • Incubate the mixture for 30 minutes at 37°C.

  • Add 1 µM of the FP-Rh probe to each reaction and incubate for another 30 minutes at 37°C.

  • Quench the reaction by adding 2x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled serine hydrolases using a fluorescence gel scanner.

  • Quantify the fluorescence intensity of the band corresponding to ABHD6 (~35 kDa) to determine the IC₅₀ of this compound.

Cellular ABHD6 Inhibition Assay

This protocol outlines the procedure to measure the potency of this compound in a cellular context.

Materials:

  • Neuro2A cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer)

  • Click chemistry reagents (e.g., azide-rhodamine tag)

  • SDS-PAGE materials and equipment

  • Fluorescence gel scanner

Procedure:

  • Plate Neuro2A cells and grow to ~80% confluency.

  • Treat the cells with varying concentrations of this compound (or vehicle) for 1 hour in serum-free medium.

  • Wash the cells with PBS and lyse them in lysis buffer.

  • If using a clickable probe analogue of this compound, perform a click chemistry reaction with an azide-rhodamine tag to visualize the probe-labeled proteins.

  • Alternatively, perform a competitive ABPP experiment on the cell lysates as described in the in vitro protocol.

  • Separate the proteins by SDS-PAGE and visualize using a fluorescence gel scanner.

  • Determine the cellular IC₅₀ by quantifying the labeling of ABHD6.[8]

In Vivo ABHD6 Inhibition and Selectivity Profiling

This protocol describes how to assess the in vivo efficacy and selectivity of this compound in a mouse model.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound formulation for oral or intraperitoneal administration

  • Tissue homogenization buffer

  • FP-Rh probe

  • SDS-PAGE materials and equipment

  • Fluorescence gel scanner

Procedure:

  • Administer this compound to mice at the desired dose (e.g., 1 mg/kg, p.o.).[8][9]

  • At a specified time point post-administration (e.g., 4 hours), euthanize the mice and harvest tissues of interest (e.g., brain, liver).

  • Homogenize the tissues in homogenization buffer and prepare proteomes by centrifugation.

  • Determine the protein concentration of the proteomes.

  • Perform a competitive ABPP experiment on the tissue proteomes using the FP-Rh probe as described in the in vitro protocol.

  • Analyze the gel for the disappearance of the ABHD6 band in the this compound-treated samples compared to the vehicle-treated controls to confirm in vivo target engagement.

  • Assess the intensity of other serine hydrolase bands to determine the in vivo selectivity of this compound.[8]

Conclusion

This compound is a highly potent and selective chemical probe for the serine hydrolase ABHD6. Its favorable pharmacological properties, including oral bioavailability and brain penetrance, make it an exceptional tool for studying the diverse biological roles of ABHD6 in both central and peripheral tissues.[8][9][10] The detailed protocols and pathway information provided in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry, ultimately advancing our understanding of ABHD6-mediated signaling and its potential as a therapeutic target.

References

The Biological Activity of KT185: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound KT185 is a potent and selective inhibitor of the enzyme α/β-Hydrolase Domain Containing 6 (ABHD6).[1][2][3] This enzyme plays a crucial role in lipid metabolism, specifically in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the central nervous system and peripheral tissues.[3][4][5] By inhibiting ABHD6, this compound effectively increases the levels of 2-AG, thereby modulating the endocannabinoid system. This technical guide provides an in-depth overview of the biological activity of this compound, including its quantitative data, the experimental protocols used for its characterization, and the signaling pathways it influences.

Quantitative Data

The inhibitory potency of this compound against ABHD6 has been determined through various biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound.

ParameterValueCell Line/SystemReference
IC50 (in vitro) 1.3 nMRecombinant ABHD6[1][6]
IC50 (in situ) 0.21 nMNeuro2A cells[1][2][6]

Signaling Pathway

This compound's primary mechanism of action is the inhibition of ABHD6, which is a key enzyme in the endocannabinoid signaling pathway. ABHD6 is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By inhibiting ABHD6, this compound leads to an accumulation of 2-AG. This elevated 2-AG can then bind to and activate cannabinoid receptors, primarily CB1 and CB2, leading to various downstream cellular responses.

KT185_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound ABHD6 ABHD6 This compound->ABHD6 Inhibits AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol CB1_R CB1 Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) CB1_R->Downstream CB2_R CB2 Receptor CB2_R->Downstream Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->ABHD6 Hydrolysis Two_AG->CB1_R Activates Two_AG->CB2_R Activates

Caption: this compound inhibits ABHD6, increasing 2-AG levels and subsequent cannabinoid receptor activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's biological activity.

In Vitro ABHD6 Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)

This assay is used to determine the in vitro potency of this compound against ABHD6.

  • Proteome Preparation: Mouse brain membrane proteomes are prepared and the protein concentration is quantified.

  • Inhibitor Incubation: The proteomes are incubated with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Probe Labeling: A fluorescently tagged activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to the mixture and incubated for another 30 minutes at 37°C. This probe covalently binds to the active site of serine hydrolases.

  • SDS-PAGE and Fluorescence Scanning: The reaction is quenched, and the proteins are separated by SDS-PAGE. The gel is then scanned for fluorescence to visualize the probe-labeled enzymes.

  • Data Analysis: The intensity of the fluorescent band corresponding to ABHD6 is quantified. The concentration of this compound that causes a 50% reduction in fluorescence intensity (IC50) is calculated.

ABPP_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Proteome Brain Membrane Proteome Inhibitor Incubate with This compound Proteome->Inhibitor Probe Add Fluorescent Probe (FP-Rh) Inhibitor->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Scan Fluorescence Scan SDS_PAGE->Scan Quantify Quantify Band Intensity Scan->Quantify IC50 Calculate IC50 Quantify->IC50

Caption: Workflow for determining in vitro IC50 of this compound using competitive ABPP.

In Situ ABHD6 Inhibition Assay

This assay measures the ability of this compound to inhibit ABHD6 within a cellular context.

  • Cell Culture: Neuro2A cells are cultured to an appropriate confluency.

  • Compound Treatment: The cells are treated with varying concentrations of this compound for 4 hours.

  • Cell Lysis: The cells are harvested and lysed to release the proteome.

  • Competitive ABPP: The resulting proteomes are then subjected to the competitive ABPP protocol as described above (steps 3-5 of the in vitro assay).

  • Data Analysis: The in situ IC50 value is determined by calculating the concentration of this compound that results in a 50% inhibition of ABHD6 activity within the cells.

2-Arachidonoylglycerol (2-AG) Hydrolysis Assay

This assay directly measures the enzymatic activity of ABHD6 on its substrate, 2-AG, and the inhibitory effect of this compound.

  • Enzyme Preparation: Recombinant mouse ABHD6 is overexpressed in HEK293T cells, and membrane lysates containing the enzyme are prepared.

  • Inhibitor Pre-incubation: The lysates are pre-incubated with either DMSO (vehicle) or varying concentrations of this compound for 30 minutes at 37°C.

  • Substrate Addition: The substrate, 2-arachidonoylglycerol (2-AG), is added to the reaction mixture to a final concentration of 100 µM.

  • Enzymatic Reaction: The reaction is allowed to proceed for 30 minutes at 37°C.

  • Analysis by LC-MS: The reaction is stopped, and the amount of remaining 2-AG is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration of this compound that inhibits 50% of the 2-AG hydrolysis activity is determined.[3]

Conclusion

This compound is a highly potent and selective inhibitor of ABHD6. Its ability to increase the levels of the endocannabinoid 2-AG makes it a valuable research tool for studying the endocannabinoid system and a potential therapeutic candidate for various neurological and inflammatory disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other ABHD6 inhibitors.

References

In Vivo Efficacy of Novel Atrial Fibrillation Inhibitors: A Technical Overview of NTC-801 as a Representative Kir3.1/3.4 Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for an inhibitor specifically designated "KT185" did not yield publicly available data. This technical guide therefore utilizes NTC-801, a well-characterized substituted benzopyran and selective inhibitor of the Kir3.1/Kir3.4 potassium channel, as a representative molecule to illustrate the in vivo assessment and mechanism of action for this class of antiarrhythmic agents. The data and methodologies presented are based on published studies of NTC-801 and similar molecules.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the preclinical in vivo evaluation of selective IKACh inhibitors.

Core Mechanism of Action: Targeting the IKACh Current in Atrial Fibrillation

Atrial fibrillation (AF) is the most commonly diagnosed cardiac arrhythmia and is associated with an increased risk of stroke and heart failure. A key electrophysiological feature of AF is the shortening of the atrial effective refractory period (AERP), which promotes the maintenance of re-entrant circuits. The acetylcholine-activated inward-rectifying potassium current (IKACh), mediated by Kir3.1/Kir3.4 channels, plays a crucial role in this process by increasing potassium efflux and hyperpolarizing the atrial cell membrane, thereby shortening the action potential duration.

Selective inhibitors of the IKACh current, such as NTC-801, are designed to prolong the AERP without significantly affecting the ventricular effective refractory period (VERP). This atrial-selective action is a highly desirable characteristic for an antiarrhythmic drug, as it minimizes the risk of ventricular proarrhythmias, a significant side effect of many current AF treatments.

Below is a diagram illustrating the signaling pathway leading to the activation of the IKACh current and the inhibitory action of NTC-801.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M2R Muscarinic M2 Receptor ACh->M2R Binds G_protein Gi/o Protein M2R->G_protein Activates Kir3134 Kir3.1/Kir3.4 Channel K_ion K+ Ion Kir3134->K_ion Allows Influx G_alpha Gαi/o G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates to G_beta_gamma->Kir3134 Binds and Activates Efflux K+ Efflux K_ion->Efflux NTC801 NTC-801 NTC801->Kir3134 Inhibits G cluster_prep Preparation cluster_baseline Baseline Measurement cluster_intervention Intervention cluster_post_treatment Post-Treatment Assessment Anesthesia Anesthetize Animal (Canine Model) Surgery Surgical Preparation (Thoracotomy, Electrode Placement) Anesthesia->Surgery Vagal_Stim Vagal Nerve Stimulation Surgery->Vagal_Stim Induce_AF Induce AF (Rapid Atrial Pacing) Vagal_Stim->Induce_AF Measure_Baseline Measure Baseline AERP & VERP Induce_AF->Measure_Baseline Administer_Drug Administer NTC-801 (Intravenous) Measure_Baseline->Administer_Drug Measure_Post Re-measure AERP & VERP (Time-course) Administer_Drug->Measure_Post Assess_Termination Assess AF Termination Administer_Drug->Assess_Termination

The Selectivity Profile of KT185 Against Other Hydrolases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the publicly available scientific literature and databases reveals no specific data on the selectivity profile of a compound designated KT185 against other hydrolases. While the principles of assessing compound selectivity are well-established in drug discovery, detailed experimental results for "this compound" are not present in the current public domain.

This guide, therefore, outlines the fundamental methodologies and data presentation standards that would be employed to characterize the selectivity of a novel compound like this compound against a panel of hydrolase enzymes. This information is crucial for researchers, scientists, and drug development professionals to understand the potential for off-target effects and to build a comprehensive safety and efficacy profile of a therapeutic candidate.

Data Presentation: Quantifying Selectivity

To assess the selectivity of a compound, its inhibitory activity against the intended target is compared to its activity against a panel of other related and unrelated enzymes. The most common metric for this is the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). This quantitative data is typically summarized in a tabular format for clear comparison.

Table 1: Hypothetical Selectivity Profile of this compound Against a Panel of Human Hydrolases

Enzyme TargetEnzyme ClassIC50 (nM)
Target Hydrolase X Serine Hydrolase 10
Hydrolase ASerine Hydrolase> 10,000
Hydrolase BCysteine Hydrolase1,200
Hydrolase CMetallohydrolase> 10,000
Hydrolase DAspartyl Hydrolase5,800
Hydrolase EThreonine Hydrolase> 10,000

Note: This table is a template for illustrative purposes. Actual data for this compound is not available.

A strong selectivity profile is indicated by a significantly lower IC50 value for the intended target compared to other enzymes, often by a factor of 100-fold or more.

Experimental Protocols: Methodologies for Determining Selectivity

The determination of a compound's selectivity profile relies on robust and reproducible biochemical assays. The following outlines a typical workflow for assessing the inhibitory activity of a compound like this compound against a panel of hydrolases.

General Principle of a Hydrolase Inhibition Assay

Most hydrolase activity assays involve a substrate that, when cleaved by the enzyme, produces a detectable signal (e.g., colorimetric, fluorometric, or luminescent). The inhibitor is incubated with the enzyme, and the reaction is initiated by the addition of the substrate. The reduction in the signal in the presence of the inhibitor, compared to a control without the inhibitor, is used to calculate the percent inhibition.

Detailed Protocol: In Vitro Hydrolase Inhibition Assay
  • Enzyme and Substrate Preparation:

    • Recombinant human hydrolase enzymes are sourced from commercial vendors or produced in-house.

    • Enzymes are diluted to a predetermined optimal concentration in an appropriate assay buffer. The buffer composition (pH, ionic strength, additives) is optimized for each specific hydrolase to ensure optimal activity and stability.

    • A specific substrate for each hydrolase is prepared at a concentration typically at or near its Michaelis constant (Km) to ensure sensitive detection of inhibition.

  • Compound Preparation:

    • This compound is serially diluted in 100% DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • A small volume of each dilution is then transferred to the assay plate, resulting in a final DMSO concentration in the assay that is typically ≤1% to minimize solvent effects.

  • Assay Procedure:

    • The assay is performed in a microplate format (e.g., 96-well or 384-well) to enable high-throughput screening.

    • A defined volume of the diluted enzyme is added to each well containing the test compound and incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for inhibitor-enzyme binding.

    • The enzymatic reaction is initiated by the addition of the substrate solution to all wells.

    • The reaction is allowed to proceed for a predetermined time, during which the signal is measured at regular intervals or at a single endpoint using a microplate reader.

  • Data Analysis:

    • The raw data is normalized using controls:

      • Positive Control (0% Inhibition): Enzyme and substrate without inhibitor.

      • Negative Control (100% Inhibition): Substrate without enzyme, or enzyme with a known potent inhibitor.

    • The percent inhibition for each compound concentration is calculated.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism, XLfit).

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow is essential for understanding the logical sequence of steps in determining the selectivity profile.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (this compound in DMSO) Incubation Pre-incubation: Compound + Enzyme Compound_Prep->Incubation Enzyme_Prep Hydrolase Panel Preparation (Enzymes in Assay Buffer) Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation Reaction Initiate Reaction: Add Substrate Substrate_Prep->Reaction Incubation->Reaction Detection Signal Detection (Plate Reader) Reaction->Detection Normalization Data Normalization (vs. Controls) Detection->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting IC50_Determination IC50 Value Determination Curve_Fitting->IC50_Determination

Caption: Workflow for determining the IC50 of this compound against a panel of hydrolases.

Methodological & Application

Application Notes and Protocols for KT185 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT185 is a potent and selective small-molecule inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1/XPO1 mediates the transport of a wide range of cargo proteins, including numerous tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[1][2][3][4] In many cancer types, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these critical anti-cancer proteins.[2] this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of CRM1, effectively blocking the nuclear export of its cargo.[1] This forced nuclear retention of TSPs, such as p53, p27, and FOXO, ultimately induces apoptosis and cell cycle arrest in cancer cells.[1][2] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its anti-cancer effects.

Data Presentation: In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of cancer cell lines, demonstrating its potent anti-proliferative activity. The following table summarizes a selection of these findings.

Cancer TypeCell Line(s)IC50 Range (nM)Incubation Time (hours)Assay Method
Acute Myeloid Leukemia (AML) OCI-AML-3, MOLM-13, MV4;11 (p53 wild-type)27 - 3872Not Specified
NB4, HL-60, KG-1, THP-1, U937 (p53 mutant)48 - 11272Not Specified
Ovarian Cancer A2780/CP70, OVCAR3, SKOV3100 - 96072MTT Assay
Non-Hodgkin's Lymphoma (NHL) Panel of NHL cell linesMedian ~25Not SpecifiedNot Specified
Multiple Myeloma (MM) H929, U266, RPMI-822620 - 120Not SpecifiedNot Specified

Experimental Protocols

General Cell Culture and this compound Treatment

Materials:

  • Cancer cell line of interest

  • Appropriate complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Cell culture flasks, plates (6-well, 96-well), and other sterile consumables

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Culture: Maintain the cancer cell line in the appropriate complete culture medium in a humidified incubator. Passage the cells regularly to maintain them in the exponential growth phase.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • For adherent cells, trypsinize the cells, neutralize with complete medium, centrifuge, and resuspend in fresh medium. Count the cells and seed them into the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density to ensure they are in the exponential growth phase during treatment. Allow the cells to adhere overnight.

    • For suspension cells, count the cells and seed them directly into the appropriate culture plates in fresh medium.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

    • For the vehicle control, prepare a medium containing the same final concentration of DMSO as the highest concentration of this compound used. The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced toxicity.

    • For adherent cells, carefully remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • For suspension cells, add the concentrated this compound solution or vehicle control directly to the wells to achieve the final desired concentrations.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator.

G cluster_prep Cell Preparation cluster_treat Treatment Cell_Culture Maintain Cell Culture (Exponential Growth) Harvest_Cells Harvest & Count Cells Cell_Culture->Harvest_Cells Seed_Cells Seed Cells into Plates Harvest_Cells->Seed_Cells Treat_Cells Add this compound/Vehicle to Cells Seed_Cells->Treat_Cells Prepare_this compound Prepare this compound Dilutions & Vehicle Control Prepare_this compound->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Downstream_Assays Downstream Assays (Viability, Apoptosis, etc.) Incubate->Downstream_Assays Proceed to...

Experimental workflow for this compound treatment.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Following this compound treatment, add 10-20 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest both adherent and floating cells after this compound treatment.

  • Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative

    • Early apoptotic cells: Annexin V-FITC positive and PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive

    • Necrotic cells: Annexin V-FITC negative and PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Harvest cells after this compound treatment.

  • Wash the cells once with PBS and centrifuge.

  • Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.

  • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[7]

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.

  • Carefully decant the ethanol and wash the cell pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP_mRNA TSP mRNA TSP_Protein Tumor Suppressor Proteins (TSPs) (e.g., p53, p27, FOXO) TSP_mRNA->TSP_Protein Translation CRM1_complex CRM1/RanGTP/TSP Complex TSP_Protein->CRM1_complex Apoptosis Apoptosis TSP_Protein->Apoptosis Induces CellCycleArrest Cell Cycle Arrest TSP_Protein->CellCycleArrest Induces RanGTP RanGTP RanGTP->CRM1_complex Nuclear_Pore_in Nuclear Pore Complex CRM1_complex->Nuclear_Pore_in Export Nuclear_Pore_out Nuclear Pore Complex CRM1 CRM1/XPO1 CRM1->CRM1_complex This compound This compound This compound->CRM1 Inhibits TSP_Protein_cyto TSPs in Cytoplasm (Inactive) Nuclear_Pore_out->TSP_Protein_cyto Degradation Degradation or Inactivation TSP_Protein_cyto->Degradation

Mechanism of action of this compound.

References

No Information Available for "KT185" in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the compound "KT185" have revealed no publicly available data regarding its use in in vivo mouse studies, preclinical development, or as a therapeutic agent. The designation "this compound" appears to be associated with a chemical compound offered by suppliers for research and synthesis purposes, as well as with an unrelated piece of laboratory equipment.

There is no scientific literature, patent information, or clinical trial data to suggest that this compound has been investigated for any biological activity or therapeutic application. Therefore, it is not possible to provide the requested detailed application notes, protocols, and dosage information for in vivo mouse studies.

The compound listed as this compound by chemical suppliers has a CAS number of 1472640-86-0 and a molecular formula of C32H33N5O2. However, beyond these basic chemical identifiers, no information on its biological effects, mechanism of action, or potential therapeutic targets is available in the public domain.

Similarly, a search for "this compound" also identifies a magnetic tumbler, a piece of equipment used for polishing, which is entirely unrelated to pharmaceutical research.

The core requirements of the request, including data on dosage, experimental protocols, and signaling pathways for this compound in in vivo mouse studies, cannot be fulfilled due to the complete absence of relevant information in the public domain. It is possible that "this compound" is an internal compound code that has not yet been disclosed publicly, or that the identifier is incorrect.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's designation and consult internal documentation or the primary source of the "this compound" identifier. Without further clarification or the correct compound name, no actionable information regarding in vivo studies can be provided.

Application Notes and Protocols for KT185 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT185 is a potent and selective inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6). ABHD6 is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[1][2][3][4][5]. Inhibition of ABHD6 by this compound leads to an increase in 2-AG levels, which in turn modulates the activity of cannabinoid receptors CB1 and CB2[1][5]. This makes this compound a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in a variety of in vitro and in vivo assays.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Chemical Name [4'-[1-[(2-phenyl-1-piperidinyl)carbonyl]-1H-1,2,3-triazol-4-yl][1,1'-biphenyl]-3-yl]-1-piperidinyl-methanone[2]
CAS Number 1472640-86-0[1][2][3]
Molecular Formula C₃₂H₃₃N₅O₂[2][3]
Molecular Weight 519.64 g/mol [2][3]
Physical Appearance White to beige crystalline solid or powder[3]
Purity ≥98% (HPLC)[2][3]
Solubility in DMSO ≥20 mg/mL (≥38.49 mM)[3]
Solubility in DMF 30 mg/mL (57.73 mM)[2]
Solubility in Ethanol 30 mg/mL (57.73 mM)[2]
IC₅₀ for ABHD6 0.21 nM in Neuro2A cells[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.196 mg of this compound (Molecular Weight = 519.64 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (519.64 g/mol ) * (1000 mg/g) = 5.196 mg/mL

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 5.196 mg, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM this compound DMSO stock solution to final working concentrations for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes and pipettes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (Optional but Recommended): To ensure accurate final concentrations and minimize DMSO concentration in the final culture, it is recommended to prepare intermediate dilutions of the stock solution in cell culture medium or a suitable buffer (e.g., PBS).

  • Prepare Final Working Solution: Add the required volume of the 10 mM stock solution or an intermediate dilution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix Thoroughly: Gently mix the working solution by pipetting or inverting the tube.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.

  • Apply to Cells: Add the prepared working solutions to your cell cultures as per your experimental design.

Mandatory Visualization

G cluster_0 Preparation of this compound Stock Solution cluster_1 Preparation of Working Solution for Assays start Start: Obtain this compound Powder weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C or -80°C aliquot->store end_stock 10 mM Stock Solution Ready store->end_stock thaw Thaw Stock Solution end_stock->thaw Use in Assay dilute Dilute in Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix apply Apply to Assay mix->apply end_working Experiment in Progress apply->end_working

Caption: Experimental workflow for preparing this compound stock and working solutions.

G cluster_pathway ABHD6 Signaling Pathway and Inhibition by this compound PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG hydrolyzes PIP2 to DAGL Diacylglycerol Lipase (DAGL) TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG converts DAG->DAGL ABHD6 ABHD6 TwoAG->ABHD6 CB1_CB2 Cannabinoid Receptors (CB1/CB2) TwoAG->CB1_CB2 activates AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol hydrolyzes This compound This compound This compound->ABHD6 inhibits Downstream Downstream Signaling CB1_CB2->Downstream initiates

Caption: this compound inhibits ABHD6, increasing 2-AG levels and cannabinoid receptor signaling.

References

Application Notes and Protocols for ABHD6 Inhibition Assay Using KT185

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha/beta-hydrolase domain-containing 6 (ABHD6) is a transmembrane serine hydrolase that plays a significant role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] Its involvement in various physiological processes, including neurotransmission and metabolism, has positioned it as a promising therapeutic target for several diseases.[2][4][5] KT185 is a potent, selective, and orally bioavailable irreversible inhibitor of ABHD6.[3][6] This document provides detailed experimental protocols for assessing the inhibitory activity of compounds like this compound against ABHD6, focusing on a sensitive fluorescence-based assay.

Principle of the Assay

The primary method described is a fluorescence-based enzymatic assay that is sensitive, versatile, and suitable for a 96-well plate format, allowing for the screening of multiple compounds.[7][8][9] The assay can be performed using two main approaches:

  • Coupled Enzymatic Assay with a Natural Substrate: This method utilizes the natural substrate of ABHD6, such as 1(3)-arachidonoyl glycerol (B35011) (1(3)-AG). The hydrolysis of 1(3)-AG by ABHD6 releases glycerol. This glycerol is then used in a series of coupled enzymatic reactions that ultimately generate the highly fluorescent product, resorufin, which can be measured.[7][8][9][10]

  • Direct Fluorogenic Substrate Assay: This approach uses a synthetic substrate, such as 4-methylumbelliferylheptanoate (MUH), which becomes fluorescent upon hydrolysis by ABHD6.[11]

This protocol will focus on the coupled enzymatic assay due to its use of a natural substrate, providing a more physiologically relevant assessment of inhibition.

Quantitative Data Summary

The inhibitory potency of this compound and other relevant compounds against ABHD6 is summarized in the table below. This data is crucial for establishing positive controls and reference standards in the inhibition assay.

CompoundTargetIC50 ValueAssay ConditionsReference
This compound ABHD61.3 nM In vitro, specific biochemical human ABHD6 activity assay[6]
This compound ABHD60.21 nM In situ, Neuro-2a cells[6]
KT182ABHD61.7 nMIn vitro[6]
KT203ABHD60.82 nMIn vitro[6]
WWL70ABHD670 nM / 85 nMIn vitro[12][13]
MAFPABHD6~20 nMIn vitro, human ABHD6[12]

Experimental Protocol: ABHD6 Inhibition Assay (Coupled Enzyme Fluorescence Method)

This protocol is adapted from established sensitive fluorescent activity assays for ABHD6.[7][8][9][10]

Materials and Reagents
  • Enzyme Source: Lysates from HEK293 cells transiently overexpressing human ABHD6.[7][8][9]

  • Substrate: 1(3)-Arachidonoyl glycerol (1(3)-AG)

  • Test Compound: this compound (or other inhibitors) dissolved in DMSO.

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.05% Triton X-100 or TEMN-BSA buffer (pH 7.4).[1][12]

  • Coupled Enzyme Reagent Mix:

    • Amplex™ Red reagent

    • Horseradish peroxidase (HRP)

    • Glycerol kinase

    • Glycerol-3-phosphate oxidase

    • ATP

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm for resorufin)

Procedure
  • Enzyme Preparation:

    • Culture and transiently transfect HEK293 cells with a vector encoding human ABHD6.

    • After expression, harvest the cells and prepare cell lysates using a suitable lysis buffer and freeze-thaw cycles.[9]

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). Dilute the lysate to the desired working concentration (e.g., 0.2 mg/mL) in assay buffer.[1]

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired final concentrations for the IC50 determination. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Diluted test compound (this compound) or DMSO (for control wells).

      • Diluted ABHD6-containing cell lysate (e.g., 0.3 µg protein/well).[10]

    • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.[1]

    • Prepare the substrate solution by sonicating 1(3)-AG in the assay buffer.[1]

    • Initiate the enzymatic reaction by adding the 1(3)-AG substrate solution to each well. A final concentration of 100 µM 2-AG has been used in similar assays.[1]

    • Simultaneously, add the Coupled Enzyme Reagent Mix to all wells.

    • Incubate the plate at 37°C for 30 minutes.[1]

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader (Excitation ~540 nm, Emission ~590 nm).

    • The fluorescence generated is proportional to the amount of glycerol produced, and thus to the ABHD6 activity.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme or substrate).

    • Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope).

Visualizations

ABHD6 Signaling Pathway and Inhibition

ABHD6_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ABHD6 ABHD6 Arachidonic_Acid Arachidonic Acid ABHD6->Arachidonic_Acid Glycerol Glycerol ABHD6->Glycerol Two_AG_ext 2-AG (extracellular) Two_AG_int 2-AG (intracellular) Two_AG_ext->Two_AG_int Transport Two_AG_int->ABHD6 Hydrolysis This compound This compound (Inhibitor) This compound->ABHD6 Inhibition

Caption: Mechanism of ABHD6-mediated 2-AG hydrolysis and its inhibition by this compound.

Experimental Workflow for ABHD6 Inhibition Assay

ABHD6_Assay_Workflow start Start prep_enzyme Prepare ABHD6 Enzyme (HEK293 Lysate) start->prep_enzyme prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor pre_incubation Pre-incubate Enzyme and Inhibitor (37°C, 30 min) prep_enzyme->pre_incubation prep_inhibitor->pre_incubation add_substrate Add Substrate (1(3)-AG) & Coupled Enzyme Reagents pre_incubation->add_substrate reaction Enzymatic Reaction (37°C, 30 min) add_substrate->reaction measure_fluorescence Measure Fluorescence (Ex/Em: ~540/590 nm) reaction->measure_fluorescence analyze_data Data Analysis (Calculate % Inhibition, IC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the ABHD6 fluorescent inhibition assay.

References

Application Notes and Protocols for Studying 2-Arachidonoylglycerol (2-AG) Metabolism Using KT185

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system, playing a crucial role in a wide array of physiological processes, including synaptic plasticity, neuroinflammation, and pain perception. The cellular levels of 2-AG are tightly regulated by a complex network of synthesizing and degrading enzymes. α/β-hydrolase domain containing 6 (ABHD6) has been identified as a key post-synaptic serine hydrolase responsible for a significant portion of 2-AG degradation. KT185 is a potent and selective irreversible inhibitor of ABHD6, making it an invaluable pharmacological tool to investigate the specific role of this enzyme in 2-AG metabolism and signaling. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to elucidate the function of ABHD6 in health and disease.

Mechanism of Action

This compound belongs to a class of piperidyl-1,2,3-triazole urea-based inhibitors that form a covalent bond with the catalytic serine residue (Ser148 in human ABHD6) in the active site of the enzyme, leading to its irreversible inactivation.[1][2][3] This targeted inhibition allows for the acute elevation of 2-AG levels in specific cellular compartments where ABHD6 is active, thereby enabling the study of the downstream consequences of enhanced 2-AG signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogs, providing a reference for experimental design.

Table 1: Inhibitory Potency of KT-Series Compounds against ABHD6

CompoundTarget EnzymeIC50 (nM)Cell Type/SystemReference
This compound ABHD61.3Neuro-2a cells (in situ)[1]
KT182ABHD61.7Neuro-2a cells (in situ)[1]
KT203ABHD60.82Neuro-2a cells (in situ)[1]

Table 2: Effect of ABHD6 Inhibition on 2-AG Levels

InhibitorFold Increase in 2-AG (Stimulated)Cell TypeStimulusReference
WWL70 (first-generation ABHD6 inhibitor)~2-foldPrimary NeuronsGlutamate/Carbachol[4]

Signaling Pathways and Experimental Workflow

To visualize the intricate network of 2-AG metabolism and the experimental approach to its study, the following diagrams are provided.

G cluster_synthesis 2-AG Synthesis (Postsynaptic) cluster_degradation 2-AG Degradation cluster_signaling Downstream Signaling cluster_inhibition Pharmacological Inhibition PIP2 PIP2 DAG DAG PIP2->DAG PLC activation PLC PLC TwoAG_post 2-AG DAG->TwoAG_post DAGL activity DAGL DAGL CB1R CB1 Receptor (Presynaptic) TwoAG_post->CB1R Retrograde Signaling CB2R CB2 Receptor (Microglia) TwoAG_post->CB2R TwoAG_pre 2-AG (Presynaptic) AA_Glycerol Arachidonic Acid + Glycerol (B35011) TwoAG_pre->AA_Glycerol Hydrolysis TwoAG_post_deg 2-AG (Postsynaptic) TwoAG_post_deg->AA_Glycerol Hydrolysis MAGL MAGL MAGL->TwoAG_pre Major Pathway ABHD6 ABHD6 ABHD6->TwoAG_post_deg Postsynaptic FAAH FAAH FAAH->TwoAG_post_deg Minor Pathway Neurotransmission Modulation of Neurotransmitter Release CB1R->Neurotransmission Neuroinflammation Modulation of Neuroinflammation CB2R->Neuroinflammation This compound This compound This compound->ABHD6 Irreversible Inhibition

Figure 1: Simplified signaling pathway of 2-AG metabolism and the point of intervention for this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_inhibitor Prepare this compound Stock Solution treat_cells Treat Cells with this compound (or vehicle control) prep_inhibitor->treat_cells culture_cells Culture Cells of Interest (e.g., Neurons, Microglia) seed_cells Seed Cells for Experiment culture_cells->seed_cells seed_cells->treat_cells stimulate_cells Stimulate 2-AG Production (e.g., with neurotransmitter) treat_cells->stimulate_cells harvest_cells Harvest Cells/Supernatant stimulate_cells->harvest_cells extract_lipids Lipid Extraction harvest_cells->extract_lipids downstream_assays Perform Downstream Assays (e.g., Western Blot, Calcium Imaging) harvest_cells->downstream_assays lcms_analysis Quantify 2-AG Levels by LC-MS/MS extract_lipids->lcms_analysis

Figure 2: General experimental workflow for studying the effect of this compound on 2-AG metabolism in cell culture.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 450.5 g/mol , dissolve 4.505 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Note: Always protect the stock solution from light.

Protocol 2: In Vitro Inhibition of ABHD6 in Cultured Cells

Materials:

  • Cultured cells of interest (e.g., Neuro-2a, BV-2, primary neurons)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Stimulating agent (e.g., glutamate, carbachol, bradykinin)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 12-well plates) at a density that will result in 70-80% confluency at the time of the experiment.

  • This compound Treatment: a. The day of the experiment, prepare working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations. A typical starting concentration range is 10 nM to 1 µM. b. Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used. c. Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. d. Incubate the cells for a predetermined period. For irreversible inhibitors like this compound, a pre-incubation time of 30-60 minutes is often sufficient to achieve maximal inhibition.

  • Stimulation of 2-AG Production (Optional): a. If studying stimulus-evoked 2-AG production, add the stimulating agent to the culture medium at the desired final concentration. b. Incubate for the appropriate time to induce 2-AG synthesis (typically a few minutes).[4]

  • Harvesting: a. At the end of the incubation period, aspirate the medium. b. Wash the cells twice with ice-cold PBS. c. Harvest the cells by scraping in an appropriate buffer for downstream analysis (e.g., methanol (B129727) for lipid extraction).

Protocol 3: In Vivo Administration of this compound in Mice

Materials:

  • This compound

  • Vehicle solution (e.g., a mixture of saline, ethanol, and a solubilizing agent like PEG40 or Tween 80)[5]

  • Mice (strain and sex as appropriate for the study)

  • Injection supplies (syringes, needles)

Procedure:

  • Preparation of Dosing Solution: a. Prepare the vehicle solution. A commonly used vehicle is an 18:1:1 solution of saline:ethanol:PEG40.[5] b. Dissolve this compound in the vehicle to the desired concentration. Sonication may be required to aid dissolution. Prepare fresh on the day of injection.

  • Administration: a. Administer this compound to mice via the desired route. Intraperitoneal (i.p.) injection is a common route.[5] b. A typical dose range for in vivo studies is 1-40 mg/kg.[5] c. Administer an equivalent volume of the vehicle solution to the control group.

  • Time Course: a. The time to sacrifice the animals post-injection will depend on the experimental question. A common time point for assessing enzyme inhibition is 4 hours post-injection.[5]

  • Tissue Collection: a. At the designated time point, euthanize the mice according to approved institutional protocols. b. Rapidly dissect the tissues of interest (e.g., brain, liver) and immediately flash-freeze them in liquid nitrogen to prevent post-mortem changes in lipid levels. c. Store the tissues at -80°C until analysis.

Protocol 4: Extraction and Quantification of 2-AG by LC-MS/MS

Materials:

  • Frozen cell pellets or tissues

  • Internal standard (e.g., 2-AG-d8)

  • Extraction solvent (e.g., toluene (B28343), or a 2:1:1 mixture of chloroform:methanol:Tris-HCl buffer)

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: a. To the frozen cell pellet or a weighed amount of tissue, add a pre-chilled extraction solvent containing the internal standard. b. Homogenize the sample thoroughly using a sonicator or a mechanical homogenizer. Keep the sample on ice throughout this process.

  • Lipid Extraction: a. Follow a standard liquid-liquid extraction protocol. For instance, using toluene, vortex the homogenate and then centrifuge to separate the organic and aqueous phases.[6] b. Carefully collect the organic phase containing the lipids.

  • Solvent Evaporation and Reconstitution: a. Evaporate the organic solvent to dryness under a gentle stream of nitrogen. b. Reconstitute the lipid extract in a small volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., acetonitrile/water).

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate 2-AG from other lipids using a suitable C18 column and a gradient elution program. c. Detect and quantify 2-AG and its internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for 2-AG and 2-AG-d8 should be optimized on the specific instrument used.

Troubleshooting

  • Low 2-AG levels: Ensure rapid harvesting and flash-freezing of samples to minimize enzymatic degradation. Optimize the extraction protocol for your specific sample type.

  • High variability between replicates: Ensure consistent cell numbers and treatment conditions. Use an internal standard for LC-MS/MS analysis to correct for extraction and analytical variability.

  • Off-target effects: While this compound is highly selective for ABHD6, it is good practice to include control experiments with other hydrolase inhibitors (e.g., a MAGL inhibitor like JZL184) to confirm that the observed effects are specific to ABHD6 inhibition.

Conclusion

This compound is a powerful and selective tool for dissecting the role of ABHD6 in 2-AG metabolism. The protocols outlined in these application notes provide a framework for researchers to design and execute experiments to investigate the physiological and pathological significance of this important enzymatic pathway. By carefully controlling experimental conditions and employing sensitive analytical techniques, the use of this compound will continue to advance our understanding of the endocannabinoid system.

References

Application Notes and Protocols: KT185 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the molecule "KT185" in the context of neuroscience research did not yield specific information on a compound with this designation. The scientific literature and publicly available databases do not contain data regarding a molecule named this compound, its mechanism of action, or its application in neuroscience.

It is possible that "this compound" is an internal compound code not yet disclosed in public literature, a very recent discovery not yet indexed, or a potential typographical error.

To provide the requested detailed application notes and protocols, further information identifying the specific nature of this compound is required. This information would include:

  • Chemical Structure or Class: Understanding the molecular structure is fundamental to predicting its biological activity.

  • Biological Target: Identifying the protein, receptor, enzyme, or ion channel that this compound interacts with is crucial for understanding its mechanism of action.

  • Intended Application: Knowing the specific area of neuroscience research (e.g., neurodegenerative disease, synaptic plasticity, neuroinflammation) would allow for the creation of relevant protocols.

General Methodologies in Neuroscience Research

While specific protocols for an unknown compound cannot be provided, this section outlines general experimental workflows and signaling pathway analysis commonly used in neuroscience research. These can be adapted once the identity and mechanism of this compound are known.

Hypothetical Application: Investigating a Novel Kinase Inhibitor in a Model of Neuroinflammation

For illustrative purposes, let's assume "this compound" is a novel inhibitor of a hypothetical kinase, "NeuroKinase-1" (NK1), which is implicated in pro-inflammatory signaling in microglia, the primary immune cells of the brain.

Data Presentation

Should research on this compound become available, quantitative data would be summarized in tables for clear comparison. Examples of such tables are provided below, with placeholder data.

Table 1: In Vitro Efficacy of this compound on NeuroKinase-1 Activity

Concentration (nM)NK1 Inhibition (%)
115.2 ± 2.1
1048.5 ± 3.5
10089.7 ± 1.8
100098.2 ± 0.9

Table 2: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-stimulated Microglia

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control12.5 ± 1.58.2 ± 0.9
LPS (100 ng/mL)450.8 ± 25.3310.4 ± 18.7
LPS + this compound (10 nM)280.1 ± 15.8195.6 ± 12.1
LPS + this compound (100 nM)95.3 ± 8.975.2 ± 6.4

Experimental Protocols

Below are detailed, generalized protocols that could be adapted to study a compound like this compound.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.

Materials:

  • Recombinant human NeuroKinase-1 (NK1)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Specific peptide substrate for NK1

  • This compound stock solution (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, 96-well microplates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO).

  • In a 96-well plate, add 5 µL of each this compound dilution or vehicle.

  • Add 10 µL of a solution containing the NK1 enzyme and its peptide substrate to each well.

  • Incubate for 10 minutes at room temperature.

  • To initiate the kinase reaction, add 10 µL of ATP solution to each well.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Protocol 2: Microglial Cell Culture and Stimulation

Objective: To assess the effect of this compound on pro-inflammatory responses in microglial cells.

Materials:

  • BV-2 microglial cell line or primary microglia

  • DMEM/F-12 medium with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Culture BV-2 cells in T-75 flasks until they reach 80-90% confluency.

  • Seed the cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (or vehicle) for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.

  • After the incubation period, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathway and Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate a hypothetical signaling pathway for NeuroKinase-1 and a general experimental workflow.

G Hypothetical NeuroKinase-1 Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NK1 NeuroKinase-1 (Target of this compound) TAK1->NK1 NFkB NF-κB IKK->NFkB ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB->ProInflammatory_Genes NK1->NFkB This compound This compound This compound->NK1

Caption: Hypothetical signaling cascade of NeuroKinase-1.

G Experimental Workflow for this compound Evaluation cluster_0 In Vitro Characterization cluster_1 In Vivo Studies Kinase_Assay Kinase Assay (IC50 Determination) Cell_Culture Microglial Cell Culture Kinase_Assay->Cell_Culture Cytokine_Assay Cytokine Release Assay (ELISA) Cell_Culture->Cytokine_Assay Western_Blot Western Blot (Pathway Analysis) Cytokine_Assay->Western_Blot Animal_Model Animal Model of Neuroinflammation Western_Blot->Animal_Model Behavioral_Tests Behavioral Testing Animal_Model->Behavioral_Tests Histology Immunohistochemistry Behavioral_Tests->Histology

Caption: General workflow for preclinical evaluation.

The provided information represents a template for the kind of detailed application notes and protocols that could be developed for a novel compound in neuroscience research. To proceed with a specific and accurate document for this compound, its molecular identity and biological target must first be identified. Researchers and drug development professionals are encouraged to consult primary literature and compound databases for the most up-to-date information. Should information on this compound become available, the generalized protocols and illustrative data tables and diagrams provided here can serve as a foundation for creating a comprehensive application guide.

Application Notes and Protocols for KT185 in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT185 is a potent, selective, and orally bioavailable inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6). ABHD6 is a transmembrane serine hydrolase that plays a crucial role in lipid metabolism, most notably in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[1]. Inhibition of ABHD6 by this compound leads to the accumulation of 2-AG and other bioactive lipids, making it a valuable tool for studying lipid signaling pathways and for the development of therapeutics targeting metabolic and inflammatory diseases. These application notes provide a comprehensive overview of the use of this compound in lipidomics studies, including its effects on cellular lipid profiles, detailed experimental protocols, and visualization of relevant signaling pathways and workflows.

Mechanism of Action

This compound irreversibly inhibits ABHD6, leading to a significant reduction in the hydrolysis of its substrates. ABHD6 is known to hydrolyze several classes of lipids, including:

By inhibiting ABHD6, this compound allows for the accumulation of these lipids, enabling researchers to investigate their downstream signaling effects and metabolic fates.

Data Presentation: Quantitative Lipidomics Data

The use of this compound or knockdown of ABHD6 has been shown to significantly alter the cellular lipidome. The following tables summarize the quantitative changes in various lipid classes and species observed in different experimental models.

Table 1: Changes in Monoacylglycerol (MAG) and Diacylglycerol (DAG) Levels upon ABHD6 Inhibition.

Lipid SpeciesExperimental ModelTreatmentFold Change / % ChangeReference
2-Arachidonoylglycerol (2-AG)Mouse BrainThis compound (40 mg/kg, i.p.)~1.5-fold increaseHsu et al., 2013
Total MAGsNSCLC cellsABHD6 silencingSignificant increase[7]
Total DAGsMouse LiverABHD6 ASONo significant changeThomas et al., 2013

Table 2: Changes in Lysophospholipid Levels upon ABHD6 Inhibition.

Lipid ClassExperimental ModelTreatmentFold Change / % ChangeReference
Lysophosphatidylglycerol (LPG)Mouse LiverABHD6 ASOSignificant increase[5][8]
Lysophosphatidylinositol (LPI)J774 MacrophagesABHD6 inhibitionIncrease in all species[5]
Lysophosphatidylserine (LPS)Mouse Liver & KidneysABHD6 inhibitionSignificant increase[4]

Table 3: Changes in Other Lipid Classes upon ABHD6 Inhibition.

Lipid ClassExperimental ModelTreatmentFold Change / % ChangeReference
Bis(monoacylglycero)phosphate (BMP)Mouse LiverABHD6 knockdownIncreased levels[6]
Phosphatidylglycerol (PG)Mouse LiverABHD6 ASOSignificant increase[5]

Experimental Protocols

In Vitro Protocol: Treatment of Cultured Cells with this compound for Lipidomics Analysis

This protocol describes the treatment of a mammalian cell line (e.g., Neuro2A, HEK293T, or cancer cell lines) with this compound for subsequent lipidomics analysis.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), sterile

  • Cell scraper

  • Conical tubes (15 mL and 50 mL)

  • Centrifuge

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency in appropriate culture vessels.

    • On the day of the experiment, prepare fresh dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO in the medium should be kept below 0.1% to minimize solvent effects. A vehicle control (medium with the same concentration of DMSO) should always be included.

    • A typical final concentration range for this compound in cell culture is 1-10 µM[9]. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 1-24 hours).

  • Cell Harvesting:

    • After incubation, place the culture dishes on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a small volume of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a pre-chilled conical tube.

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until lipid extraction.

In Vivo Protocol: Administration of this compound to Mice for Lipidomics Analysis

This protocol describes the intraperitoneal (i.p.) or oral gavage administration of this compound to mice for the analysis of lipid profiles in various tissues.

Materials:

  • This compound (powder)

  • Vehicle solution (e.g., 10% PEG400, 5% Tween 80 in saline)

  • Mice (e.g., C57BL/6)

  • Gavage needles or insulin (B600854) syringes with appropriate needles for i.p. injection

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Preparation of this compound Formulation:

    • Prepare the vehicle solution. A commonly used vehicle for in vivo studies with similar compounds is a mixture of PEG400, Tween 80, and saline.

    • On the day of administration, suspend the required amount of this compound powder in the vehicle solution to achieve the desired final concentration. Sonication may be required to achieve a uniform suspension.

    • A typical dose of this compound for in vivo studies is 10-40 mg/kg[1]. The optimal dose and administration route should be determined based on the experimental design.

  • Animal Dosing:

    • Administer the this compound suspension or vehicle control to the mice via intraperitoneal injection or oral gavage.

    • The volume of administration should be appropriate for the size of the mouse (e.g., 10 mL/kg for oral gavage).

  • Tissue Collection:

    • At the desired time point after administration (e.g., 1-4 hours), euthanize the mice using an approved method.

    • Immediately dissect the tissues of interest (e.g., brain, liver, adipose tissue).

    • Rinse the tissues with ice-cold PBS to remove any blood.

    • Blot the tissues dry, weigh them, and then flash-freeze them in liquid nitrogen.

    • Store the frozen tissues at -80°C until lipid extraction.

Lipidomics Workflow: From Sample to Data

This protocol provides a general workflow for the extraction and analysis of lipids from cell pellets or tissues.

Materials:

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Internal standards (a mix of deuterated or odd-chain lipids representing different lipid classes)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials with inserts

  • LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)

Procedure:

  • Lipid Extraction (Folch Method):

    • To the frozen cell pellet or pulverized tissue, add a mixture of chloroform:methanol (2:1, v/v) containing the internal standards.

    • Homogenize the sample thoroughly (e.g., using a probe sonicator or bead beater).

    • Add water to induce phase separation, resulting in a final chloroform:methanol:water ratio of 8:4:3 (v/v/v).

    • Vortex the mixture and centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) into a new tube.

    • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried lipid extract at -80°C.

  • LC-MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v).

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject the sample onto a C18 or C30 reverse-phase column for lipid separation.

    • Use a gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile) to elute the lipids.

    • Acquire data on a high-resolution mass spectrometer in both positive and negative ionization modes to cover a broad range of lipid classes.

  • Data Analysis:

    • Process the raw LC-MS data using specialized software (e.g., XCMS, MS-DIAL, LipidSearch) for peak picking, alignment, and identification.

    • Identify lipid species based on their accurate mass, retention time, and fragmentation patterns (MS/MS spectra).

    • Quantify the identified lipids by comparing their peak areas to the corresponding internal standards.

    • Perform statistical analysis to identify lipids that are significantly altered by this compound treatment.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_lipidomics Lipidomics Analysis cell_culture Cell Culture (~80% confluency) treatment This compound or Vehicle Treatment (1-10 µM, 1-24h) cell_culture->treatment harvest Cell Harvesting (Scraping & Centrifugation) treatment->harvest cell_pellet Cell Pellet (Flash-freeze, -80°C) harvest->cell_pellet extraction Lipid Extraction (Folch Method) cell_pellet->extraction mice Mice dosing This compound or Vehicle Administration (i.p. or oral, 10-40 mg/kg) mice->dosing dissection Tissue Dissection (e.g., Brain, Liver) dosing->dissection tissue Tissue Sample (Flash-freeze, -80°C) dissection->tissue tissue->extraction lcms LC-MS Analysis (UPLC-HRMS) extraction->lcms data_analysis Data Analysis (Identification & Quantification) lcms->data_analysis results Results (Altered Lipid Profiles) data_analysis->results signaling_pathway cluster_membrane Cell Membrane PL Membrane Phospholipids PLC PLC PL->PLC Stimulus DAG Diacylglycerol (DAG) PLC->DAG DAGL DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG ABHD6 ABHD6 AA Arachidonic Acid ABHD6->AA Glycerol Glycerol ABHD6->Glycerol CB1R CB1 Receptor Signaling Downstream Signaling (e.g., Neurotransmission, Inflammation) CB1R->Signaling DAG->DAGL TwoAG->ABHD6 TwoAG->CB1R This compound This compound This compound->ABHD6 logical_relationship This compound This compound ABHD6 ABHD6 Inhibition This compound->ABHD6 Lipid_Accumulation Accumulation of ABHD6 Substrates ABHD6->Lipid_Accumulation TwoAG_inc ↑ 2-AG Lipid_Accumulation->TwoAG_inc LPG_inc ↑ LPG Lipid_Accumulation->LPG_inc BMP_inc ↑ BMP Lipid_Accumulation->BMP_inc Signaling_Changes Alterations in Lipid Signaling TwoAG_inc->Signaling_Changes LPG_inc->Signaling_Changes BMP_inc->Signaling_Changes Physiological_Effects Physiological & Pathophysiological Effects Signaling_Changes->Physiological_Effects

References

Troubleshooting & Optimization

KT185 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of KT185 in aqueous buffers. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable inhibitor of the enzyme α/β-hydrolase domain-containing protein 6 (ABHD6). ABHD6 is a serine hydrolase responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the central nervous system and peripheral tissues. By inhibiting ABHD6, this compound increases the levels of 2-AG, thereby modulating endocannabinoid signaling. This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of ABHD6.

Q2: I am experiencing difficulty dissolving this compound in my aqueous buffer. Is this expected?

A2: Yes, it is common to experience solubility issues with this compound in purely aqueous buffers. This compound is a hydrophobic molecule with low intrinsic aqueous solubility. To achieve a homogenous solution for your experiments, it is often necessary to use a stock solution in an organic solvent and then dilute it into your aqueous buffer, sometimes with the aid of a surfactant.

Q3: What organic solvents are recommended for preparing a stock solution of this compound?

A3: this compound is readily soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are commonly used. It is recommended to prepare a high-concentration stock solution (e.g., 10-30 mg/mL) in one of these solvents, which can then be serially diluted into your aqueous experimental buffer.

Q4: What is the maximum recommended concentration of organic solvent in my final aqueous buffer?

A4: The final concentration of the organic solvent in your aqueous buffer should be kept as low as possible to avoid affecting your biological system. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated in most cell-based assays. However, it is crucial to perform a vehicle control experiment to ensure the solvent at your chosen final concentration does not influence the experimental outcome.

Q5: Are there any recommended additives to improve this compound solubility in aqueous buffers?

A5: Yes. For in vitro assays, the use of a non-ionic surfactant like Triton X-100 has been shown to be effective. A concentration of 0.05% Triton X-100 in phosphate-buffered saline (PBS) has been successfully used for 2-AG hydrolysis assays with this compound. Other detergents such as Tween-20 may also be effective. It is important to verify the compatibility of any additive with your specific assay.

Troubleshooting Guide: this compound Solubility Issues

If you are observing precipitation or cloudiness after diluting your this compound stock solution into an aqueous buffer, follow these troubleshooting steps:

G cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Buffer check_stock 1. Verify Stock Solution - Is the stock solution clear? - Is it fully dissolved? start->check_stock sonicate Gently warm and/or sonicate the stock solution. check_stock->sonicate No stock_ok Stock solution is clear. check_stock->stock_ok Yes sonicate->stock_ok check_dilution 2. Review Dilution Protocol - What is the final concentration of this compound? - What is the final concentration of the organic solvent? stock_ok->check_dilution reduce_conc Lower the final concentration of this compound. check_dilution->reduce_conc increase_solvent Slightly increase the final organic solvent concentration (e.g., from 0.1% to 0.5% DMSO). Perform vehicle controls. check_dilution->increase_solvent add_surfactant 3. Add a Surfactant - Add 0.05% Triton X-100 or Tween-20 to the aqueous buffer before adding the this compound stock. reduce_conc->add_surfactant increase_solvent->add_surfactant change_buffer 4. Modify Buffer Conditions - Is the buffer pH appropriate? - Can you use a different buffer system (e.g., Tris instead of Phosphate)? add_surfactant->change_buffer success Solution is Clear change_buffer->success fail Precipitation Persists change_buffer->fail

Quantitative Solubility Data

SolventSolubilitySource
DMSO≥20 mg/mLSigma-Aldrich
DMSO30 mg/mLCayman Chemical
DMF30 mg/mLCayman Chemical
Ethanol30 mg/mLCayman Chemical

Experimental Protocols

Preparation of this compound for In Vitro 2-AG Hydrolysis Assay

This protocol is adapted from the methodology described in the primary literature for the characterization of this compound.[1]

  • Prepare a 10 mM Stock Solution of this compound:

    • Dissolve 5.2 mg of this compound (MW: 519.64 g/mol ) in 1 mL of 100% DMSO.

    • Ensure the solution is clear and completely dissolved. Gentle warming or sonication can be used if necessary.

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Prepare the Assay Buffer:

    • The assay buffer consists of Phosphate-Buffered Saline (PBS) supplemented with 0.05% (v/v) Triton X-100.

    • For 100 mL of buffer, add 50 µL of Triton X-100 to 100 mL of PBS and mix thoroughly.

  • Dilution of this compound into Assay Buffer:

    • Perform serial dilutions of the 10 mM this compound stock solution into the assay buffer to achieve the desired final concentrations for your experiment.

    • It is recommended to perform dilutions in a stepwise manner to minimize precipitation (e.g., prepare an intermediate dilution before the final dilution).

    • The final concentration of DMSO in the assay should be kept low (e.g., ≤ 0.5%) and consistent across all experimental conditions, including the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

ABHD6_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal CB1R CB1 Receptor PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG hydrolyzes PIP2 PIP2 PIP2->PLC TwoAG 2-Arachidonoyl glycerol (2-AG) DAG->TwoAG converted by DAGL DAGL DAG Lipase (DAGL) TwoAG->CB1R activates ABHD6 ABHD6 TwoAG->ABHD6 hydrolyzed by AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol This compound This compound This compound->ABHD6 inhibits

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Stock Prepare 10 mM this compound stock in DMSO Dilute Serially dilute this compound stock into Assay Buffer Stock->Dilute Buffer Prepare Assay Buffer (e.g., PBS + 0.05% Triton X-100) Buffer->Dilute Incubate Incubate with biological sample (e.g., cell lysate, enzyme) Dilute->Incubate Add_Substrate Add Substrate (e.g., 2-AG) Incubate->Add_Substrate Measure Measure Activity Add_Substrate->Measure Result Result Measure->Result

References

Technical Support Center: Investigating Potential Off-Target Effects of KT185

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals using the kinase inhibitor KT185. The following troubleshooting guides and FAQs address potential off-target effects, particularly at high concentrations, and provide standardized experimental protocols to help ensure data integrity and proper interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor like this compound?

A1: Off-target effects occur when a kinase inhibitor, such as this compound, binds to and modulates the activity of kinases other than its intended primary target. This can lead to unintended biological consequences, misinterpretation of experimental data, and potential toxicity.[1]

Q2: Why are off-target effects more common at high concentrations of this compound?

A2: The primary reason for off-target effects is the structural similarity of the ATP-binding pocket across many kinases.[1] While this compound is designed for a specific target, at concentrations that significantly exceed its half-maximal inhibitory concentration (IC50) for the primary target, it is more likely to bind to other kinases with lower affinity.[1]

Q3: Can off-target effects of this compound be beneficial?

A3: In some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic effectiveness, a concept known as polypharmacology.[1] For example, an inhibitor might impact multiple pathways involved in a disease process, leading to a more potent therapeutic outcome than targeting a single kinase.[1]

Q4: What is the difference between direct and indirect off-target effects?

A4: A direct off-target effect is when this compound binds to and inhibits a kinase other than its intended target. An indirect off-target effect occurs as a downstream consequence of inhibiting the primary target or a direct off-target, which in turn affects other signaling pathways.[2]

Troubleshooting Guide

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of this compound's primary target.

  • Possible Cause: This discrepancy may suggest that this compound is exerting off-target effects.[3] The observed phenotype could be a result of this compound inhibiting another kinase that plays a role in a different signaling pathway.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations. On-target effects should typically manifest at lower concentrations than off-target effects.[1]

    • Use a Structurally Unrelated Inhibitor: Corroborate your findings with a second, structurally different inhibitor that targets the same primary kinase. If the phenotype persists, it is more likely to be an on-target effect.[1]

    • Target Knockdown/Knockout: Employ genetic methods like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the primary target. If the phenotype from the genetic approach matches the phenotype from this compound treatment, it supports an on-target mechanism.[1]

Issue 2: I'm seeing high levels of cytotoxicity at concentrations of this compound that are effective for inhibiting the primary target.

  • Possible Cause: this compound may have potent off-target effects on kinases that are crucial for cell survival.[1]

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.

    • Analyze Apoptosis Markers: Use assays such as Annexin V staining or measuring caspase-3 cleavage to confirm if the observed cell death is due to apoptosis.[1]

    • Consult Off-Target Databases: Check publicly available kinase inhibitor databases to see if this compound or structurally similar compounds are known to target pro-survival kinases like AKT or ERK.[1]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table illustrates a hypothetical kinase selectivity profile for this compound, which can be generated through a kinome profiling assay. The data is presented as the percentage of inhibition at a given concentration.

Kinase TargetPercentage Inhibition at 1 µM this compound
Primary Target Kinase 98%
Off-Target Kinase A75%
Off-Target Kinase B62%
Off-Target Kinase C45%
Off-Target Kinase D15%
Off-Target Kinase E5%

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessing Kinase Selectivity using Kinome Profiling

  • Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[3]

  • Methodology:

    • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[3]

    • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.[3][4]

    • Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[3]

    • Data Analysis: The results are usually reported as the percentage of inhibition for each kinase at the tested concentration. This provides a global view of the inhibitor's selectivity.[4]

Protocol 2: Western Blotting to Detect Off-Target Pathway Activation

  • Objective: To determine if this compound affects the phosphorylation status of key proteins in signaling pathways commonly associated with off-target kinase activity (e.g., MAPK/ERK, PI3K/AKT).

  • Methodology:

    • Cell Treatment: Treat cells with varying concentrations of this compound and a vehicle control for a specified time.

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]

      • Incubate the membrane with primary antibodies against the phosphorylated and total forms of suspected off-target proteins (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT) overnight at 4°C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]

    • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to identify any significant changes in phosphorylation, which would suggest off-target effects.[3]

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway RTK Receptor Tyrosine Kinase PrimaryTarget Primary Target Kinase RTK->PrimaryTarget Substrate1 Substrate 1 PrimaryTarget->Substrate1 P Downstream1 Downstream Signaling 1 Substrate1->Downstream1 Phenotype1 Expected Phenotype Downstream1->Phenotype1 OffTargetKinase Off-Target Kinase Substrate2 Substrate 2 OffTargetKinase->Substrate2 P Downstream2 Downstream Signaling 2 Substrate2->Downstream2 Phenotype2 Unexpected Phenotype Downstream2->Phenotype2 This compound This compound This compound->PrimaryTarget Inhibits This compound->OffTargetKinase Inhibits (High Conc.) G start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response Curve with this compound start->dose_response compare_inhibitor Test Structurally Different Inhibitor for Same Target dose_response->compare_inhibitor kinome_profiling Perform Kinome-Wide Selectivity Screening compare_inhibitor->kinome_profiling western_blot Western Blot for Off-Target Pathways kinome_profiling->western_blot conclusion Conclusion: Off-Target Effect Confirmed western_blot->conclusion

References

how to minimize KT185 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KT185, a potent and selective inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6). This guide is designed to assist researchers, scientists, and drug development professionals in minimizing this compound degradation and troubleshooting common issues during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable small molecule inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6).[1] Its primary mechanism of action is the irreversible inhibition of ABHD6, a serine hydrolase that plays a key role in the endocannabinoid system by degrading the neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] By inhibiting ABHD6, this compound increases the levels of 2-AG, thereby modulating cannabinoid receptor signaling.

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is crucial to prevent the degradation of this compound. For long-term storage, it is recommended to keep the solid compound at -20°C, where it is stable for at least four years.[1] Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month for shorter periods. Avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in several organic solvents. The following table summarizes its solubility:

SolventConcentration
DMF30 mg/mL
DMSO30 mg/mL
Ethanol30 mg/mL
[Source: Cayman Chemical[1]]

Q4: I am observing inconsistent results in my cell-based assays. Could this compound be degrading in my culture medium?

A4: While specific data on this compound degradation in various cell culture media is limited, the stability of small molecules can be influenced by factors such as pH, temperature, and light exposure. It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock solution. If you suspect degradation, you can minimize this by reducing the incubation time of the compound with the medium before adding it to the cells and by protecting the plates from light.

Q5: What are the known off-target effects of this compound?

A5: this compound is highly selective for ABHD6. However, at higher concentrations (10 µM), it has been shown to inhibit lysophospholipase 1 (LYPLA1) and LYPLA2. It is selective over diacylglycerol lipase (B570770) β (DAGLβ) at 1 µM.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Reduced or no inhibitory activity 1. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles. 2. Degradation in experimental buffer/medium: pH instability, prolonged incubation at room temperature, or light exposure. 3. Incorrect concentration: Calculation error or inaccurate weighing of the compound.1. Prepare a fresh stock solution from the solid compound. Aliquot the stock solution to minimize freeze-thaw cycles. 2. Prepare fresh working solutions immediately before use. Protect solutions from direct light. Ensure the pH of your experimental buffer is within a stable range for the compound. 3. Verify all calculations and ensure your balance is properly calibrated.
Precipitation of this compound in aqueous solutions 1. Low aqueous solubility: this compound is poorly soluble in water. 2. High final concentration of organic solvent: The concentration of the solvent from the stock solution (e.g., DMSO) may be too high in the final aqueous solution.1. First, dissolve this compound in an appropriate organic solvent like DMSO before preparing the final aqueous solution. 2. Ensure the final concentration of the organic solvent in your experimental setup is low (typically <0.5%) and compatible with your experimental system.
Inconsistent in vivo results 1. Poor bioavailability: Although described as orally bioavailable, formulation can impact absorption. 2. Metabolic instability: While some related compounds show good plasma stability, individual metabolic profiles can vary.1. For oral administration, consider using a formulation vehicle that enhances solubility and absorption. 2. Refer to literature for appropriate dosing and administration routes. In vivo efficacy has been demonstrated at doses of 5-10 mg/kg and approximately 40 mg/kg for liver and brain activity, respectively.[1]
Variability between experimental batches 1. Inconsistent preparation of this compound solutions. 2. Differences in experimental conditions. 1. Standardize the protocol for preparing this compound solutions, including the source and age of the solvent. 2. Maintain consistent experimental parameters such as incubation times, temperatures, and cell densities.

Experimental Protocols & Methodologies

Below are detailed methodologies for key experiments involving this compound.

In Vitro ABHD6 Inhibition Assay

This protocol is adapted from competitive activity-based protein profiling (ABPP) methods used to assess the potency of ABHD6 inhibitors.

Materials:

  • Neuro2A cell membrane proteome

  • This compound

  • Activity-based probe (e.g., HT-01 or FP-Rh)

  • Assay buffer (e.g., PBS)

  • SDS-PAGE gels and imaging system

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Incubate the Neuro2A membrane proteome with the different concentrations of this compound for 30 minutes at 37°C.

  • Add the fluorescent activity-based probe (e.g., HT-01, 1 µM final concentration) to the mixture and incubate for another 30 minutes at 37°C.

  • Quench the reaction by adding a 2x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the gel using a fluorescence scanner. The inhibition of ABHD6 will be observed as a decrease in the fluorescence intensity of the band corresponding to ABHD6.

  • Quantify the band intensities to determine the IC50 value of this compound.

Cell Viability Assay

This protocol can be used to assess the effect of this compound on the viability of a chosen cell line.

Materials:

  • Cancer cell line of interest (e.g., Neuro2A)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • If using MTT, add a solubilization solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Workflows

ABHD6 in the Endocannabinoid Signaling Pathway

This compound inhibits ABHD6, which is a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This leads to an accumulation of 2-AG and enhanced activation of cannabinoid receptors (CB1 and CB2).

ABHD6_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG produces PIP2 PIP2 PIP2->PLC activates DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL activates TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG produces TwoAG->CB1 activates (retrograde signaling) ABHD6 ABHD6 TwoAG->ABHD6 is degraded by AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol produces This compound This compound This compound->ABHD6 inhibits

Caption: The role of ABHD6 in the endocannabinoid signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a general workflow for evaluating the efficacy of this compound in a cell-based experiment.

Experimental_Workflow start Start prepare_cells Prepare and Seed Cells start->prepare_cells prepare_this compound Prepare this compound Dilutions start->prepare_this compound treat_cells Treat Cells with this compound prepare_cells->treat_cells prepare_this compound->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Desired Assay (e.g., Viability, ABPP) incubate->assay data_analysis Data Analysis and IC50 Determination assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vitro studies using this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results with KT185

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Search results indicate that "KT185" is the model number for a VEVOR Magnetic Tumbler, a machine used for polishing jewelry and other small metal parts. The information provided below pertains to this equipment, as there is no evidence of "this compound" as a chemical compound or substance used in scientific research.

This technical support guide is intended for users of the VEVOR KT-185 Magnetic Tumbler.

Frequently Asked Questions (FAQs)

What is the primary application of the this compound Magnetic Tumbler? The this compound is designed for polishing intricate details, small crevices, and multiple settings on items such as jewelry.[1] It is suitable for processing gold, silver, copper, aluminum, zinc, magnesium, iron, stainless steel, and other precision parts.[2][3] It is not recommended for polishing flat surfaces.[1]

Can the this compound be used on items with gemstones? Yes, the magnetic tumbler can be used to process certain rings with stones like cubic zirconia (cz), rubies, sapphires, and diamonds intact.[1]

What are the key specifications of the this compound Magnetic Tumbler? The technical specifications for the VEVOR KT-185 are outlined below.

FeatureSpecification
Model Number KT-185
Voltage 110V AC 60Hz or 220V AC[4]
Power 250W[4]
Speed 1400-2000 rpm[2][4]
Time Control 0-60 minutes[4]
Capacity 1.76 lbs / 800 g[2]
Outer Roller Size 7.3 x 5.1 in / 18.5 x 13 cm[2][4]
Inner Roller Size 7.1 x 3.9 in / 18 x 10 cm[2][4]

Troubleshooting Guides for Inconsistent Polishing Results

Issue: The machine does not turn on. If your KT-185 tumbler fails to start, perform the following checks:

  • Power Connection: Verify that the power cord is securely plugged into a functional, grounded outlet.[4]

  • Fuse: Check if the fuse has blown and replace it if necessary.[4]

  • Power Switch: Ensure the power switch is in the "ON" position.[4]

Issue: Polishing results are poor or inconsistent. For suboptimal polishing outcomes, consider these potential causes and solutions:

  • Incorrect Polishing Media: Ensure you are using the correct polishing solution and magnetic pins for the material being processed.[4]

  • Overloading: Do not overfill the polishing barrel. Reducing the load can improve performance.[4]

  • Insufficient Time: The polishing time may be too short. Try increasing the duration of the cycle.[4]

  • Worn or Damaged Pins: Inspect the magnetic pins for damage or wear and replace them if necessary.[4]

Issue: The machine is unusually loud during operation. Excessive noise can be addressed by:

  • Stable Surface: Confirm that the tumbler is placed on a stable and level surface.[4]

  • Load Reduction: An overloaded barrel can cause excessive noise. Try reducing the number of items being polished.[4]

  • Customer Support: If the noise persists, it may indicate a mechanical issue requiring assistance from customer support.[4]

Issue: The polishing barrel is leaking. If you observe any leakage from the barrel:

  • Lid Seal: Check that the lid is closed tightly and securely.[4]

  • Barrel Integrity: Inspect the barrel for any cracks or damage. A damaged barrel will need to be replaced.[4]

Operational Workflow

The following diagram illustrates the standard operating procedure for the this compound Magnetic Tumbler.

KT185_Workflow cluster_setup Setup cluster_operation Operation cluster_completion Completion A Place Tumbler on Stable Surface B Connect to Power Source A->B C Load Barrel with Pins, Solution, and Items B->C D Securely Close Lid C->D E Set Polishing Time D->E F Select Rotation Mode E->F G Turn Power ON F->G H Monitor the Process G->H I Machine Stops Automatically H->I J Turn Power OFF I->J K Remove and Unload Barrel J->K L Separate Items from Pins K->L M Rinse and Dry Polished Items L->M

Caption: Standard operational workflow for the this compound Magnetic Tumbler.

References

assessing KT185 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the novel compound KT185 in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a compound like this compound to degrade in solution?

A1: The most common chemical degradation pathways for small molecules like this compound are hydrolysis, oxidation, and photolysis.[1][2][3]

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. Functional groups like esters and amides are particularly susceptible.[2][3]

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[3] Functional groups such as phenols, thiols, and aldehydes are prone to oxidation.

  • Photolysis: Degradation caused by exposure to light, especially UV light. Light-sensitive functional groups can absorb energy and undergo reactions.[2]

Q2: How should I prepare a stock solution of this compound to maximize its stability?

A2: For maximum stability, it is recommended to prepare a concentrated stock solution in a dry, aprotic solvent such as DMSO or DMF. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption.[5]

Q3: Which solvents should I test for the stability of this compound?

A3: Stability should be assessed in solvents relevant to your experimental workflow. This typically includes:

  • Aqueous Buffers: Test at various pH levels (e.g., acidic, neutral, basic) to understand susceptibility to hydrolysis. Common choices include phosphate-buffered saline (PBS) at pH 7.4, acetate (B1210297) buffer at pH 4-6, and glycine (B1666218) buffer at pH 8-11.[6]

  • Organic Solvents: Common solvents used for solubilization and in assays, such as DMSO, ethanol, methanol (B129727), and acetonitrile (B52724).

  • Co-solvent Mixtures: Mixtures of aqueous buffers and organic solvents that are often used in biological assays.

Q4: How long should I run a stability study for an early-stage research compound?

A4: For early-stage discovery, a short-term stability study is often sufficient. Samples can be analyzed at several time points over a period of 24 to 48 hours.[7] For later-stage development, longer-term studies following ICH guidelines are necessary, with time points extending over months.[8][9]

Experimental Protocols

Protocol 1: Assessing Aqueous Stability of this compound

This protocol outlines a general procedure to determine the stability of this compound in aqueous buffers at different pH values using HPLC.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare aqueous buffers at the desired pH values (e.g., pH 4.5, pH 7.4, pH 9.0).

  • Sample Incubation:

    • Dilute the this compound stock solution into each buffer to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect.

    • Incubate the solutions at a controlled temperature, typically 37°C.[6]

  • Time-Point Sampling:

    • Withdraw aliquots from each solution at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol and store at -20°C until analysis.[6]

  • HPLC Analysis:

    • Analyze the samples using a validated, stability-indicating HPLC method. The method must be able to separate the parent this compound peak from any potential degradant peaks.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.

    • Plot the percentage of this compound remaining versus time to determine the degradation rate.

Data Presentation

Table 1: Stability of this compound (10 µM) in Various Solvents at 37°C over 24 Hours

SolventpH% Remaining (4 hours)% Remaining (8 hours)% Remaining (24 hours)Half-Life (t½) (hours)
PBS7.498.2%95.1%85.3%~140
Acetate Buffer4.599.1%98.5%96.2%>200
Glycine Buffer9.085.4%72.3%40.1%~19
DMSON/A>99.9%>99.9%99.8%Stable
AcetonitrileN/A>99.9%>99.9%99.5%Stable

Note: This data is representative and for illustrative purposes only.

Troubleshooting Guide

Q: My HPLC chromatogram shows multiple peaks besides my main compound. What should I do?

A: This could indicate degradation or the presence of impurities.

  • Check T=0 Sample: Analyze your initial (time zero) sample. The presence of extra peaks suggests they were either impurities in the original sample or degradation occurred very rapidly upon dissolution.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. If the main peak is pure, the other peaks are likely degradants or impurities.[10]

  • LC-MS Analysis: Use LC-MS to get mass information for the extra peaks to help identify potential degradation products.[10]

Q: The peak area for this compound is inconsistent, even at early time points. What is causing this variability?

A: Inconsistent peak areas can result from several issues:

  • Poor Solubility: The compound may be precipitating out of solution. Visually inspect your samples for any precipitate. If solubility is an issue, consider lowering the concentration or adding a co-solvent.

  • Adsorption: The compound may be adsorbing to the surface of your vials or well plates. Using low-adsorption plates or adding a small amount of a non-ionic surfactant can help.

  • HPLC System Issues: Check for leaks, ensure the mobile phase is properly degassed, and verify that the injector is working consistently.[11] Baseline noise or drift can also affect peak integration.[12][13]

Q: I'm observing peak tailing or fronting in my chromatogram. How can I fix this?

A: Poor peak shape can compromise quantification.

  • Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase. Try adjusting the mobile phase pH or adding an ion-pairing agent. It can also be caused by a contaminated or worn-out column.[14]

  • Peak Fronting: This is typically a sign of column overloading. Try injecting a smaller volume or diluting your sample.[13]

Visualizations

Experimental_Workflow This compound Stability Assessment Workflow prep Prepare 10 mM this compound Stock in DMSO dilute Dilute Stock into Test Solvents (e.g., Buffers) prep->dilute incubate Incubate at 37°C dilute->incubate sample Sample at Time Points (0, 1, 4, 8, 24h) incubate->sample quench Quench with Cold Acetonitrile sample->quench analyze Analyze via Stability-Indicating HPLC quench->analyze data Calculate % Remaining vs. Time 0 analyze->data

Caption: General experimental workflow for assessing the stability of this compound.

Troubleshooting_Tree HPLC Troubleshooting for Stability Assays start Inconsistent Peak Area? solubility Check for Precipitate (Poor Solubility) start->solubility Yes adsorption Use Low-Adsorption Plates (Adsorption Issue) start->adsorption Yes hplc_issue Check System for Leaks, Bubbles, Injector Errors start->hplc_issue Yes extra_peaks Extra Peaks in Chromatogram? start->extra_peaks No check_t0 Analyze T=0 Sample (Impurity vs. Degradation) extra_peaks->check_t0 Yes lcms Run LC-MS (Identify Degradants) check_t0->lcms

Caption: Decision tree for troubleshooting common HPLC issues in stability assays.

References

Technical Support Center: Overcoming Poor Cell Permeability of KT185

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KT185. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, with a particular focus on addressing its challenges with cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of a specific target protein. It is a bifunctional molecule that simultaneously binds to the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. PROTACs like this compound offer a powerful strategy for targeting proteins that have been traditionally difficult to inhibit with conventional small molecules.[1]

Q2: I am not observing any degradation of my target protein after treating cells with this compound. What are the possible reasons?

Several factors could contribute to a lack of target protein degradation. A primary reason for the inactivity of PROTACs is often poor cell permeability due to their large molecular size.[2] Other potential causes include:

  • Inefficient Ternary Complex Formation: The formation of a stable complex between the target protein, this compound, and the E3 ligase is crucial for degradation.[3]

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation, leading to a decrease in efficacy.[2]

  • Suboptimal Physicochemical Properties: Besides permeability, issues like poor solubility can limit the effective concentration of this compound in the cell.[3]

  • Cell-Specific Factors: The expression levels of the target protein and the specific E3 ligase in your cell line can influence the efficiency of this compound.[1]

Q3: What is the "Hook Effect" and how can I mitigate it?

The "hook effect" describes the phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[2] This results in a bell-shaped dose-response curve. To mitigate this:

  • Perform a Wide Dose-Response Experiment: Test a broad range of this compound concentrations to identify the optimal concentration for degradation and to determine if a hook effect is occurring.[2]

  • Use Lower Concentrations: The optimal degradation is often observed in the nanomolar to low micromolar range.[2]

Troubleshooting Guide: Poor Cell Permeability of this compound

Poor cell permeability is a common hurdle for large molecules like PROTACs.[2] If you suspect this is an issue with your this compound experiments, consider the following troubleshooting steps.

Initial Assessment of Cell Permeability

Question: How can I determine if poor cell permeability is the primary issue?

A common strategy is to compare the activity of this compound in intact cells versus permeabilized cells or in a cell-free system. If this compound is active in a cell-free degradation assay but not in intact cells, poor permeability is a likely culprit.

Experimental Protocols

Protocol 1: In Vitro Cell-Free Degradation Assay

This assay assesses the ability of this compound to induce the degradation of the target protein in a simplified system without the barrier of the cell membrane.

Materials:

  • Cell lysate containing the target protein and E3 ligase

  • This compound

  • Ubiquitin, E1, and E2 enzymes

  • ATP regeneration system

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • DMSO (vehicle control)

  • Assay buffer

Procedure:

  • Prepare cell lysate from a cell line known to express the target protein and the relevant E3 ligase.

  • In a microcentrifuge tube, combine the cell lysate, ubiquitin, E1, E2, and the ATP regeneration system.

  • Add varying concentrations of this compound or DMSO (vehicle control). Include a condition with this compound and a proteasome inhibitor.

  • Incubate the reactions at 37°C for a predetermined time course (e.g., 0, 1, 2, 4 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the degradation of the target protein by Western blotting.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Materials:

  • PAMPA plate (e.g., 96-well format) with a microfilter plate and an acceptor plate

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • This compound solution of known concentration

  • Phosphate buffered saline (PBS)

  • UV-Vis plate reader

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution.

  • Add the this compound solution to the donor wells.

  • Fill the acceptor wells with PBS.

  • Assemble the PAMPA plate by placing the donor plate into the acceptor plate.

  • Incubate at room temperature for a specified time (e.g., 4-16 hours).

  • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a UV-Vis plate reader.

  • Calculate the permeability coefficient (Pe).

Protocol 3: Caco-2 Cell Permeability Assay

The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier.[4]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • This compound solution

  • Lucifer yellow (a low-permeability marker to assess monolayer integrity)

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of Lucifer yellow.

  • Wash the cell monolayers with HBSS.

  • Add the this compound solution to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side to measure A-to-B permeability.

  • To measure B-to-A permeability, add the this compound solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate at 37°C with 5% CO2.

  • Take samples from the receiver compartment at various time points.

  • Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Data Presentation

The following tables provide example data to illustrate how to present results from permeability and degradation assays.

Table 1: Permeability of this compound and Analogs in Different Assays

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B-A/A-B)
This compound0.80.55.2
Analog-12.51.82.1
Analog-24.13.51.5
Control (High Permeability)>10>10<2
Control (Low Permeability)<1<1>2

Table 2: In-Cellular Degradation Activity of this compound and Analogs

CompoundDC₅₀ (nM) (Intact Cells)Dₘₐₓ (%) (Intact Cells)DC₅₀ (nM) (Permeabilized Cells)Dₘₐₓ (%) (Permeabilized Cells)
This compound>1000<205095
Analog-1250854596
Analog-250954898

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.

Visualizations

Signaling Pathway and Mechanism of Action

KT185_Mechanism_of_Action cluster_cell Cell KT185_out This compound (Poor Permeability) KT185_in This compound KT185_out->KT185_in Cell Membrane (Rate-Limiting) Ternary_Complex Target-KT185-E3 Ternary Complex KT185_in->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target + Ub Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation Troubleshooting_Workflow Start No Target Degradation Observed Check_Permeability Perform Cell-Free vs. Intact Cell Assay Start->Check_Permeability Permeability_Issue Degradation in Cell-Free, None in Intact Cells -> Permeability Issue Check_Permeability->Permeability_Issue Yes No_Degradation No Degradation in Either System Check_Permeability->No_Degradation No Optimize_PROTAC Improve Physicochemical Properties (e.g., modify linker) Permeability_Issue->Optimize_PROTAC Check_Ternary_Complex Assess Ternary Complex Formation (e.g., TR-FRET) No_Degradation->Check_Ternary_Complex Complex_Forms Ternary Complex Forms Check_Ternary_Complex->Complex_Forms Yes Complex_Fails Ternary Complex Does Not Form Check_Ternary_Complex->Complex_Fails No Check_Hook_Effect Perform Wide Dose-Response Complex_Forms->Check_Hook_Effect Optimize_Linker Redesign Linker or E3 Ligase Binder Complex_Fails->Optimize_Linker Check_Cell_Factors Verify Target and E3 Ligase Expression (Western Blot/qPCR) Check_Hook_Effect->Check_Cell_Factors Permeability_Workflow Start Synthesize this compound and Analogs PAMPA PAMPA Assay (Initial Screen) Start->PAMPA Caco2 Caco-2 Assay (Intestinal Barrier Model) PAMPA->Caco2 MDCK MDCK-MDR1 Assay (Blood-Brain Barrier Model) Caco2->MDCK Cell_Degradation Cell-Based Degradation Assay (Western Blot) MDCK->Cell_Degradation Analyze Correlate Permeability with Cellular Activity Cell_Degradation->Analyze Decision Select Lead Candidate Analyze->Decision

References

Technical Support Center: Improving the Oral Bioavailability of KT185 Analogs and Other Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally bioavailable KT185 analogs and similar targeted protein degraders. As specific data on this compound analogs is not publicly available, this guide utilizes the well-characterized oral PROTAC (Proteolysis Targeting Chimera), Bavdegalutamide (ARV-110) , as an illustrative example. ARV-110 targets the Androgen Receptor (AR) for degradation and is in clinical development for prostate cancer. The principles and methodologies discussed here are broadly applicable to other targeted protein degraders with similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary hurdles to achieving good oral bioavailability with this compound analogs and other PROTACs?

A1: The main challenges in developing orally bioavailable this compound analogs and other PROTACs stem from their inherent molecular characteristics, which often fall "beyond the Rule of Five" (bRo5). These molecules typically have a high molecular weight, a large polar surface area, and numerous rotatable bonds. These properties contribute to poor aqueous solubility and low membrane permeability, which are the primary determinants of oral absorption.[1][2]

Q2: What initial physicochemical properties should be assessed for a new this compound analog to predict its potential for oral bioavailability?

A2: A fundamental understanding of a compound's physicochemical properties is crucial. Key parameters to measure include:

  • Aqueous Solubility: Determines the dissolution rate in the gastrointestinal tract.

  • Permeability: Assesses the ability of the compound to cross the intestinal epithelium. This is often evaluated using in vitro models like the Caco-2 permeability assay.

  • LogP/LogD: Indicates the lipophilicity of the compound, which influences both solubility and permeability.

  • Metabolic Stability: Evaluates the compound's susceptibility to first-pass metabolism in the gut and liver.[1]

Q3: Can co-administration with food affect the oral bioavailability of this compound analogs?

A3: Yes, the presence of food can significantly impact the oral bioavailability of poorly soluble compounds. For the exemplar, ARV-110, co-administration with food increased its oral bioavailability in rats from 10.75% to 20.97%.[3] This is likely due to the presence of bile salts in the fed state, which can enhance the solubilization of lipophilic drugs.[4] Therefore, investigating the "food effect" is a critical step in the development of oral formulations for this class of molecules.

Troubleshooting Guides

Problem 1: Low Aqueous Solubility

Symptoms:

  • The compound precipitates out of solution during in vitro assays.

  • Inconsistent results in cell-based assays.

  • Low dissolution rate in simulated gastric and intestinal fluids.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Crystalline Nature of the Compound Investigate different salt forms or polymorphs to identify a more soluble version.
Develop an amorphous solid dispersion (ASD) to break the crystal lattice energy and improve the dissolution rate.[5][6]
High Lipophilicity Consider structural modifications to introduce more polar functional groups, but be mindful of the potential impact on target affinity and cell permeability.
Employ lipid-based formulation strategies, such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles, to enhance solubilization.
Problem 2: Poor Intestinal Permeability

Symptoms:

  • Low apparent permeability (Papp) in the apical-to-basolateral direction in a Caco-2 assay.[7]

  • High efflux ratio in a bi-directional Caco-2 assay, suggesting the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[7]

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
High Molecular Weight and Polar Surface Area Optimize the linker region of the PROTAC to be more rigid or to shield polar groups.
Design analogs that can form intramolecular hydrogen bonds to reduce the effective polar surface area and adopt a more "chameleonic" conformation that is favorable for membrane crossing.[8]
Efflux Transporter Substrate Confirm P-gp substrate liability by conducting the Caco-2 assay in the presence of a known P-gp inhibitor.
If confirmed, modify the chemical structure to reduce its recognition by efflux transporters. This can sometimes be achieved by minor structural changes that do not affect target engagement.
Problem 3: Low In Vivo Oral Bioavailability Despite Good Solubility and Permeability

Symptoms:

  • Low plasma exposure (AUC) after oral dosing compared to intravenous (IV) dosing in animal models.

  • Short plasma half-life (t1/2).

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
High First-Pass Metabolism Conduct in vitro metabolism studies with liver microsomes or hepatocytes to identify the primary sites of metabolism on the molecule.
Modify the identified metabolic "hotspots" through chemical derivatization (e.g., deuteration or fluorination) to block or slow down metabolism.[1]
Poor In Vivo Dissolution The in vitro dissolution assay may not be fully representative of the in vivo environment.
Re-evaluate the formulation strategy. For example, if an ASD was used, consider the choice of polymer and the drug loading.

Data Presentation

The following tables summarize key data for our exemplar compound, ARV-110, and provide a template for organizing data for your this compound analogs.

Table 1: Physicochemical Properties of ARV-110

PropertyValueReference
Molecular Weight >800 Da[2]
Topological Polar Surface Area (TPSA) 182.86 Ų[2]
Aqueous Solubility Poor[4]
LogP (calculated) High[2]

Table 2: In Vivo Oral Pharmacokinetics of ARV-110 in Rats

ParameterFasted StateFed StateReference
Dose (mg/kg) Not specifiedNot specified[3]
Oral Bioavailability (%) 10.7520.97[3]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing an ASD, a common strategy for improving the solubility of poorly soluble compounds like many PROTACs.[5][9]

  • Materials:

    • This compound analog (or other targeted protein degrader)

    • Polymer (e.g., PVP, HPMC, or Soluplus®)

    • Organic solvent (e.g., dichloromethane, methanol, or a mixture)

  • Procedure:

    • Dissolve both the this compound analog and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:9 w/w).

    • Ensure complete dissolution of both components. Gentle heating or sonication may be required.

    • Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal degradation.

    • Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

    • The resulting solid is the amorphous solid dispersion. It can be gently ground into a powder for further characterization and in vitro/in vivo studies.

Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the oral bioavailability of a new chemical entity in a preclinical model.[10][11][12][13][14]

  • Animals:

    • Male Sprague-Dawley rats (8-10 weeks old).

    • Acclimatize animals for at least one week prior to the study.

    • Fast animals overnight before dosing, with free access to water.

  • Dosing:

    • Prepare the formulation of the this compound analog (e.g., as a solution or suspension in a vehicle like 0.5% methylcellulose).

    • For the oral group, administer the formulation via oral gavage at the desired dose.

    • For the intravenous (IV) group (to determine absolute bioavailability), administer a solution of the compound via tail vein injection at a lower dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of the this compound analog in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism General Mechanism of Action for this compound Analogs (PROTACs) cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation KT185_Analog This compound Analog (PROTAC) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) KT185_Analog->Ternary_Complex Target_Protein Target Protein (e.g., for this compound) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of Target Protein Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation AR_Signaling Simplified Androgen Receptor (AR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerization & Activation Proteasome_cyto Proteasome AR_inactive->Proteasome_cyto Degradation AR_nucleus Active AR Dimer AR_active->AR_nucleus Nuclear Translocation ARV110 ARV-110 (Exemplar Degrader) ARV110->AR_inactive Induces Ubiquitination ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds Transcription Gene Transcription ARE->Transcription Cell_Growth Cell Growth & Survival Transcription->Cell_Growth

References

Technical Support Center: Managing KT185-Induced Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing KT185 in their primary cell culture experiments and encountering challenges related to cellular toxicity. Here, you will find troubleshooting guidance and frequently asked questions to help you navigate these issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as KPT-185, is a potent and selective inhibitor of the nuclear export protein Exportin 1 (XPO1), also called Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is responsible for transporting over 200 proteins, including many tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[1] In many cancer cells, XPO1 is overexpressed, leading to the mislocalization and inactivation of these critical anti-cancer proteins.[1] this compound works by covalently binding to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, which blocks the export of cargo proteins.[1] This forces the nuclear retention and accumulation of TSPs like p53, p27, and FOXO, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]

Q2: I am observing high levels of cell death in my primary cell cultures treated with this compound, even at low concentrations. What are the potential causes?

A2: High toxicity in primary cells treated with this compound can stem from several factors:

  • On-target toxicity: The fundamental mechanism of this compound, while effective against cancer cells, can also be toxic to healthy primary cells. The forced nuclear retention of tumor suppressor proteins can trigger cell cycle arrest and apoptosis in normal cells, particularly those that are actively dividing.

  • Primary cell sensitivity: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines.[2][3] Their metabolic and proliferative states can vary significantly, making them more susceptible to cytotoxic effects.

  • Concentration and exposure time: The concentration of this compound and the duration of treatment are critical factors. Primary cells may require significantly lower concentrations and shorter exposure times compared to cancer cell lines.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, especially at higher concentrations (usually above 0.1-0.5%).[4]

  • Off-target effects: Although this compound is described as a selective inhibitor, the possibility of off-target effects cannot be entirely ruled out and may contribute to toxicity in sensitive primary cell types.

Q3: How can I determine the optimal, non-toxic working concentration of this compound for my specific primary cell type?

A3: The optimal concentration of this compound must be determined empirically for each primary cell type. A dose-response experiment is crucial. We recommend the following workflow:

  • Select a wide concentration range: Based on published IC50 values in cancer cell lines (which can range from ~25 nM to over 960 nM), start with a broad range of this compound concentrations.[1] A suggested starting range could be from 1 nM to 10 µM.

  • Perform a cell viability assay: Culture your primary cells and treat them with the various concentrations of this compound for a defined period (e.g., 24, 48, and 72 hours).

  • Analyze the results: Use a standard cell viability assay, such as MTT, MTS, or a live/dead cell staining kit, to determine the concentration at which you observe the desired biological effect with minimal toxicity.

  • Include proper controls: Always include a vehicle-only control (cells treated with the same concentration of solvent as the highest this compound concentration) to account for any solvent-induced toxicity.[4]

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in primary cell cultures.

Problem Possible Cause(s) Suggested Solution(s)
High cell death even at low this compound concentrations Primary cells are highly sensitive to this compound.- Perform a detailed dose-response curve starting from very low concentrations (e.g., picomolar to low nanomolar range).- Reduce the exposure time of the primary cells to this compound.- Consider using a less sensitive primary cell type if the experimental design allows.
Solvent (e.g., DMSO) toxicity.- Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific primary cells (typically <0.1%).- Run a vehicle-only control to assess solvent toxicity directly.[4]
Sub-optimal primary cell culture conditions.- Ensure you are using the recommended medium, supplements, and culture conditions for your specific primary cell type.[2][5]- Avoid letting primary cells become over-confluent, as this can increase their sensitivity to stress.[2]
Inconsistent results between experiments Variability in primary cell lots or donor sources.- Whenever possible, use primary cells from the same lot or donor for a set of experiments.- Thoroughly characterize each new lot of primary cells before initiating large-scale experiments.
Inconsistent this compound preparation.- Prepare fresh dilutions of this compound from a concentrated stock for each experiment.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Cell passage number.- Use primary cells at a low and consistent passage number, as their characteristics can change with increased time in culture.[7]
No observable effect of this compound This compound concentration is too low.- Gradually increase the concentration of this compound in a stepwise manner.
The specific primary cell type is resistant to this compound's effects.- Confirm the expression and activity of XPO1 in your primary cells.- Consider that the downstream pathways leading to cell cycle arrest or apoptosis may be regulated differently in your cell type.
Degraded this compound.- Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light).- Use a fresh vial of this compound if degradation is suspected.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Primary Cells using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting cell growth.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your primary cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common approach is to prepare a 2X concentrated solution of each desired final concentration.

    • Include a "vehicle control" (medium with the same concentration of solvent as the highest this compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Values of KPT-185 in Various Cancer Cell Lines

This table provides a reference for the potency of KPT-185 in different cancer cell lines. Note that these are not primary cells and the IC50 values for your primary cell cultures will need to be determined experimentally.

Cancer TypeCell Line(s)IC50 Range (nM)Incubation TimeAssay Method
Non-Hodgkin's Lymphoma (NHL)Panel of NHL cell linesMedian ~25Not SpecifiedNot Specified
Acute Myeloid Leukemia (AML)MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1100 - 50072 hoursWST-1
Ovarian CancerA2780 and others100 - 96072 hoursCell Viability Assay
(Data summarized from available literature[1])

Visualizations

Signaling Pathway

KT185_Mechanism_of_Action This compound Mechanism of Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Proteins (TSPs) (e.g., p53, p27, FOXO) XPO1 XPO1 (CRM1) TSP->XPO1 binds CellCycleArrest Cell Cycle Arrest TSP->CellCycleArrest induces Apoptosis Apoptosis TSP->Apoptosis induces NuclearPore Nuclear Pore Complex XPO1->NuclearPore translocates through TSP_cyto TSPs (inactive) RanGTP RanGTP RanGTP->XPO1 binds NuclearPore->TSP_cyto export Degradation Degradation TSP_cyto->Degradation This compound This compound This compound->XPO1 inhibits

Caption: Mechanism of action of this compound, an XPO1 inhibitor.

Experimental Workflow

Toxicity_Workflow Workflow for Assessing this compound Toxicity start Start seed_cells Seed Primary Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 prep_this compound Prepare Serial Dilutions of this compound incubate1->prep_this compound treat_cells Treat Cells with this compound and Controls prep_this compound->treat_cells incubate2 Incubate for 24, 48, or 72h treat_cells->incubate2 viability_assay Perform Cell Viability Assay (e.g., MTT) incubate2->viability_assay read_plate Read Absorbance with Plate Reader viability_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data end End analyze_data->end

References

Technical Support Center: Ensuring Selective Inhibition of ABHD6 with KT185

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing KT185 for the selective inhibition of α/β-hydrolase domain containing 6 (ABHD6). Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit ABHD6?

This compound is a potent, selective, and orally bioavailable irreversible inhibitor of ABHD6.[1][2] It belongs to the piperidyl-1,2,3-triazole urea (B33335) class of inhibitors.[1] this compound forms a covalent bond with the catalytic serine residue (Ser148) in the active site of ABHD6, leading to its irreversible inactivation.[3] This targeted mechanism allows for the specific modulation of ABHD6 activity in both in vitro and in vivo models.

Q2: How selective is this compound for ABHD6 over other serine hydrolases?

This compound exhibits excellent selectivity for ABHD6. Studies have shown that it has negligible cross-reactivity with other brain and liver serine hydrolases, including the major 2-AG hydrolase monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH).[1][2] This high selectivity is crucial for attributing observed biological effects specifically to the inhibition of ABHD6.

Q3: What are the main applications of this compound in research?

This compound serves as a valuable chemical probe for investigating the physiological and pathophysiological roles of ABHD6.[1] Given that ABHD6 is involved in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), this compound can be used to study its role in cannabinoid receptor-dependent signaling in the nervous system.[1][2] Research applications include exploring the therapeutic potential of ABHD6 inhibition in conditions such as metabolic syndrome, type-2 diabetes, and neuroinflammatory disorders.[4][5]

Q4: Is this compound suitable for in vivo studies?

Yes, this compound is orally bioavailable and has been shown to be effective in vivo.[1][2] It can penetrate the central nervous system, making it a suitable tool for studying the function of ABHD6 in the brain.[1]

Troubleshooting Guides

Issue 1: Inconsistent or lack of ABHD6 inhibition observed in my assay.

Possible Cause Troubleshooting Step
Degradation of this compound Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
Incorrect concentration Verify the calculations for your working concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line or tissue preparation.
Cell permeability issues For cellular assays, ensure the incubation time is sufficient for this compound to penetrate the cell membrane. A time-course experiment (e.g., 1, 2, 4 hours) can help optimize this.
Assay conditions Check the pH and temperature of your assay buffer, as these can affect enzyme activity and inhibitor binding. Ensure compatibility with your detection method (e.g., fluorescence-based assays).
Low ABHD6 expression Confirm the expression level of ABHD6 in your experimental system (e.g., via Western blot or qPCR). Consider using a system with higher ABHD6 expression if levels are too low for detectable inhibition.

Issue 2: Observing potential off-target effects.

Possible Cause Troubleshooting Step
High concentration of this compound High concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration of this compound determined from your dose-response studies.
Presence of other sensitive hydrolases Although highly selective, at very high concentrations, this compound might interact with other serine hydrolases. Use activity-based protein profiling (ABPP) to assess the broader serine hydrolase activity profile in your samples after treatment with this compound.[1]
Indirect effects of ABHD6 inhibition The observed phenotype might be a downstream consequence of ABHD6 inhibition rather than a direct off-target effect. Consider measuring the levels of ABHD6 substrates (e.g., 2-AG) to confirm the on-target effect.
Use of appropriate controls Include a negative control (vehicle-treated) and potentially a positive control (a known non-selective inhibitor) to differentiate between specific and non-specific effects.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound against ABHD6

Assay Type System IC₅₀ (nM)
Competitive ABPPRecombinant mouse ABHD6~15.1
2-AG Hydrolysis AssayHEK293T cells expressing ABHD6< 5

Data synthesized from published studies.[1][3]

Table 2: In Vivo Selectivity of a related inhibitor (Compound 11) after Oral Administration in Mice

Enzyme Brain Tissue (% Inhibition at 40 mg/kg)
ABHD6 ~100%
FAAH Negligible
Other Serine Hydrolases No significant inhibition observed

Data from a structurally similar compound demonstrating the selectivity profile of this inhibitor class.[1]

Experimental Protocols

Protocol 1: Activity-Based Protein Profiling (ABPP) for Assessing this compound Selectivity

This protocol is adapted from methodologies used to characterize piperidyl-1,2,3-triazole urea inhibitors.[1]

Objective: To determine the selectivity of this compound against a panel of serine hydrolases in a complex proteome.

Materials:

  • Mouse brain membrane proteome

  • This compound

  • Fluorophosphonate-rhodamine (FP-Rh) probe

  • DMSO (vehicle)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Prepare mouse brain membrane proteomes as previously described.

  • Pre-incubate aliquots of the proteome (e.g., 50 µg) with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.

  • Add the FP-Rh probe to a final concentration of 1 µM to each sample.

  • Incubate the samples for an additional 30 minutes at 37°C to allow the probe to label the active sites of serine hydrolases.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled hydrolases using a fluorescence gel scanner.

  • Analyze the gel images. A decrease in the fluorescence intensity of a band in the this compound-treated lanes compared to the vehicle control indicates inhibition of that specific hydrolase. The band corresponding to ABHD6 should show a concentration-dependent decrease in intensity.

Visualizations

ABHD6_Inhibition_Pathway cluster_membrane Cell Membrane ABHD6 ABHD6 Arachidonic_Acid Arachidonic Acid ABHD6->Arachidonic_Acid Hydrolysis Glycerol Glycerol ABHD6->Glycerol Inactivated_ABHD6 Inactive ABHD6 Two_AG_ext 2-AG (extracellular) Two_AG_int 2-AG (intracellular) Two_AG_ext->Two_AG_int Transport Two_AG_int->ABHD6 Substrate This compound This compound This compound->Inactivated_ABHD6 Irreversible Inhibition Signaling Downstream Signaling Arachidonic_Acid->Signaling

Caption: Mechanism of ABHD6 inhibition by this compound.

Experimental_Workflow_ABPP Proteome 1. Prepare Mouse Brain Membrane Proteome Incubate_this compound 2. Pre-incubate with this compound (or Vehicle) Proteome->Incubate_this compound Add_Probe 3. Add FP-Rh Probe Incubate_this compound->Add_Probe Incubate_Probe 4. Incubate to Label Active Hydrolases Add_Probe->Incubate_Probe SDS_PAGE 5. SDS-PAGE Separation Incubate_Probe->SDS_PAGE Scan 6. Fluorescence Gel Scan SDS_PAGE->Scan Analysis 7. Analyze Band Intensity Scan->Analysis

Caption: Workflow for ABPP selectivity profiling.

Troubleshooting_Logic Start No/Low ABHD6 Inhibition Check_Reagents Check this compound Integrity and Concentration Start->Check_Reagents Check_Assay Verify Assay Conditions (Time, pH, Temp) Check_Reagents->Check_Assay Reagents OK Failure Issue Persists Check_Reagents->Failure Reagents Faulty Check_Expression Confirm ABHD6 Expression Check_Assay->Check_Expression Assay OK Check_Assay->Failure Assay Faulty Success Inhibition Observed Check_Expression->Success Expression OK Check_Expression->Failure Low Expression

Caption: Troubleshooting logic for lack of inhibition.

References

Validation & Comparative

A Comparative Guide to ABHD6 Inhibitors: KT185 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the α/β-hydrolase domain containing 6 (ABHD6) inhibitor KT185 with other notable inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathway to support informed decisions in research and development.

Introduction to ABHD6

α/β-hydrolase domain containing 6 (ABHD6) is a transmembrane serine hydrolase that plays a crucial role in the endocannabinoid system.[1][2] It is a key enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a signaling lipid that activates cannabinoid receptors CB1 and CB2.[1][3][4] By degrading 2-AG, ABHD6 modulates a variety of physiological processes, including neurotransmission, inflammation, and energy metabolism, making it an attractive therapeutic target for various diseases.[1][4][5] Inhibition of ABHD6 can lead to an increase in 2-AG levels, thereby enhancing cannabinoid receptor signaling.[3] This has prompted the development of numerous ABHD6 inhibitors for potential therapeutic applications in conditions such as metabolic syndrome, neuroinflammatory disorders, and pain.[1][6][7]

Performance Comparison of ABHD6 Inhibitors

The development of potent and selective ABHD6 inhibitors is crucial for both basic research and therapeutic applications. This section provides a comparative overview of this compound and other well-characterized ABHD6 inhibitors, focusing on their potency and selectivity. The data presented below is a synthesis of findings from multiple studies.

InhibitorTypeIn Vitro Potency (IC50)In Situ Potency (IC50)Selectivity ProfileKey Features
This compound Irreversible, Piperidyl-1,2,3-triazole urea3.9–15.1 nM (recombinant mouse ABHD6)[6]< 5 nM (in Neuro2A cells)[2][8]Excellent selectivity against other brain and liver serine hydrolases in vivo.[2][8]Orally bioavailable, brain-penetrant.[2][8]
KT182 Irreversible, Piperidyl-1,2,3-triazole urea3.9–15.1 nM (recombinant mouse ABHD6)[6]< 5 nM (in Neuro2A cells)[2][8]Exceptionally potent and selective.[2][8]Systemic inhibitor.[2][8]
KT203 Irreversible, Piperidyl-1,2,3-triazole urea3.9–15.1 nM (recombinant mouse ABHD6)[6]< 5 nM (in Neuro2A cells)[2][8]Exceptionally potent and selective.[2][8]Peripherally-restricted inhibitor.[8]
WWL70 Carbamate~70 nM[6][9]Not specifiedExhibits off-target effects.[10]First-generation ABHD6 inhibitor.[6]
JZP-430 1,2,5-thiadiazole (B1195012) carbamate44 nM (human ABHD6)[11]Not specified~230-fold selectivity over FAAH and LAL.[11]Irreversible inhibitor.[11]
UCM710 Ester2.4 µM (ABHD6), 4.0 µM (FAAH)[12][13]Not specifiedDual inhibitor of ABHD6 and FAAH, no activity against MAGL.[12][13]Increases both AEA and 2-AG levels in neurons.[12]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize ABHD6 inhibitors.

2-AG Hydrolysis Assay

This assay measures the enzymatic activity of ABHD6 by quantifying the hydrolysis of its substrate, 2-arachidonoylglycerol (2-AG).

Protocol:

  • Enzyme Source: Recombinant mouse ABHD6 protein overexpressed in HEK293T cells is used. Membrane lysates from these cells serve as the source of the enzyme.[8]

  • Inhibitor Pre-incubation: The enzyme preparation (e.g., 0.2 mg/mL of membrane lysate in assay buffer) is pre-incubated with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 30 minutes at 37°C.[8]

  • Substrate Preparation: The substrate, 2-AG, is prepared by sonicating it in an appropriate assay buffer (e.g., PBS with 0.05% Triton X-100).[8]

  • Enzymatic Reaction: The enzymatic reaction is initiated by adding the 2-AG substrate to the pre-incubated enzyme-inhibitor mixture to a final concentration of 100 µM. The reaction is allowed to proceed for 30 minutes at 37°C.[8]

  • Reaction Termination and Analysis: The reaction is terminated, and the amount of product formed (e.g., arachidonic acid or glycerol) is quantified using liquid chromatography-mass spectrometry (LC-MS) or by measuring the release of a radiolabeled product if a radiolabeled substrate is used.[8][10]

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of 2-AG hydrolysis (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic technique used to assess the potency and selectivity of enzyme inhibitors in a complex proteome.

Protocol:

  • Proteome Preparation: Proteomes (e.g., membrane fractions from mouse brain or Neuro2A cells) are prepared according to standard biochemical procedures.[8]

  • Inhibitor Incubation (In Vitro): For in vitro analysis, the proteomes are pre-incubated with a range of concentrations of the test inhibitor for 30 minutes at 37°C.[8]

  • Inhibitor Treatment (In Situ): For in situ analysis, live cells (e.g., Neuro2A cells) are treated with varying concentrations of the inhibitor for a specified period (e.g., 4 hours). The cells are then lysed, and the proteomes are collected.[8]

  • Probe Labeling: A fluorescently tagged activity-based probe that covalently modifies the active site of serine hydrolases (e.g., FP-rhodamine or HT-01) is added to the inhibitor-treated proteomes and incubated for 30 minutes at 37°C.[8]

  • Analysis: The reaction is quenched with SDS-PAGE loading buffer, and the proteins are separated by SDS-PAGE. The gel is then scanned for fluorescence to visualize the probe-labeled enzymes.[8]

  • Quantification and IC50 Determination: The intensity of the fluorescent band corresponding to ABHD6 is quantified using image analysis software (e.g., ImageJ). The IC50 value is calculated by plotting the integrated band intensities against the inhibitor concentrations and fitting the data to a concentration-dependent inhibition curve.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of ABHD6 in the endocannabinoid signaling pathway and a typical experimental workflow for evaluating ABHD6 inhibitors.

ABHD6_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor DAGL DAGL DAG Diacylglycerol (DAG) TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG Synthesis TwoAG->CB1R Activates ABHD6 ABHD6 TwoAG->ABHD6 Hydrolysis AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol Inhibitor ABHD6 Inhibitor (e.g., this compound) Inhibitor->ABHD6 Inhibits

Caption: ABHD6 in the endocannabinoid signaling pathway.

Experimental_Workflow Start Start: Select ABHD6 Inhibitor InVitro In Vitro Characterization Start->InVitro Assay1 2-AG Hydrolysis Assay (Potency - IC50) InVitro->Assay1 Assay2 Activity-Based Protein Profiling (Selectivity) InVitro->Assay2 InSitu In Situ Validation Assay1->InSitu Assay2->InSitu CellAssay Cell-based ABPP (Cellular Potency) InSitu->CellAssay InVivo In Vivo Efficacy CellAssay->InVivo AnimalModel Animal Model Studies (Pharmacokinetics & Efficacy) InVivo->AnimalModel End End: Candidate Selection AnimalModel->End

Caption: Workflow for evaluating ABHD6 inhibitors.

References

A Comparative Guide to the Selectivity of KT185 for ABHD6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the α/β-hydrolase domain 6 (ABHD6) inhibitor, KT185, with other notable ABHD6 inhibitors. The focus is on the validation of its selectivity, supported by experimental data and detailed methodologies.

Introduction to ABHD6 Inhibition

α/β-hydrolase domain 6 (ABHD6) is a transmembrane serine hydrolase that plays a significant role in the endocannabinoid system by hydrolyzing the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] Inhibition of ABHD6 is a promising therapeutic strategy for various conditions, including neurological disorders, inflammation, and metabolic diseases.[2] The development of potent and, critically, selective inhibitors is essential to avoid off-target effects and ensure therapeutic efficacy. This compound is an orally bioavailable ABHD6 inhibitor that has demonstrated exceptional potency and selectivity.[1][3]

Quantitative Comparison of ABHD6 Inhibitors

The following table summarizes the in vitro potency of this compound and other key ABHD6 inhibitors. The data highlights the sub-nanomolar efficacy of the KT-series of inhibitors.

InhibitorTargetIC50 (in vitro)IC50 (in situ, Neuro2A cells)Reference(s)
This compound ABHD61.3 nM0.21 nM[4][5]
KT182ABHD61.7 nM0.24 nM[4][5]
KT203ABHD60.82 nM0.31 nM[4][5]
WWL70ABHD6~70-85 nM-[1]
JZP-430ABHD644 nM-[4]

Note on Selectivity:

  • KT-Series (this compound, KT182, KT203): These compounds have been reported to exhibit over 1000-fold selectivity for ABHD6 against the other major endocannabinoid hydrolases, monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH).[2] In vivo studies with this compound showed that it did not inhibit FAAH in the mouse brain.[3]

  • WWL70: While a valuable tool, earlier generation carbamate (B1207046) inhibitors like WWL70 have faced questions regarding their selectivity.[1]

  • JZP-430: This inhibitor shows good selectivity for ABHD6 over FAAH (only 18% inhibition at 10 µM).[4]

Experimental Protocols for Selectivity Validation

The primary method for validating the selectivity of ABHD6 inhibitors is Activity-Based Protein Profiling (ABPP) . This powerful chemoproteomic technique uses active site-directed probes to assess the functional state of entire enzyme families directly in complex biological systems.

Gel-Based Competitive ABPP

This method provides a straightforward visualization of an inhibitor's potency and selectivity against a panel of enzymes.

Workflow:

  • Proteome Preparation: Prepare proteomes from relevant sources, such as mouse brain membrane fractions or cultured cells (e.g., Neuro2A).

  • Inhibitor Incubation: Pre-incubate the proteomes with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes at 37°C). A vehicle control (e.g., DMSO) is run in parallel.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), to all samples and incubate (e.g., 30 minutes at 37°C). The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.

  • SDS-PAGE and Fluorescence Scanning: Separate the probe-labeled proteins by SDS-PAGE. Visualize the labeled enzymes using an in-gel fluorescence scanner.

  • Data Analysis: The inhibition of a specific enzyme is observed as a decrease in the fluorescence intensity of the corresponding band at a given inhibitor concentration. IC50 values are determined by quantifying the band intensities and fitting the data to a dose-response curve.

Mass Spectrometry-Based Competitive ABPP (ABPP-SILAC)

This quantitative proteomic approach offers a more comprehensive and unbiased assessment of inhibitor selectivity across the proteome.

Workflow:

  • SILAC Labeling: Grow two populations of cells (e.g., Neuro2A) in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).

  • Inhibitor Treatment: Treat the "heavy" cell population with the test inhibitor and the "light" population with a vehicle control.

  • Cell Lysis and Proteome Mixing: Lyse the cells and combine the "heavy" and "light" proteomes in a 1:1 ratio.

  • Probe Labeling and Enrichment: Label the mixed proteome with a biotinylated activity-based probe (e.g., FP-biotin). Enrich the probe-labeled proteins using streptavidin beads.

  • Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of "heavy" and "light" peptides for each identified hydrolase is quantified. A high heavy/light ratio for a particular enzyme indicates that its activity was blocked by the inhibitor. This allows for the simultaneous assessment of the inhibitor's potency and selectivity against hundreds of enzymes.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the ABHD6 signaling pathway and the experimental workflow for selectivity profiling.

ABHD6_Signaling_Pathway ABHD6 Signaling Pathway cluster_post_synaptic Post-synaptic Neuron cluster_pre_synaptic Pre-synaptic Neuron 2_AG 2-Arachidonoylglycerol (2-AG) ABHD6 ABHD6 2_AG->ABHD6 Hydrolysis CB1_Receptor CB1 Receptor 2_AG->CB1_Receptor Binds to and activates Arachidonic_Acid Arachidonic Acid + Glycerol ABHD6->Arachidonic_Acid This compound This compound This compound->ABHD6 Inhibition

Caption: Simplified signaling pathway of ABHD6.

Caption: Workflow for gel-based and MS-based ABPP.

References

Addressing the Inquiry: The Case of KT185 and the Ambiguous Identity of KT172

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific and commercial databases reveals a critical misidentification in the initial query. "KT185" does not refer to a chemical compound or a negative control agent for biological research. Instead, this compound is consistently identified as a model number for a magnetic tumbler, a piece of laboratory and jewelry polishing equipment. Consequently, a direct comparison of this compound as a negative control for any therapeutic compound is not feasible.

Furthermore, the designation "KT172" is ambiguous, referring to at least two distinct small molecule inhibitors with different biological targets: a diacylglycerol lipase (B570770) beta (DAGLβ) inhibitor and a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, more specifically known as CFTRinh-172.

This guide will, therefore, address the distinct characteristics of both compounds identified as KT172 and discuss the principles of selecting an appropriate negative control for off-target effects in pharmacological studies.

Part 1: KT172 as a Diacylglycerol Lipase Beta (DAGLβ) Inhibitor

KT172 is a potent inhibitor of diacylglycerol lipase beta (DAGLβ), an enzyme involved in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] By blocking DAGLβ, KT172 can modulate inflammatory responses, making it a tool for research in metabolic and inflammatory diseases.[1]

Quantitative Data Summary
CompoundTargetIC₅₀Cell-Based ActivityReference
KT172DAGLβ11 nMBlocks DAGLβ activity in PC3 cells at 100 nM[1]
Experimental Protocols

In vitro DAGLβ Inhibition Assay: The inhibitory activity of KT172 on DAGLβ can be determined using a probe-labeling method. In this assay, a specific activity-based probe is used to label the active site of DAGLβ. The inhibition is quantified by measuring the reduction in probe labeling in the presence of varying concentrations of KT172. The IC₅₀ value is then calculated as the concentration of KT172 that results in a 50% reduction in probe labeling.[1]

Cell-Based DAGLβ Activity Assay: To assess the in-situ efficacy of KT172, human prostate cancer cells (PC3) can be treated with the compound. Following treatment, cell lysates are analyzed for DAGLβ activity, again using a specific probe. The high selectivity of KT172 for DAGLβ over other enzymes like ABHD6 can also be confirmed in this cellular context.[1]

Signaling Pathway Diagram

KT172_DAGL_Pathway DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->Two_AG Inflammation Inflammatory Responses Two_AG->Inflammation KT172 KT172 KT172->DAGL_beta Inhibition CFTRinh172_Mechanism cluster_membrane Cell Membrane CFTR CFTR Channel Cl_in Cl⁻ (intracellular) CFTR->Cl_in Cl_out Cl⁻ (extracellular) Cl_out->CFTR Ion Flow CFTRinh172 CFTRinh-172 CFTRinh172->CFTR Allosteric Inhibition

References

A Comparative Guide to the Cross-Reactivity of Serine Hydrolase Inhibitors: KT185, KT129, and KT130

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of three serine hydrolase inhibitors: KT185, a potent and selective inhibitor of α/β-hydrolase domain containing 6 (ABHD6), and KT129/KT130, a pair of regioisomeric inhibitors of the Staphylococcus aureus serine hydrolase FphF. The data presented herein is derived from competitive activity-based protein profiling (ABPP), a powerful chemoproteomic technique for assessing the selectivity of enzyme inhibitors in complex biological systems.

Introduction to Serine Hydrolase Inhibitors and Cross-Reactivity

Serine hydrolases are a large and diverse class of enzymes that play crucial roles in a wide range of physiological processes. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The development of selective inhibitors is paramount to avoid off-target effects that can lead to undesirable side effects. Cross-reactivity, the ability of an inhibitor to bind to and inhibit unintended enzyme targets, is a critical parameter to evaluate during drug development.

This guide focuses on:

  • This compound: An orally bioavailable and brain-penetrant inhibitor of ABHD6, a serine hydrolase involved in the regulation of the endocannabinoid system.

  • KT129 and KT130: Triazole urea-based inhibitors targeting FphF, a serine hydrolase implicated in the virulence of Staphylococcus aureus.

Comparative Analysis of Cross-Reactivity

The selectivity of these inhibitors was assessed against a panel of serine hydrolases in various proteomes using competitive activity-based protein profiling (ABPP). This technique utilizes broad-spectrum activity-based probes (ABPs) that covalently label the active site of serine hydrolases. The ability of an inhibitor to block the labeling of a hydrolase by the ABP is a measure of its potency and selectivity.

In-Gel Fluorescence Competitive ABPP

This method provides a rapid, qualitative assessment of inhibitor selectivity. Proteomes are pre-incubated with the inhibitor, followed by labeling with a fluorescently tagged ABP (e.g., TAMRA-FP). The labeled proteins are then separated by SDS-PAGE and visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a particular hydrolase indicates inhibition.

Table 1: Qualitative Cross-Reactivity Profile of this compound in Mouse Brain Proteome (In-Gel ABPP)

Serine Hydrolase TargetInhibition by this compound (10 µM)
ABHD6 (On-Target) Complete
MAGLNo significant inhibition
FAAHNo significant inhibition
KIAA1363No significant inhibition
Other visible SHsNo significant inhibition

Data interpreted from descriptive accounts in primary literature. Specific gel images were not available for direct reproduction.

Quantitative Mass Spectrometry-Based Competitive ABPP (ABPP-SILAC)

For a more comprehensive and quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is coupled with ABPP. Cells are grown in "light" or "heavy" media, treated with the inhibitor or vehicle, and the proteomes are combined and analyzed by mass spectrometry. The ratio of "heavy" to "light" peptides for each identified hydrolase provides a precise measure of inhibition.

Table 2: Quantitative Cross-Reactivity Profile of this compound in Mouse Brain and Liver Proteomes (In Vivo ABPP)

Serine HydrolaseBrain (% Inhibition)Liver (% Inhibition)
ABHD6 (On-Target) >95% >95%
MAGL<10%<10%
FAAH<10%<10%
CES1Not reported<10%
Other identified SHsNo significant inhibitionNo significant inhibition

This table represents a summary of findings described as "excellent selectivity" in the primary literature for this compound administered in vivo. Detailed quantitative data for a broad panel of off-targets was not publicly available.

Table 3: Cross-Reactivity Profile of KT129 and KT130 against S. aureus Serine Hydrolases

S. aureus Serine HydrolaseKT129 (% Inhibition)KT130 (% Inhibition)
FphF (On-Target) High High
FphALowLow
FphBLowLow
FphDLowLow
FphELowLow

Data interpreted from descriptive accounts in primary literature. Specific quantitative data was not available for direct reproduction.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) Workflow

The general workflow for assessing inhibitor selectivity using competitive ABPP is depicted below. This workflow can be adapted for both in-gel fluorescence and mass spectrometry-based readouts.

ABPP_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Proteome Proteome (Cell/Tissue Lysate) Inhibitor Inhibitor (e.g., this compound) Proteome->Inhibitor Pre-incubation ABP Activity-Based Probe (e.g., TAMRA-FP) Inhibitor->ABP Addition of ABP SDS_PAGE SDS-PAGE ABP->SDS_PAGE LC_MS LC-MS/MS Analysis ABP->LC_MS For MS-based ABPP In_Gel In-Gel Fluorescence Scanning SDS_PAGE->In_Gel Data Data Analysis In_Gel->Data LC_MS->Data

Caption: General workflow for competitive activity-based protein profiling.

Detailed Protocol for Gel-Based Competitive ABPP
  • Proteome Preparation:

    • Harvest cells or tissues and lyse in an appropriate buffer (e.g., Tris-buffered saline) using sonication or mechanical homogenization.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Normalize all samples to the same protein concentration (typically 1 mg/mL).

  • Inhibitor Incubation:

    • Pre-incubate the proteome (e.g., 50 µL) with the inhibitor (e.g., this compound at various concentrations) or vehicle (DMSO) for 30 minutes at room temperature.

  • Activity-Based Probe Labeling:

    • Add the fluorescent activity-based probe (e.g., TAMRA-FP) to a final concentration of 1 µM.

    • Incubate for 30 minutes at room temperature.

  • Sample Preparation for SDS-PAGE:

    • Quench the reaction by adding 2x Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Imaging:

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Visualize the labeled proteins using a fluorescence gel scanner (e.g., excitation/emission wavelengths appropriate for TAMRA).

Detailed Protocol for Quantitative ABPP-SILAC
  • Cell Culture and Labeling:

    • Culture cells (e.g., Neuro2A) in "light" (containing normal L-lysine and L-arginine) or "heavy" (containing ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine) DMEM for at least five passages to ensure complete incorporation of the isotopes.

  • Inhibitor Treatment:

    • Treat the "heavy" labeled cells with the inhibitor (e.g., this compound) and the "light" labeled cells with vehicle (DMSO) for a specified time (e.g., 4 hours).

  • Proteome Preparation and Mixing:

    • Harvest and lyse the "light" and "heavy" cell populations separately.

    • Determine the protein concentration for each lysate.

    • Mix the "light" and "heavy" proteomes in a 1:1 ratio.

  • Activity-Based Probe Labeling and Enrichment:

    • Incubate the mixed proteome with a biotinylated activity-based probe (e.g., FP-biotin) for 1 hour at room temperature.

    • Enrich the probe-labeled proteins using streptavidin-agarose beads.

  • On-Bead Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release the peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the "heavy" and "light" peptide pairs for each serine hydrolase using specialized software.

    • The ratio of heavy to light peak intensities reflects the degree of inhibition by the compound.

Signaling Pathway Context

The on-target activity of this compound on ABHD6 has implications for the endocannabinoid signaling pathway. ABHD6 is one of the key enzymes responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of ABHD6 leads to an increase in 2-AG levels, which can then modulate the activity of cannabinoid receptors CB1 and CB2.

Endocannabinoid_Pathway cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation DAGL DAGL twoAG 2-AG DAGL->twoAG synthesizes CB1 CB1 Receptor twoAG->CB1 activates CB2 CB2 Receptor twoAG->CB2 activates MAGL MAGL twoAG->MAGL degraded by ABHD6 ABHD6 twoAG->ABHD6 degraded by Downstream Downstream Signaling CB1->Downstream CB2->Downstream Arachidonic_Acid Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid ABHD6->Arachidonic_Acid This compound This compound This compound->ABHD6 inhibits

Caption: Inhibition of ABHD6 by this compound in the endocannabinoid pathway.

Conclusion

This guide provides a framework for comparing the cross-reactivity of serine hydrolase inhibitors. Based on available data, this compound demonstrates high selectivity for its primary target, ABHD6, with minimal off-target activity against other serine hydrolases in the brain and liver. Similarly, KT129 and KT130 appear to be selective for their target, FphF, within the context of S. aureus serine hydrolases.

The detailed experimental protocols provided for competitive activity-based protein profiling serve as a valuable resource for researchers seeking to evaluate the selectivity of their own small molecule inhibitors. A thorough understanding of an inhibitor's cross-reactivity profile is essential for the development of safe and effective therapeutics.

In Vivo Inhibition of ABHD6: A Comparative Analysis of KT185 and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective inhibition of α/β-hydrolase domain 6 (ABHD6) presents a promising therapeutic avenue for various neurological and metabolic disorders. This guide provides a comparative overview of the in vivo efficacy of KT185, an orally bioavailable ABHD6 inhibitor, against other notable inhibitors, supported by experimental data and detailed protocols.

This compound has emerged as a potent and selective tool for probing the in vivo functions of ABHD6. Its excellent oral bioavailability and selectivity distinguish it from other research compounds. This guide will compare its performance with related piperidyl-1,2,3-triazole urea (B33335) inhibitors, KT182 and KT203, as well as the widely used carbamate (B1207046) inhibitor, WWL70.

Comparative In Vivo Performance of ABHD6 Inhibitors

The following table summarizes the in vivo performance of this compound and alternative ABHD6 inhibitors based on available preclinical data in mice. The primary method for assessing in vivo inhibition is activity-based protein profiling (ABPP), a powerful chemoproteomic technique to measure enzyme activity directly in native biological systems.

InhibitorAdministration RouteDose RangeKey In Vivo FindingsSelectivity ProfileReference
This compound Oral gavage / i.p.10-40 mg/kgOrally bioavailable. Achieves near-complete blockade of liver ABHD6 at 10-40 mg/kg. Systemically active with reduced central activity compared to KT182.Excellent selectivity against other brain and liver serine hydrolases. Minimal cross-reactivity with carboxylesterases (CES), except for CES1 at higher doses.[1][1][2][3]
KT182 i.p.1 mg/kgSystemic inhibitor. Completely inactivates ABHD6 in both the brain and liver at 1 mg/kg.Good selectivity against other brain and liver serine hydrolases. Shows some cross-reactivity with FAAH when administered by oral gavage at higher doses (10 mg/kg).[1][1][2]
KT203 i.p.1 mg/kgPeripherally-restricted inhibitor. Produces near-complete blockade of liver ABHD6 at 1 mg/kg with negligible inhibition of brain ABHD6.Excellent selectivity. Does not show the off-target inhibition of CES1 seen with KT182.[1][1][2]
WWL70 i.p.5-20 mg/kgSelective ABHD6 inhibitor that maintained its inhibitory activity in vivo. Has been shown to have anti-inflammatory and neuroprotective effects.Good selectivity for ABHD6 over FAAH and MAGL.[4] However, some studies suggest its anti-inflammatory effects might be partially independent of ABHD6 inhibition.[5][6][4][7]

Signaling Pathway and Experimental Workflow

To understand the context of ABHD6 inhibition, it is crucial to visualize its role in the endocannabinoid system and the experimental approach used to quantify its inhibition in vivo.

ABHD6_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitors Inhibitors CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Ca_ion Ca2+ Ca_channel->Ca_ion Influx Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle Release Neurotransmitter Release Vesicle->Release DAG Diacylglycerol (DAG) TwoAG 2-Arachidonoylglycerol (B1664049) (2-AG) DAG->TwoAG Synthesizes DAGL DAG Lipase (DAGL) TwoAG->CB1R Binds & Activates ABHD6 ABHD6 TwoAG->ABHD6 Hydrolyzes AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol mGluR mGluR PLC PLC mGluR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->DAG Produces This compound This compound This compound->ABHD6 Inhibits Alternatives KT182, KT203, WWL70 Alternatives->ABHD6 Inhibit

Caption: ABHD6 in the Endocannabinoid Signaling Pathway.

InVivo_ABPP_Workflow cluster_animal In Vivo Experiment cluster_proteomics Proteomic Analysis animal_admin 1. Animal Dosing (e.g., Mouse) tissue_collection 2. Tissue Collection (e.g., Brain, Liver) animal_admin->tissue_collection After 4 hours inhibitor ABHD6 Inhibitor (e.g., this compound) or Vehicle Control inhibitor->animal_admin homogenization 3. Tissue Homogenization & Proteome Isolation tissue_collection->homogenization abpp_probe 4. Incubation with Activity-Based Probe (e.g., FP-Rh) homogenization->abpp_probe sds_page 5. SDS-PAGE Analysis abpp_probe->sds_page gel_imaging 6. In-gel Fluorescence Scanning sds_page->gel_imaging quantification 7. Quantification of Band Intensity (ABHD6 Activity) gel_imaging->quantification

Caption: In Vivo ABHD6 Inhibition Workflow using ABPP.

Experimental Protocols

In Vivo Inhibition Studies in Mice

Objective: To determine the in vivo potency and selectivity of ABHD6 inhibitors.

Animals: Male C57BL/6 mice are typically used.

Inhibitor Formulation and Administration:

  • This compound (Oral): Formulated for oral gavage. Doses ranging from 10-40 mg/kg are administered.

  • KT182, KT203, WWL70 (Intraperitoneal): The compounds are formulated in a vehicle solution, a common example being an 18:1:1 solution of saline:ethanol:PEG40 (ethoxylated castor oil).[1]

  • The inhibitors are administered via intraperitoneal (i.p.) injection at specified doses (e.g., 0.1 - 1 mg/kg for KT182/KT203, 5-20 mg/kg for WWL70).[1][4]

  • Control animals receive the vehicle solution alone.

Tissue Collection:

  • Four hours post-administration, mice are euthanized.

  • Brain and liver tissues are rapidly collected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[1]

Activity-Based Protein Profiling (ABPP)

Objective: To quantify the remaining activity of ABHD6 and other serine hydrolases in tissue proteomes after in vivo inhibitor treatment.

Protocol:

  • Proteome Preparation: Frozen tissues are homogenized in a lysis buffer (e.g., PBS) and subjected to centrifugation to isolate the desired cellular fractions (e.g., membrane fraction for ABHD6). Protein concentration is determined using a standard assay like the BCA assay.

  • Probe Labeling: The proteome is incubated with a fluorescently tagged, broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh) or HT-01, typically at a concentration of 1 µM for 30 minutes at 37°C.[1] This probe covalently binds to the active site of serine hydrolases that were not blocked by the administered inhibitor.

  • SDS-PAGE: The labeling reaction is quenched by adding a 2x SDS-PAGE loading buffer. The samples are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Scanning: The gel is scanned using a fluorescence gel scanner to visualize the labeled proteins. The band corresponding to ABHD6 (approximately 35 kDa) is identified.

  • Quantification: The intensity of the fluorescent band for ABHD6 in the inhibitor-treated samples is compared to that in the vehicle-treated control samples to determine the percentage of in vivo inhibition. The selectivity is assessed by observing the inhibition of other fluorescently labeled bands corresponding to other serine hydrolases.

Conclusion

This compound stands out as a valuable research tool for studying the physiological and pathological roles of ABHD6, primarily due to its oral bioavailability and high in vivo selectivity. While KT182 offers potent systemic inhibition including the central nervous system, and KT203 provides a peripherally-restricted alternative, this compound's oral activity makes it particularly suitable for chronic in vivo studies. The choice of inhibitor will ultimately depend on the specific research question, with this compound being a strong candidate for studies requiring systemic exposure through a non-invasive route of administration. Further studies detailing the pharmacokinetic profile of this compound would be beneficial for a more complete understanding of its in vivo behavior.

References

On-Target Efficacy of KPT-185: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the on-target effects of KPT-185, a selective inhibitor of nuclear export (SINE), with other relevant alternatives. The information is supported by experimental data to facilitate informed decisions in research and development.

KPT-185 is a potent and selective, orally bioavailable small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] CRM1 is a crucial protein responsible for the nuclear export of numerous tumor suppressor proteins (TSPs) and growth-regulating proteins.[1] In many cancer types, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these critical nuclear proteins. KPT-185 covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of CRM1, effectively blocking the nuclear export of its cargo. This forced nuclear retention of TSPs, such as p53, FOXO, and IκB, reactivates their tumor-suppressive functions, ultimately leading to cell cycle arrest, apoptosis, and inhibition of proliferation in cancer cells.[1][2]

Comparative Analysis of CRM1 Inhibitors

KPT-185 belongs to a class of compounds known as Selective Inhibitors of Nuclear Export (SINEs). This class includes other well-studied inhibitors such as Selinexor (KPT-330) and Eltanexor (KPT-8602). While all three compounds share the same target and a similar mechanism of action, they exhibit differences in potency and tolerability.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values of KPT-185 and its alternatives in various cancer cell lines, demonstrating their potent anti-proliferative activities.

CompoundCell LineCancer TypeIC50 (nM)Reference
KPT-185 MV4-11Acute Myeloid Leukemia (AML)100 - 500[3]
Kasumi-1Acute Myeloid Leukemia (AML)100 - 500[3]
OCI/AML3Acute Myeloid Leukemia (AML)100 - 500[3]
MOLM-13Acute Myeloid Leukemia (AML)100 - 500[3]
NHL Cell Lines (median)Non-Hodgkin's Lymphoma~25[3]
Selinexor (KPT-330) OCI-AML2Acute Myeloid Leukemia (AML)40[4]
MV411Acute Myeloid Leukemia (AML)50[4]
MOLM13Acute Myeloid Leukemia (AML)47[4]
KG1Acute Myeloid Leukemia (AML)151[4]
Eltanexor (KPT-8602) OCI-AML2Acute Myeloid Leukemia (AML)19[4]
MV411Acute Myeloid Leukemia (AML)30[4]
MOLM13Acute Myeloid Leukemia (AML)32[4]
KG1Acute Myeloid Leukemia (AML)66[4]
GBM Cell Lines (average)Glioblastoma82[5]

Note: IC50 values can vary between studies due to different experimental conditions.

Preclinical studies indicate that while KPT-185 is a highly potent in vitro agent, its in vivo application can be limited by its pharmacokinetic properties.[2] Selinexor is a first-in-class SINE compound with acceptable oral bioavailability that has been approved for clinical use.[2][6] Eltanexor, a second-generation SINE, was developed to have a wider therapeutic window and improved tolerability, with reduced penetration of the blood-brain barrier, potentially leading to fewer central nervous system-mediated side effects.[4][7] In some acute myeloid leukemia (AML) cell lines, Eltanexor has demonstrated a lower IC50 than Selinexor, suggesting greater in vitro activity.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of KPT-185's on-target effects are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of KPT-185 (e.g., 1 nM to 10 µM) or vehicle control (DMSO, typically ≤ 0.1%) for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting

This technique is used to detect the levels of specific proteins, such as CRM1 and its cargo proteins (e.g., p53), in cell lysates.

Protocol:

  • Cell Treatment and Lysis: Treat cells with KPT-185 at the desired concentrations and for the indicated times. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., CRM1, p53, GAPDH as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by KPT-185 and a typical experimental workflow.

CRM1_Signaling_Pathway CRM1/XPO1-Mediated Nuclear Export and its Inhibition by KPT-185 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Proteins (e.g., p53, FOXO) CRM1_n CRM1 (XPO1) TSP->CRM1_n binds to Apoptosis Apoptosis TSP->Apoptosis promotes CellCycleArrest Cell Cycle Arrest TSP->CellCycleArrest promotes GRP Growth Regulatory Proteins GRP->CRM1_n binds to RanGTP RanGTP RanGTP->CRM1_n binds to RanGDP RanGDP RanGTP->RanGDP GTP Hydrolysis NPC Nuclear Pore Complex CRM1_n->NPC Export Complex TSP_c Tumor Suppressor Proteins (Inactive) GRP_c Growth Regulatory Proteins (Inactive) CRM1_c CRM1 CRM1_c->CRM1_n CRM1_c->TSP_c releases CRM1_c->GRP_c releases NPC->CRM1_c KPT185 KPT-185 KPT185->CRM1_n Inhibits

Caption: Mechanism of CRM1-mediated nuclear export and its inhibition by KPT-185.

Experimental_Workflow Experimental Workflow for In Vitro Validation of KPT-185 cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells treat Treat with KPT-185 (or vehicle control) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blotting treat->western facs Flow Cytometry (Apoptosis Assay) treat->facs ic50 Determine IC50 values viability->ic50 protein Analyze Protein Expression (e.g., p53 accumulation) western->protein apoptosis Quantify Apoptosis facs->apoptosis conclusion Evaluate On-Target Effects ic50->conclusion protein->conclusion apoptosis->conclusion

Caption: A typical workflow for validating the on-target effects of KPT-185 in vitro.

References

Comparative Potency of KT185: A Cross-Species Analysis of a Novel CRM1/XPO1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potency of KT185, a selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). Due to the limited availability of direct cross-species comparative data for this compound, this guide also includes data for the closely related and clinically evaluated compound, Selinexor (KPT-330), to provide a broader context for its potential therapeutic applications.

Executive Summary

Data Presentation: In Vitro Potency of this compound and Selinexor (KPT-330)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its analog Selinexor in various human cancer cell lines. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 1: In Vitro Potency of this compound in Human Cancer Cell Lines

Cancer TypeCell Line(s)IC50 Range (nM)Reference(s)
Acute Myeloid Leukemia (AML)MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1100 - 500[1]
T-cell Acute Lymphoblastic Leukemia (T-ALL)HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY16 - 395[1]
Non-Hodgkin's Lymphoma (NHL)Panel of NHL cell linesMedian ~25
Ovarian CancerA2780 and others100 - 960
Pancreatic CancerColo-357, HPAC, BxPC-3Not Specified

Table 2: In Vitro Potency of Selinexor (KPT-330) in Human Cancer Cell Lines

Cancer TypeCell Line(s)IC50 Range (nM)Reference(s)
T-cell Acute Lymphoblastic Leukemia (T-ALL)MOLT-4, Jurkat, HBP-ALL, KOPTK-1, SKW-3, DND-4134 - 203[2]
Non-Small Cell Lung Cancer (NSCLC)11 NSCLC cell lines25 - 995[3]
Triple-Negative Breast Cancer (TNBC)14 TNBC cell linesMedian 44 (11 - 550)[4]
Alveolar Soft Part Sarcoma (ASPS)ASPS-KY10,000[5]
LiposarcomaLPS141, MLS402, SW872, SA4Varies by cell line[6]

Note: The potency of this compound and Selinexor can vary significantly depending on the cancer type and the specific cell line. The data presented is a summary from multiple studies, and direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Cross-Species Potency Comparison

A direct, side-by-side comparison of the in vitro potency of this compound or Selinexor in human, mouse, and rat cell lines from a single study is not available in the public domain. While numerous studies have demonstrated the in vivo efficacy of Selinexor in murine xenograft models, the corresponding IC50 values in murine cancer cell lines are not consistently reported. Data on the potency of these compounds in rat cell lines is particularly scarce. This lack of direct comparative data highlights a gap in the current understanding of the cross-species pharmacology of these CRM1/XPO1 inhibitors and underscores the need for further research in this area.

Experimental Protocols

The following section details the general methodologies used in the cited studies to determine the in vitro potency of this compound and Selinexor.

Cell Viability and Proliferation Assays

A common method to assess the potency of an anticancer agent is to measure its effect on cell viability and proliferation. The IC50 values presented in this guide were primarily determined using the following assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

  • WST-1 (Water Soluble Tetrazolium Salt) Assay: Similar to the MTT assay, this colorimetric assay uses a water-soluble tetrazolium salt that is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The amount of ATP is proportional to the number of viable cells.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass.

General Protocol for Cell Viability Assays:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or Selinexor (typically in a serial dilution) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

  • Assay Procedure: Following the incubation period, the respective assay reagent (MTT, WST-1, CellTiter-Glo®, or SRB) is added to the wells according to the manufacturer's instructions.

  • Data Acquisition: The absorbance or luminescence is measured using a microplate reader.

  • IC50 Calculation: The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a sigmoidal model.

Mandatory Visualizations

Signaling Pathway of this compound/Selinexor

The primary mechanism of action of this compound and Selinexor is the inhibition of CRM1/XPO1, which leads to the nuclear accumulation of tumor suppressor proteins (TSPs) and cell cycle regulators. This, in turn, induces cell cycle arrest and apoptosis.

Caption: Mechanism of action of this compound/Selinexor.

Experimental Workflow for IC50 Determination

The following diagram illustrates the typical workflow for determining the IC50 value of a compound in a cell-based assay.

IC50_Workflow cluster_workflow IC50 Determination Workflow A 1. Cell Culture (Cancer Cell Lines) B 2. Cell Seeding (96-well plate) A->B C 3. Compound Treatment (Serial Dilutions of this compound) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Cell Viability Assay (MTT, WST-1, etc.) D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Data Analysis (Dose-Response Curve) F->G H 8. IC50 Calculation G->H

Caption: General workflow for IC50 determination.

References

Head-to-Head Comparison: KT185 and WWL70 as ABHD6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

In the landscape of endocannabinoid system modulation, the enzyme α/β-hydrolase domain 6 (ABHD6) has emerged as a key therapeutic target. As a primary regulator of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), its inhibition presents a promising strategy for various neurological and inflammatory disorders. This guide provides a detailed, data-driven comparison of two prominent ABHD6 inhibitors: KT185 and WWL70.

Performance Comparison: Potency and Selectivity

This compound and WWL70 are both irreversible inhibitors that act by carbamoylating the catalytic serine of ABHD6. However, quantitative data reveals significant differences in their potency and selectivity profiles.

Potency:

This compound demonstrates substantially higher potency against ABHD6 compared to WWL70 across different assay formats. In a competitive activity-based protein profiling (ABPP) assay using Neuro2A cell membranes, this compound exhibits an IC50 value in the sub-nanomolar range, indicating exceptional potency in a cellular context.[1][2] When measuring the inhibition of 2-arachidonoylglycerol (2-AG) hydrolysis by recombinant mouse ABHD6, this compound maintains a low nanomolar IC50.[2] In contrast, WWL70 displays a moderate nanomolar potency.[3]

Inhibitor Assay Type Target IC50 Value
This compound Competitive ABPP in Neuro2A cellsEndogenous human ABHD60.21 nM[1]
2-AG HydrolysisRecombinant mouse ABHD613.6 nM[2]
WWL70 Competitive ABPPNot specified70 nM[3]

Selectivity:

The selectivity of an inhibitor is paramount for its utility as a research tool and its therapeutic potential. While both compounds are considered selective for ABHD6, they exhibit different off-target activities.

This compound has been profiled for its selectivity against other serine hydrolases. It is reported to be selective for ABHD6 over diacylglycerol lipase (B570770) β (DAGLβ) at a concentration of 1 µM.[2] However, at a higher concentration of 10 µM, it shows some inhibition of lysophospholipase 1 (LYPLA1) and LYPLA2.[2]

WWL70's selectivity profile is more complex. Studies have revealed that some of its observed anti-inflammatory effects, specifically the reduction of prostaglandin (B15479496) E2 (PGE2) production, may be independent of its action on ABHD6.[4][5][6][7] Evidence suggests that WWL70 can interfere with the prostaglandin synthesis pathway by downregulating the expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 and -2 (mPGES-1/2).[4][5][6][7] This dual mechanism of action is a critical consideration when interpreting experimental results obtained using WWL70.

Inhibitor Off-Target(s) Effect Concentration
This compound LYPLA1, LYPLA2Inhibition10 µM[2]
DAGLβNo significant inhibition1 µM[2]
WWL70 COX-2, mPGES-1/2Downregulation of expressionNot specified

Mechanism of Action: Modulating the Endocannabinoid System

Both this compound and WWL70 exert their primary effect by inhibiting ABHD6, an enzyme responsible for the hydrolysis of the endocannabinoid 2-AG into arachidonic acid and glycerol. By blocking this degradation pathway, these inhibitors lead to an accumulation of 2-AG. This elevation of 2-AG enhances its signaling through cannabinoid receptors, primarily CB1 and CB2, which are widely distributed in the central nervous system and periphery and are involved in regulating a multitude of physiological processes including pain, inflammation, and neurotransmission.

ABHD6_Inhibition_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors 2-AG 2-Arachidonoylglycerol (2-AG) ABHD6 α/β-hydrolase domain 6 (ABHD6) 2-AG->ABHD6 Hydrolysis CB1 CB1 Receptor 2-AG->CB1 Activates CB2 CB2 Receptor 2-AG->CB2 Activates Arachidonic_Acid Arachidonic Acid + Glycerol ABHD6->Arachidonic_Acid Downstream Signaling Downstream Signaling CB1->Downstream Signaling e.g., Modulation of Neurotransmission CB2->Downstream Signaling e.g., Anti-inflammatory Effects This compound This compound This compound->ABHD6 WWL70 WWL70 WWL70->ABHD6

Caption: Signaling pathway of ABHD6 inhibition by this compound and WWL70.

Experimental Methodologies

To facilitate the replication and validation of findings, detailed experimental protocols for key assays are provided below.

ABHD6 Inhibition Assay (2-Arachidonoylglycerol Hydrolysis)

This assay quantifies the inhibitory potency of compounds by measuring the reduction in the hydrolysis of the natural substrate, 2-AG.

experimental_workflow start Start enzyme_prep Prepare ABHD6-containing proteome (e.g., recombinant enzyme from HEK293T cells or Neuro2A cell membrane lysates) start->enzyme_prep incubation Pre-incubate proteome with inhibitor (this compound or WWL70) or vehicle (DMSO) for a defined period (e.g., 30 min at 37°C) enzyme_prep->incubation substrate_add Initiate reaction by adding 2-arachidonoylglycerol (2-AG) substrate incubation->substrate_add reaction Incubate reaction mixture (e.g., 30 min at 37°C) substrate_add->reaction quenching Quench the reaction (e.g., with cold solvent) reaction->quenching analysis Analyze the formation of product (arachidonic acid or remaining 2-AG) using LC-MS/MS quenching->analysis end Determine IC50 values analysis->end

Caption: Experimental workflow for the 2-AG hydrolysis assay.

Protocol:

  • Enzyme Preparation: Utilize membrane proteomes from Neuro2A cells or HEK293T cells overexpressing ABHD6 as the source of the enzyme.

  • Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of the test compound (this compound or WWL70) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding a solution of 2-AG to a final concentration of 10-100 µM.

  • Reaction Incubation: Allow the reaction to proceed for a defined time (e.g., 20-30 minutes) at 37°C.

  • Reaction Quenching: Terminate the reaction by adding a cold organic solvent, such as methanol (B129727) or acetonitrile.

  • Analysis: Quantify the amount of the product (arachidonic acid) or the remaining substrate (2-AG) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample.

Protocol:

  • Proteome Preparation: Prepare membrane proteomes from relevant cells (e.g., Neuro2A) or tissues (e.g., mouse brain).

  • Inhibitor Incubation: Pre-incubate the proteome with a range of concentrations of the inhibitor (this compound or WWL70) for 30 minutes at 37°C.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-rhodamine), to the mixture and incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.

  • SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and separate the proteins by gel electrophoresis.

  • Fluorescence Scanning: Visualize the labeled serine hydrolases by scanning the gel for fluorescence. The intensity of the band corresponding to ABHD6 will decrease with increasing concentrations of the inhibitor.

  • Data Analysis: Quantify the fluorescence intensity of the ABHD6 band at each inhibitor concentration to determine the IC50 value.

Logical Relationship of WWL70's Dual Action

The off-target effects of WWL70 on the prostaglandin synthesis pathway represent a significant finding that differentiates it from this compound. This dual action should be considered when designing experiments and interpreting data.

Caption: Logical diagram of WWL70's on-target and off-target actions.

Conclusion

This comparative guide highlights the distinct profiles of this compound and WWL70 as ABHD6 inhibitors.

  • This compound stands out as a significantly more potent inhibitor of ABHD6. Its high potency and well-defined, albeit limited, off-target profile at higher concentrations make it a precise tool for investigating the physiological and pathophysiological roles of ABHD6. Its oral bioavailability further enhances its utility for in vivo studies.[2]

  • WWL70 , while a valuable first-generation ABHD6 inhibitor, is considerably less potent than this compound. Crucially, researchers must be aware of its off-target effects on the prostaglandin synthesis pathway, which may contribute to its observed anti-inflammatory properties. This dual mechanism necessitates careful experimental design, including the use of appropriate controls, to dissect the specific contributions of ABHD6 inhibition versus its other actions.

For researchers seeking a highly potent and selective pharmacological tool to probe the function of ABHD6, this compound represents a superior choice. When using WWL70, particularly in studies related to inflammation, it is imperative to consider and control for its ABHD6-independent effects.

References

Validating the Specificity of ABHD6 Inhibitor KT185: A Comparative Guide Utilizing ABHD6 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific enzyme inhibitors is a cornerstone of modern pharmacology. α/β-hydrolase domain containing 6 (ABHD6) has emerged as a promising therapeutic target for a range of disorders, including metabolic diseases and neurological conditions. Among the chemical probes developed to modulate its activity, KT185 has shown significant potential due to its oral bioavailability and high selectivity. This guide provides a comprehensive comparison of this compound with other relevant ABHD6 inhibitors, emphasizing the critical role of ABHD6 knockout models in validating inhibitor specificity. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in their evaluation of these important pharmacological tools.

Introduction to ABHD6 and the Need for Specific Inhibitors

ABHD6 is a serine hydrolase that plays a key role in lipid metabolism, most notably in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Its involvement in various physiological and pathophysiological processes has spurred the development of inhibitors to probe its function and for therapeutic intervention. However, a common challenge in drug development is ensuring that the observed effects of an inhibitor are due to the modulation of its intended target and not off-target interactions. This is particularly crucial for serine hydrolases, a large and diverse enzyme family with overlapping substrate specificities.

To address this, the use of genetic models, specifically knockout (KO) animals, is the gold standard for validating inhibitor specificity. By comparing the effects of an inhibitor in wild-type (WT) animals versus animals lacking the target enzyme (KO), researchers can definitively attribute the inhibitor's actions to its on-target activity. If the inhibitor produces a biological effect in WT animals that is absent in KO animals, it provides strong evidence for its specificity.

Comparative Analysis of ABHD6 Inhibitors

Several inhibitors have been developed for ABHD6, with varying degrees of potency and selectivity. Here, we compare this compound with its closely related analogs, KT182 and KT203, and another widely used inhibitor, WWL70.

Table 1: In Vitro and In Vivo Potency and Selectivity of ABHD6 Inhibitors

InhibitorTargetIn Vitro IC50 (nM)In Vivo ActivityKey CharacteristicsReference
This compound ABHD6~1.3 (in situ)Orally bioavailable, brain-penetrantExcellent selectivity against other brain and liver serine hydrolases.
KT182 ABHD6< 5 (in cells)Systemically active (brain and periphery)Highly potent and selective.
KT203 ABHD6< 5 (in cells)Peripherally-restrictedLimited brain penetration.
WWL70 ABHD6~70Widely used in preclinical studiesFirst generation inhibitor, potential for off-target effects.

The Crucial Role of ABHD6 Knockout Models in Validating this compound Specificity

While this compound demonstrates high selectivity in cell-based and in vivo assays using techniques like Activity-Based Protein Profiling (ABPP), the definitive validation of its specificity comes from studies employing ABHD6 knockout mice. The logic is straightforward: if this compound's effects are mediated solely through ABHD6, then administering the inhibitor to an animal lacking ABHD6 should produce no effect.

Experimental Workflow for Validating this compound Specificity using ABHD6 KO Mice

G cluster_0 Animal Cohorts cluster_1 Treatment Groups cluster_2 Outcome Analysis WT Wild-Type (WT) Mice WT_vehicle WT + Vehicle WT->WT_vehicle WT_this compound WT + this compound WT->WT_this compound KO ABHD6 Knockout (KO) Mice KO_vehicle KO + Vehicle KO->KO_vehicle KO_this compound KO + this compound KO->KO_this compound Lipidomics Lipidomic Profiling (e.g., 2-AG levels) WT_vehicle->Lipidomics Phenotype Phenotypic Assessment (e.g., metabolic parameters) WT_vehicle->Phenotype WT_this compound->Lipidomics ABPP Activity-Based Protein Profiling (Off-target analysis) WT_this compound->ABPP WT_this compound->Phenotype KO_vehicle->Lipidomics KO_vehicle->Phenotype KO_this compound->Lipidomics KO_this compound->ABPP KO_this compound->Phenotype

Caption: Workflow for validating this compound specificity using ABHD6 KO mice.

Key Experimental Methodologies

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors directly in native biological systems. It utilizes active site-directed chemical probes that covalently bind to the active form of an enzyme.

ABPP Experimental Protocol for ABHD6 Inhibitor Profiling:

  • Proteome Preparation: Tissues (e.g., brain, liver) from WT and ABHD6 KO mice are homogenized in lysis buffer.

  • Inhibitor Incubation: Proteomes are incubated with varying concentrations of the inhibitor (e.g., this compound) or vehicle control.

  • Probe Labeling: A broad-spectrum serine hydrolase probe (e.g., a fluorophosphonate-rhodamine probe like FP-Rh) is added to the proteomes to label the remaining active serine hydrolases.

  • SDS-PAGE and Imaging: The labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence. The intensity of the bands corresponds to the activity of the respective enzymes.

  • Data Analysis: A decrease in the fluorescence intensity of the ABHD6 band in the inhibitor-treated samples compared to the vehicle control indicates inhibition. The absence of changes in other bands indicates selectivity.

ABPP Workflow Diagram

G Proteome Tissue Proteome (WT or KO) Inhibitor Incubate with This compound or Vehicle Proteome->Inhibitor Probe Label with Fluorescent ABPP Probe Inhibitor->Probe SDS_PAGE Separate by SDS-PAGE Probe->SDS_PAGE Scan Scan Gel for Fluorescence SDS_PAGE->Scan Analysis Analyze Band Intensities (Target Engagement & Selectivity) Scan->Analysis

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Lipidomic Analysis

Lipidomics is the large-scale study of lipids in biological systems. In the context of ABHD6 inhibitor validation, it is used to measure changes in the levels of ABHD6 substrates and downstream metabolites.

Lipidomics Experimental Protocol for ABHD6 KO Mice:

  • Sample Collection: Tissues (e.g., brain, liver) are collected from WT and ABHD6 KO mice following treatment with this compound or vehicle.

  • Lipid Extraction: Lipids are extracted from the tissues using a biphasic solvent system (e.g., Folch method).

  • Mass Spectrometry Analysis: The extracted lipids are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify individual lipid species.

  • Data Analysis: The levels of key lipids, such as 2-AG and other monoacylglycerols, are compared across the different treatment groups. A significant increase in 2-AG levels in this compound-treated WT mice but not in this compound-treated ABHD6 KO mice would confirm the on-target effect of the inhibitor.

ABHD6 Signaling Pathway and the Impact of this compound

G cluster_0 Endocannabinoid Signaling DAG Diacylglycerol (DAG) TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG DAGL AA Arachidonic Acid TwoAG->AA Hydrolysis CB1R CB1 Receptor TwoAG->CB1R Activation ABHD6 ABHD6 Signaling Downstream Signaling CB1R->Signaling This compound This compound This compound->ABHD6 Inhibition

Caption: Simplified ABHD6 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a potent and selective inhibitor of ABHD6 with promising therapeutic potential. While extensive in vitro and in vivo studies have demonstrated its high selectivity, the definitive validation of its on-target effects relies on the use of ABHD6 knockout models. The experimental workflows and methodologies outlined in this guide provide a framework for researchers to critically evaluate the specificity of this compound and other ABHD6 inhibitors. Such rigorous validation is essential for the confident interpretation of experimental results and the successful translation of these compounds into clinical applications. The use of knockout models, in conjunction with powerful techniques like ABPP and lipidomics, represents the gold standard for ensuring the specificity of pharmacological probes and advancing our understanding of ABHD6 biology.

Safety Operating Guide

Navigating the Disposal of KT185: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of KT185, a potent and selective inhibitor of α/β-Hydrolase Domain Containing 6 (ABHD6). Adherence to these guidelines is critical for minimizing environmental impact and safeguarding laboratory personnel.

This compound, with CAS number 1472640-86-0, is a combustible solid that is highly hazardous to water.[1] Due to these properties, it is imperative that this compound is not disposed of through standard laboratory drains or as regular solid waste. The following procedures outline the approved method for its disposal.

Step-by-Step Disposal Protocol for this compound

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions. Specifically, do not mix it with incompatible materials.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

3. Containerization:

  • Collect solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant liquid waste container.

  • Ensure the container is kept securely closed except when adding waste.[2]

4. Labeling:

  • Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and its CAS number "1472640-86-0."

  • Indicate the approximate quantity or concentration of the waste.

  • Include the date when the waste was first added to the container.

5. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]

  • The storage area should be secure, well-ventilated, and away from sources of ignition, given that this compound is a combustible solid.[1]

6. Disposal Request:

  • Once the waste container is full, or if it has been in storage for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]

  • Follow your institution's specific procedures for requesting a waste pickup.

7. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Carefully collect the spilled solid using absorbent pads or other appropriate materials.

  • Place all cleanup materials into a designated hazardous waste container and dispose of it following the procedures outlined above.

Quantitative Data Summary

For quick reference, the key identifiers and safety classifications for this compound are summarized in the table below.

PropertyValueSource
CAS Number 1472640-86-0[1]
Molecular Formula C₃₂H₃₃N₅O₂[1]
Molecular Weight 519.64 g/mol [1]
Physical Form Powder[1]
Storage Class Code 11 (Combustible Solids)[1]
Water Hazard Class (WGK) 3 (Highly hazardous to water)[1]
Storage Temperature 2-8°C[1][4]

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound waste is depicted in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to final disposal.

KT185_Disposal_Workflow cluster_LabOperations Laboratory Operations cluster_Disposal Disposal Phase A Generate this compound Waste B Wear Appropriate PPE A->B Handling C Segregate this compound Waste B->C D Select & Label Waste Container C->D E Collect Waste in Closed Container D->E F Store in Satellite Accumulation Area E->F G Container Full or Storage Limit Reached F->G Monitor H Request EHS Waste Pickup G->H Action I Transfer to Licensed Disposal Facility H->I

This compound Disposal Workflow Diagram

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research endeavors. Always consult your institution's specific guidelines and the official Safety Data Sheet (SDS) for any chemical before handling and disposal.

References

Safety and Operational Guide for the KT-185 Magnetic Tumbler

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification: The designation "KT185" refers to a model of magnetic tumbler, a piece of laboratory equipment used for polishing small metal parts, and not a chemical substance. This guide provides essential safety and operational information for the VEVOR KT-185 Magnetic Tumbler, tailored for researchers, scientists, and drug development professionals who may use such equipment for finishing small, custom-fabricated components.

The following procedures and recommendations have been synthesized from user manuals and safety instructions to ensure safe and efficient operation.

Essential Safety Precautions

Before operating the KT-185 magnetic tumbler, it is crucial to read and understand all safety warnings.[1][2] Failure to adhere to these instructions can result in electrical shock, fire, or serious injury.[1]

  • Electrical Safety: Always connect the machine to a properly grounded power outlet.[1] Ensure the machine's voltage (110V or 220V) corresponds to your local power supply.[1] Do not operate the tumbler with wet hands or in damp environments.[2]

  • Operational Safety: Keep hands, hair, and any loose clothing away from all moving parts during operation.[1] Before starting the machine, ensure the polishing barrel is securely in place.[1] It is also important to not overload the polishing barrel; refer to the manufacturer's specifications for maximum capacity.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, such as safety glasses, when operating the machine to protect from splashes or projectiles.[2]

  • Maintenance and Cleaning: Always unplug the machine from its power source before performing any maintenance or cleaning tasks.[1][2]

  • General Workplace Safety: The work area should be kept clean and well-lit to prevent accidents.[2] This equipment should be kept out of reach of children and untrained personnel.[1][2]

Technical Specifications

The following table summarizes the key quantitative data for the VEVOR KT-185 Magnetic Tumbler.

SpecificationValue
Model Numbers KT-1851, KT-1852, KT-1853
Voltage 110V AC 60Hz or 230V AC 50Hz
Power 250W
Speed 1400-2000 RPM
Timer Control 0-60 minutes
Polishing Barrel Capacity 1.76 lbs / 800 g
Outer Roller Size (in/cm) 7.3 x 5.1 / 18.5 x 13
Inner Roller Size (in/cm) 7.1 x 3.9 / 18 x 10
Machine Dimensions (in/cm) 9.1 x 9.1 x 14.9 / 23 x 23 x 38
Net Weight (lbs/kg) 20.94 / 9.5

Data sourced from product specifications.[3]

Operational Protocol

The following is a step-by-step guide for the proper operation of the KT-185 magnetic tumbler.

1. Setup:

  • Unpacking: Carefully remove all components from the packaging and inspect for any damage that may have occurred during transit.[1]
  • Placement: Position the tumbler on a stable, level, and dry surface.[1][2] Ensure there is adequate ventilation around the machine to allow for heat dissipation.[1][2]
  • Power Connection: Before plugging in the machine, ensure the power switch is in the "OFF" position.[2] Connect the power cord to a suitable grounded electrical outlet.[1]
  • Barrel Placement: Securely place the plexiglass polishing barrel onto the machine's base, ensuring it is stable and sits (B43327) flush.[1]

2. Polishing Process:

  • Prepare Items: Clean the items to be polished to remove any significant dirt or grease.[2]
  • Load Barrel: Place the items into the barrel, followed by the magnetic pins (approximately 200g is often included).[1]
  • Add Solution: Fill the barrel with water and a suitable polishing solution until the items and pins are submerged. Do not overfill.[1]
  • Secure Barrel: Place the lid on the barrel and ensure it is closed securely.[1]
  • Set Controls:
  • Set the desired polishing duration using the timer knob (0-60 minutes).[2]
  • Select the rotation mode: one-way or two-way. Two-way rotation is often recommended for more intricate items.[1]
  • Start Operation: Turn the power switch to the "ON" position to begin the polishing cycle.[1] The machine will automatically stop when the set time has elapsed.[1]

3. Post-Operation and Disposal Plan:

  • Shutdown: Once the cycle is complete, turn the power switch to the "OFF" position and unplug the machine.
  • Unloading: Carefully remove the lid and pour the contents through a strainer to separate the polished items and magnetic pins from the polishing solution.
  • Cleaning:
  • Thoroughly rinse the polished items with clean water.
  • Clean the polishing barrel and magnetic pins with water after each use to remove any residue.[1]
  • Wipe down the exterior of the machine with a soft, dry cloth.[1]
  • Disposal: Dispose of the used polishing solution in accordance with your institution's and local regulations for waste disposal. While many polishing solutions are water-based, they may contain metal particulates after use.
  • Storage: Store the machine and its components in a cool, dry place when not in use.[1]

Workflow and Safety Visualization

The following diagram illustrates the logical workflow for the safe operation of the KT-185 Magnetic Tumbler, from initial setup to final disposal.

KT185_Safe_Operation_Workflow KT-185 Safe Operation Workflow cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation Phase start Start: Review Safety Manual setup 1. Place Tumbler on Stable Surface 2. Ensure Proper Ventilation 3. Connect to Grounded Outlet start->setup ppe Wear Safety Glasses setup->ppe load_barrel 1. Add Magnetic Pins 2. Add Items to be Polished 3. Add Polishing Solution ppe->load_barrel secure_barrel Securely Close Barrel Lid load_barrel->secure_barrel set_controls 1. Set Timer (0-60 min) 2. Select Rotation Mode secure_barrel->set_controls start_machine Turn Power Switch to 'ON' set_controls->start_machine monitor Monitor Polishing Process start_machine->monitor auto_stop Machine Stops Automatically monitor->auto_stop unplug Turn Power 'OFF' & Unplug auto_stop->unplug unload Separate Items, Pins, & Solution unplug->unload clean Clean Items, Barrel, & Pins unload->clean dispose Dispose of Solution per Regulations clean->dispose end End: Store Equipment dispose->end

KT-185 Safe Operation Workflow Diagram

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.